Product packaging for Thalianol(Cat. No.:)

Thalianol

Cat. No.: B1263613
M. Wt: 426.7 g/mol
InChI Key: DGAGPZOBTQYNRE-VMSIWEJCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thalianol is a specialized triterpene metabolite produced by the model plant Arabidopsis thaliana . It serves as a key intermediate in the biosynthesis of more complex triterpenes, such as thalianin, and is the namesake product of the well-characterized this compound biosynthetic gene cluster (BGC) . This cluster represents a paradigm for the study of the evolution and organization of biosynthetic gene clusters in plants . Research has demonstrated that this compound and its pathway play a significant role in modulating Arabidopsis root architecture and development . The biosynthesis of this compound is controlled by phytohormonal cues, and its production, in turn, influences hormone action, creating a feedback loop that affects root growth and plant interaction with the soil environment . Furthermore, the entire this compound metabolic pathway, leading to final products like thalianin, has been shown to shape the composition of the root microbiota, highlighting its importance in plant-microbe interactions . The coordinated expression of the genes within the this compound cluster is regulated by chromatin-level mechanisms, involving the histone variant H2A.Z and dynamic changes in nuclear positioning and 3D chromosome architecture . As such, this compound is an essential compound for scientists studying plant specialized metabolism, the evolution of metabolic pathways, root biology, and plant-microbiome interactions. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O B1263613 Thalianol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3R,5aR,7S,9aS)-3-[(2R,5E)-6,10-dimethylundeca-5,9-dien-2-yl]-3,6,6,9a-tetramethyl-1,2,4,5,5a,7,8,9-octahydrocyclopenta[a]naphthalen-7-ol

InChI

InChI=1S/C30H50O/c1-21(2)11-9-12-22(3)13-10-14-23(4)29(7)19-17-25-24(29)15-16-26-28(5,6)27(31)18-20-30(25,26)8/h11,13,23,26-27,31H,9-10,12,14-20H2,1-8H3/b22-13+/t23-,26+,27+,29-,30-/m1/s1

InChI Key

DGAGPZOBTQYNRE-VMSIWEJCSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/CCC=C(C)C)[C@]1(CCC2=C1CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)C

Canonical SMILES

CC(CCC=C(C)CCC=C(C)C)C1(CCC2=C1CCC3C2(CCC(C3(C)C)O)C)C

Synonyms

thalianol

Origin of Product

United States

Foundational & Exploratory

The Complete Biosynthesis of Thalianol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the complete biosynthetic pathway of thalianol, a triterpenoid natural product from Arabidopsis thaliana. The guide details the enzymatic steps, intermediate compounds, and the genetic basis of the pathway, with a focus on quantitative data and detailed experimental protocols to support further research and development.

Introduction to this compound and its Biosynthetic Gene Cluster

This compound is a tetracyclic triterpenoid synthesized in the roots of Arabidopsis thaliana. Its biosynthesis is a notable example of metabolic gene clustering in plants, where the genes encoding the pathway enzymes are physically co-located on the chromosome, allowing for coordinated gene expression.[1][2] This cluster-based organization is crucial for the efficient production of this compound and its derivatives, and its study provides insights into the evolution of plant metabolic pathways.[3][4][5][[“]] The core this compound biosynthetic gene cluster is located on chromosome 5 and contains genes for an oxidosqualene cyclase, two cytochrome P450s, and an acyltransferase.[7][8] Further downstream modifications leading to the more complex thalianin involve additional enzymes encoded by genes both linked and unlinked to the core cluster.[3]

The this compound Biosynthetic Pathway

The biosynthesis of this compound begins with the cyclization of the ubiquitous triterpene precursor, 2,3-oxidosqualene, and proceeds through a series of enzymatic modifications including hydroxylation, desaturation, and acylation.

Core Pathway to Desaturated Thalian-diol

The initial steps in the pathway are catalyzed by enzymes encoded by the core this compound gene cluster:

  • Cyclization of 2,3-Oxidosqualene: The pathway is initiated by This compound Synthase (THAS) , an oxidosqualene cyclase (OSC). THAS catalyzes the intricate cyclization of the linear 2,3-oxidosqualene into the tetracyclic scaffold of this compound.[9][10] This is the first committed step in this compound biosynthesis.

  • Hydroxylation of this compound: Following its synthesis, this compound is hydroxylated by This compound Hydroxylase (THAH) , a cytochrome P450 monooxygenase. This reaction introduces a hydroxyl group to the this compound backbone, forming thalian-diol.[7][9]

  • Desaturation of Thalian-diol: The subsequent step involves the desaturation of thalian-diol, a reaction catalyzed by another cytochrome P450, Thalian-diol Desaturase (THAD) .[7][9] This creates a double bond in the thalian-diol molecule.

Acylation and Further Modifications to Thalianin

The pathway can then proceed to the production of thalianin through the action of several acyltransferases and other modifying enzymes:

  • Acylation: An acyltransferase encoded within the core cluster, This compound Acyltransferase 1 (THAA1) , is predicted to be involved in the acylation of this compound or its derivatives.[3] Further downstream, This compound Acyltransferase 2 (THAA2) , encoded by a linked gene, is responsible for the acetylation of this compound and its derivatives.[11]

  • Final Steps to Thalianin: The conversion of the later pathway intermediates to the final product, thalianin, requires the activity of two additional enzymes encoded by unlinked genes, THAR1 and THAR2 .[3]

Below is a diagram illustrating the complete biosynthetic pathway of this compound and its progression to thalianin.

Thalianol_Biosynthesis cluster_precursor Precursor cluster_core_pathway Core this compound Pathway cluster_thalianin_pathway Thalianin Biosynthesis 2_3_Oxidosqualene 2,3-Oxidosqualene This compound This compound 2_3_Oxidosqualene->this compound THAS (Oxidosqualene Cyclase) Thalian_diol Thalian-diol This compound->Thalian_diol THAH (Cytochrome P450) Desaturated_Thalian_diol Desaturated Thalian-diol Thalian_diol->Desaturated_Thalian_diol THAD (Cytochrome P450) Acetylated_derivatives Acetylated Derivatives Desaturated_Thalian_diol->Acetylated_derivatives THAA1/THAA2 (Acyltransferases) Thalianin Thalianin Acetylated_derivatives->Thalianin THAR1/THAR2

Caption: The complete biosynthesis pathway of this compound and thalianin.

Quantitative Data

Quantitative analysis of the this compound pathway has primarily focused on the relative abundance of metabolites in wild-type versus mutant Arabidopsis thaliana lines. While comprehensive enzyme kinetic data is still emerging, the following table summarizes the available quantitative information.

Enzyme Gene (A. thaliana) Substrate Product Relative Activity/Product Levels Reference
This compound Synthase (THAS)At5g480102,3-OxidosqualeneThis compoundOverexpression leads to dwarfed shoots and longer roots.[9]
This compound Hydroxylase (THAH)At5g48000This compoundThalian-diolthah mutants accumulate this compound.[9]
Thalian-diol Desaturase (THAD)At5g47990Thalian-diolDesaturated Thalian-diolthad mutants accumulate thalian-diol.[9]
This compound Acyltransferase 2 (THAA2)At5g47970This compound and derivativesAcetylated derivativesResponsible for acetylation in vivo and in vitro.[11]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Metabolite Extraction and Analysis by GC-MS

This protocol is adapted from methodologies used for the analysis of triterpenoids in Arabidopsis roots.[12]

1. Plant Material and Growth Conditions:

  • Arabidopsis thaliana (e.g., ecotype Col-0) seeds are surface-sterilized and grown on Murashige and Skoog (MS) medium.
  • Plants are grown under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).
  • Root tissue is harvested from young seedlings (e.g., 10-14 days old), flash-frozen in liquid nitrogen, and stored at -80°C until extraction.

2. Metabolite Extraction:

  • Frozen root tissue (~100 mg) is ground to a fine powder in liquid nitrogen.
  • The powdered tissue is extracted with a suitable solvent, such as ethyl acetate or a methanol/chloroform mixture.
  • An internal standard (e.g., coprostanol) is added for quantification.
  • The mixture is vortexed and sonicated to ensure complete extraction.
  • The sample is centrifuged, and the supernatant is transferred to a new tube.
  • The solvent is evaporated under a stream of nitrogen gas.

3. Derivatization:

  • The dried extract is derivatized to increase the volatility of the triterpenoids for GC-MS analysis.
  • A common derivatization procedure involves methoximation followed by silylation.
  • First, add methoxyamine hydrochloride in pyridine and incubate (e.g., at 37°C for 90 minutes).
  • Then, add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate (e.g., at 37°C for 30 minutes).[13]

4. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).
  • GC Conditions (example):
  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar.
  • Injector Temperature: 250°C.
  • Oven Program: Initial temperature of 70°C, hold for 1 min, then ramp to 320°C at a rate of 15°C/min, and hold for 5 min.[14]
  • Carrier Gas: Helium at a constant flow rate.
  • MS Conditions (example):
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Scan Range: m/z 50-750.
  • Ion Source Temperature: 230°C.
  • Metabolites are identified based on their retention times and mass spectra compared to authentic standards or spectral libraries.

Heterologous Expression of this compound Biosynthesis Enzymes in Nicotiana benthamiana

This protocol allows for the functional characterization of the this compound pathway enzymes.[3][15]

1. Gene Cloning and Vector Construction:

  • The coding sequences of the this compound biosynthesis genes (THAS, THAH, THAD, etc.) are amplified by PCR from A. thaliana cDNA.
  • The PCR products are cloned into a suitable plant expression vector (e.g., under the control of a strong constitutive promoter like CaMV 35S).

2. Agrobacterium-mediated Transient Expression:

  • The expression vectors are transformed into Agrobacterium tumefaciens (e.g., strain GV3101).
  • Agrobacterium cultures are grown overnight, then pelleted and resuspended in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone).
  • The bacterial suspensions are infiltrated into the leaves of 4-6 week old N. benthamiana plants. For co-expression of multiple enzymes, the Agrobacterium strains are mixed prior to infiltration.

3. Metabolite Extraction and Analysis:

  • After 3-5 days of incubation, the infiltrated leaf patches are harvested.
  • Metabolites are extracted and analyzed by GC-MS as described in section 4.1.

Enzyme Assays for Cytochrome P450s (THAH and THAD)

This protocol provides a general framework for assaying the activity of the cytochrome P450 enzymes involved in the this compound pathway, typically using microsomal fractions from heterologous expression systems.[16][17][18]

1. Preparation of Microsomes:

  • Yeast or insect cells expressing the P450 of interest are harvested and lysed.
  • Microsomal fractions are prepared by differential centrifugation. The final microsomal pellet is resuspended in a storage buffer.

2. Enzyme Assay:

  • The reaction mixture contains:
  • Microsomal protein.
  • Substrate (this compound for THAH, thalian-diol for THAD).
  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
  • Buffer (e.g., potassium phosphate buffer, pH 7.4).
  • The reaction is initiated by the addition of the substrate.
  • The mixture is incubated at a suitable temperature (e.g., 30°C) for a defined period.
  • The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).

3. Product Analysis:

  • The products are extracted with the organic solvent.
  • The solvent is evaporated, and the residue is derivatized and analyzed by GC-MS as described in section 4.1.

Conclusion

The elucidation of the this compound biosynthetic pathway in Arabidopsis thaliana has provided a valuable model for understanding the formation and regulation of specialized metabolic pathways in plants. The organization of the pathway genes into a functional cluster highlights a key evolutionary strategy for the efficient production of complex natural products. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into this fascinating pathway, with potential applications in metabolic engineering and the development of novel bioactive compounds.

References

The Thalianol Gene Cluster in Arabidopsis: A Multi-layered Regulatory Network

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thalianol gene cluster in Arabidopsis thaliana represents a fascinating model for understanding the coordinated regulation of specialized metabolic pathways in plants. This triterpene biosynthetic pathway, primarily active in the roots, is governed by a complex interplay of epigenetic modifications, chromatin architecture, and phytohormonal signaling. This technical guide provides an in-depth exploration of the molecular mechanisms controlling the expression of the this compound gene cluster, presenting key quantitative data, detailed experimental protocols, and visual representations of the regulatory networks. A deeper comprehension of this system not only illuminates fundamental principles of gene regulation but also offers potential avenues for the targeted engineering of high-value plant-derived compounds.

The this compound Biosynthetic Pathway

The this compound gene cluster is located on chromosome 5 and consists of four core, co-expressed genes responsible for the synthesis and modification of this compound from 2,3-oxidosqualene.[1][2][3]

  • This compound Synthase (THAS): An oxidosqualene cyclase that catalyzes the initial conversion of 2,3-oxidosqualene to this compound.[4]

  • This compound Hydroxylase (THAH): A cytochrome P450 enzyme that hydroxylates this compound to produce thalian-diol.[4]

  • Thalian-diol Desaturase (THAD): Another distinct cytochrome P450 that further modifies thalian-diol.[4]

  • Acyltransferase (ACT): A BAHD acyltransferase predicted to be involved in the subsequent acylation of a this compound-derived product, based on its co-expression and location within the cluster.[2]

Overexpression of THAS leads to a dwarf phenotype in Arabidopsis, indicating that tight regulation of the pathway is crucial for normal plant development.[5]

Thalianol_Biosynthesis cluster_pathway This compound Biosynthetic Pathway 2_3_oxidosqualene 2,3-Oxidosqualene This compound This compound 2_3_oxidosqualene->this compound THAS thalian_diol Thalian-diol This compound->thalian_diol THAH desaturated_thalian_diol Desaturated Thalian-diol thalian_diol->desaturated_thalian_diol THAD acylated_product Acylated Product desaturated_thalian_diol->acylated_product ACT

Figure 1: The this compound Biosynthetic Pathway in Arabidopsis.

Epigenetic Regulation: A Key Determinant of Cluster Expression

The expression of the this compound gene cluster is intricately controlled at the epigenetic level, involving histone variants, post-translational histone modifications, and chromatin remodeling complexes. This regulation is highly localized to the gene cluster, creating a distinct chromatin environment.

The Role of the Histone Variant H2A.Z

The histone variant H2A.Z is a critical positive regulator of the this compound gene cluster.[1] Deposition of H2A.Z into nucleosomes within the cluster is associated with active gene expression.[1] This process is mediated by the SWR1 chromatin remodeling complex, of which ARP6 is a key component.[1]

Mutations in ARP6 or in the genes encoding H2A.Z (hta9/hta11) lead to a significant reduction in the transcript levels of the this compound cluster genes.[1] This suggests that the incorporation of H2A.Z "poises" the cluster for transcription, likely by creating a more accessible chromatin structure that allows for the binding of transcription factors.[1]

Repressive Histone Marks and Polycomb Repressive Complex 2 (PRC2)

In tissues where the this compound cluster is silenced, such as leaves, the region is marked by the repressive histone modification H3K27me3.[6] This mark is deposited by the Polycomb Repressive Complex 2 (PRC2). Loss-of-function mutants of the PRC2 component CURLY LEAF (CLF) show increased expression of the this compound cluster genes in the roots, indicating that PRC2-mediated repression is a key factor in maintaining the precise expression pattern of the cluster.[7]

Chromatin Remodeling by PICKLE/PICKLE RELATED 2 (PKL/PKR2)

The chromatin remodelers PKL and PKR2 act as positive regulators of the this compound gene cluster.[4][7] In pkl/pkr2 double mutants, the transcript levels of the this compound cluster genes are reduced.[7] PKL has been shown to directly bind to the ACT gene within the cluster.[4]

3D Chromatin Architecture and Nuclear Positioning

The spatial organization of the chromatin within the nucleus also plays a crucial role in the regulation of the this compound gene cluster. In its active state in the roots, the cluster exists in a more open and decondensed chromatin conformation.[8] Conversely, in leaves where the cluster is silent, it is associated with condensed heterochromatic regions of the nucleus.[6]

The this compound cluster is embedded within a "hot spot" of 3D chromatin contacts, which effectively segregates it from the surrounding genomic landscape.[6] This bimodal chromosomal configuration, with interactions with two distinct local domains, may facilitate the integration of regulatory inputs from different genomic regions.[6]

Epigenetic_Regulation cluster_0 Regulatory Inputs cluster_1 Chromatin State cluster_2 This compound Gene Cluster Expression SWR1 SWR1 Complex (ARP6) H2A_Z H2A.Z Deposition SWR1->H2A_Z promotes PRC2 PRC2 Complex (CLF) H3K27me3 H3K27me3 Deposition PRC2->H3K27me3 deposits PKL_PKR2 PKL/PKR2 Open_Chromatin Open Chromatin PKL_PKR2->Open_Chromatin promotes H2A_Z->Open_Chromatin leads to Closed_Chromatin Closed Chromatin H3K27me3->Closed_Chromatin leads to Activation Activation Open_Chromatin->Activation Repression Repression Closed_Chromatin->Repression

Figure 2: Epigenetic Control of the this compound Gene Cluster.

Phytohormonal Regulation

The expression of the this compound gene cluster is also modulated by phytohormonal signaling pathways, highlighting the integration of developmental and environmental cues into the regulation of this specialized metabolic pathway.

Cytokinin Signaling

The this compound cluster genes have been identified as being responsive to cytokinin.[4] Silencing of CARBOXYL-TERMINAL DOMAIN PHOSPHATASE-LIKE 4 (CPL4) leads to cytokinin-oversensitive de novo shoot organogenesis and a concurrent high level of expression of the this compound cluster genes.[4] This suggests a role for cytokinin in the upregulation of this pathway, although the precise molecular intermediates remain to be fully elucidated.

Jasmonate Signaling

The jasmonate (JA) signaling pathway also influences the expression of the this compound gene cluster. Loss-of-function of NOVEL INTERACTOR OF JAZ (NINJA), a key repressor in the JA signaling cascade, results in enhanced biosynthesis of triterpenes, including those from the this compound pathway, in the roots.[9] This indicates that JA signaling, through the derepression of NINJA-regulated transcription factors, can modulate the activity of the this compound cluster.

Hormonal_Regulation cluster_hormones Phytohormonal Signals cluster_signaling Signaling Components Cytokinin Cytokinin CPL4 CPL4 (repressor) Cytokinin->CPL4 inhibits Jasmonate Jasmonate NINJA NINJA (repressor) Jasmonate->NINJA destabilizes Unknown_TF_CK Unknown TFs CPL4->Unknown_TF_CK represses Unknown_TF_JA Unknown TFs NINJA->Unknown_TF_JA represses Thalianol_Cluster This compound Gene Cluster Unknown_TF_CK->Thalianol_Cluster activates Unknown_TF_JA->Thalianol_Cluster activates

References

The Function of Thalianol in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalianol and its derivatives are a class of triterpenoid natural products synthesized in the roots of the model plant Arabidopsis thaliana. The biosynthetic pathway for these compounds is encoded by a well-characterized gene cluster, indicating a specialized and regulated function. While the precise role of this compound in plant defense is an active area of research, current evidence strongly suggests its involvement in shaping the root microbiome, an indirect defense mechanism that contributes to overall plant health and resilience. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its putative role in plant defense, and detailed experimental protocols for its study.

Introduction to this compound and Plant Defense

Plants have evolved a sophisticated arsenal of chemical defenses to protect themselves from a wide array of pathogens and herbivores. These defenses can be direct, involving compounds that are toxic or repellent to attackers, or indirect, such as the recruitment of beneficial microorganisms to the rhizosphere. Triterpenoids, a large and diverse class of plant secondary metabolites, are frequently implicated in these defensive strategies.

This compound is a pentacyclic triterpene synthesized from 2,3-oxidosqualene. Its production is localized to the roots of Arabidopsis thaliana, and the genes responsible for its biosynthesis are organized in a metabolic gene cluster on chromosome 5.[1] The tight co-regulation of these genes and their root-specific expression suggest a specialized function in the interaction between the plant and its soil environment.[2][3] Misexpression of the this compound cluster genes has been shown to cause severe developmental defects, highlighting the importance of its strict regulation.[2]

While direct evidence of this compound's antimicrobial or insecticidal activity is still emerging, its role in structuring the root microbiome is a key area of investigation.[2] The composition of the root microbiome is crucial for nutrient uptake, growth promotion, and protection against soil-borne pathogens. By exuding specific secondary metabolites like this compound, plants can selectively enrich for beneficial microbes, thereby creating a protective barrier against pathogens.

The this compound Biosynthetic Pathway

The biosynthesis of this compound and its derivatives is a multi-step process involving a core set of enzymes encoded by the this compound biosynthetic gene cluster.

Core Biosynthetic Genes

The key enzymes in the this compound pathway are encoded by a cluster of co-expressed genes:[4]

  • THAS (this compound Synthase): An oxidosqualene cyclase that catalyzes the initial cyclization of 2,3-oxidosqualene to form this compound.

  • THAH (this compound Hydroxylase): A cytochrome P450 monooxygenase responsible for the hydroxylation of this compound to produce thalian-diol.

  • THAO (Thalian-diol Desaturase): Another cytochrome P450 that introduces a double bond into thalian-diol, forming desaturated thalian-diol.

  • THAA1 & THAA2 (this compound Acyltransferases): BAHD acyltransferases that are predicted to be involved in the further modification of this compound derivatives, although their specific products have not yet been fully elucidated.

  • THAR1 & THAR2: Additional enzymes required for the synthesis of the final pathway product, thalianin.[4]

Biosynthetic Pathway Diagram

The following diagram illustrates the enzymatic steps in the biosynthesis of this compound and its known derivatives.

Thalianol_Biosynthesis cluster_input Precursor cluster_pathway This compound Biosynthetic Pathway 2_3_oxidosqualene 2,3-Oxidosqualene This compound This compound 2_3_oxidosqualene->this compound THAS Thalian_diol Thalian-diol This compound->Thalian_diol THAH Desaturated_thalian_diol Desaturated Thalian-diol Thalian_diol->Desaturated_thalian_diol THAO Thalianin Thalianin Desaturated_thalian_diol->Thalianin THAA1/2, THAR1/2

Figure 1. Biosynthesis of this compound and its derivatives.

Function of this compound in Plant Defense

The primary proposed function of this compound in plant defense is through its influence on the root microbiome.

Indirect Defense: Shaping the Root Microbiome

The secretion of secondary metabolites by plant roots, known as root exudation, is a critical factor in structuring the microbial communities in the rhizosphere. These communities, in turn, can have profound effects on plant health and disease resistance. It is hypothesized that this compound and its derivatives, being root-specific metabolites, are exuded into the soil to selectively promote the growth of beneficial microbes and inhibit detrimental ones. This creates a disease-suppressive soil environment.

Putative Direct Defense Mechanisms

While not yet definitively proven, it is plausible that this compound and its derivatives possess direct antimicrobial or insecticidal properties. Many triterpenoids from other plant species exhibit such activities. Further research, as outlined in the experimental protocols below, is necessary to elucidate any direct defensive roles of this compound.

Signaling in Plant Immunity

The involvement of this compound in plant immune signaling pathways is another area of active investigation. It is possible that this compound or its derivatives could act as signaling molecules, priming the plant's defense responses or interacting with known defense-related hormone pathways, such as those involving jasmonic acid (JA) and salicylic acid (SA).

The following diagram illustrates the proposed logic of how this compound contributes to plant defense.

Thalianol_Defense_Logic cluster_plant Arabidopsis thaliana Root cluster_environment Rhizosphere Thalianol_Biosynthesis This compound Biosynthesis Thalianol_Exudation This compound Exudation Thalianol_Biosynthesis->Thalianol_Exudation Root_Microbiome Root Microbiome Modulation Thalianol_Exudation->Root_Microbiome Pathogen_Inhibition Pathogen Inhibition Root_Microbiome->Pathogen_Inhibition Beneficial_Microbe_Enrichment Beneficial Microbe Enrichment Root_Microbiome->Beneficial_Microbe_Enrichment Plant_Defense Enhanced Plant Defense Pathogen_Inhibition->Plant_Defense Beneficial_Microbe_Enrichment->Plant_Defense

Figure 2. Proposed role of this compound in plant defense.

Quantitative Data

Currently, there is a lack of comprehensive quantitative data in the literature specifically detailing the effects of this compound on pathogen growth or herbivore deterrence. The tables below are structured to accommodate such data as it becomes available through future research.

Table 1: Effect of this compound Derivatives on Microbial Growth (Hypothetical Data)

CompoundPathogenMIC (µg/mL)Reference
This compoundFusarium oxysporumData not available
Thalian-diolPseudomonas syringaeData not available
Desaturated thalian-diolBotrytis cinereaData not available

Table 2: Effect of this compound Biosynthesis Mutants on Pathogen Susceptibility (Hypothetical Data)

Mutant LinePathogenDisease Severity (% of Wild Type)Reference
thas knockoutFusarium oxysporumData not available
THAS overexpressionFusarium oxysporumData not available

Experimental Protocols

The following protocols provide a framework for investigating the function of this compound in plant defense.

Extraction and Quantification of this compound from Arabidopsis Roots

This protocol is adapted from established methods for triterpenoid analysis.

Methodology:

  • Plant Material: Grow Arabidopsis thaliana (wild-type and relevant mutants) hydroponically or in a sterile soil medium. Harvest root tissue from mature plants.

  • Extraction:

    • Freeze-dry the root tissue and grind to a fine powder.

    • Extract the powder with a 2:1 (v/v) mixture of methanol:chloroform at room temperature with shaking for 24 hours.

    • Centrifuge the extract and collect the supernatant.

    • Partition the supernatant against water to remove polar compounds.

    • Dry the organic phase under a stream of nitrogen.

  • Derivatization: For GC-MS analysis, derivatize the dried extract with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to silylate hydroxyl groups.

  • GC-MS Analysis:

    • Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Use a non-polar column (e.g., DB-5ms) suitable for triterpenoid separation.

    • Identify this compound and its derivatives based on their retention times and mass spectra compared to authentic standards (if available) or by interpretation of fragmentation patterns.

    • Quantify the compounds using an internal standard (e.g., betulin).

GCMS_Workflow Start Arabidopsis Root Tissue Freeze_Dry Freeze-drying and Grinding Start->Freeze_Dry Extraction Methanol:Chloroform Extraction Freeze_Dry->Extraction Partition Liquid-Liquid Partition Extraction->Partition Dry Drying under Nitrogen Partition->Dry Derivatization MSTFA Derivatization Dry->Derivatization GCMS GC-MS Analysis Derivatization->GCMS End Data Analysis GCMS->End

Figure 3. Workflow for this compound extraction and analysis.
In Vitro Antimicrobial Bioassays

This protocol can be used to test the direct antimicrobial activity of purified this compound and its derivatives.

Methodology:

  • Test Compounds: Purify this compound and its derivatives from plant extracts or through chemical synthesis.

  • Microbial Strains: Use a panel of relevant plant pathogens, including soil-borne fungi (e.g., Fusarium oxysporum, Rhizoctonia solani) and bacteria (e.g., Pseudomonas syringae, Ralstonia solanacearum).

  • Broth Microdilution Assay:

    • Prepare a serial dilution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add a standardized inoculum of the microbial strain to growth medium containing the test compound at various concentrations.

    • Incubate the plates under appropriate conditions for microbial growth.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

Insect Herbivory Bioassays

This protocol is designed to assess the effect of this compound on root-feeding herbivores.

Methodology:

  • Plant Material: Grow wild-type Arabidopsis and this compound biosynthesis mutants (thas knockout and THAS overexpression lines) in a controlled environment.

  • Herbivore: Use a generalist root herbivore such as the larvae of the fungus gnat (Bradysia spp.) or a specialist herbivore if known.

  • Choice Assay:

    • In a petri dish containing a moist substrate, place roots from a wild-type plant and a mutant plant at opposite ends.

    • Introduce a known number of herbivore larvae into the center of the dish.

    • After a set period (e.g., 24-48 hours), record the number of larvae on or near each root type to determine feeding preference.

  • No-Choice Assay:

    • Provide larvae with only one type of root tissue (wild-type or mutant) and measure the amount of tissue consumed over a set period.

    • Larval weight gain and survival can also be monitored as indicators of anti-herbivore effects.

Conclusion and Future Directions

This compound and its derivatives represent a fascinating and still largely unexplored area of plant chemical ecology. The organization of their biosynthetic genes into a tightly regulated, root-specific cluster strongly points to a significant role in the plant's interaction with its subterranean environment. While the current hypothesis centers on the modulation of the root microbiome as an indirect defense mechanism, the potential for direct antimicrobial and insecticidal activities warrants further investigation.

Future research should focus on:

  • Elucidating the complete biosynthetic pathway to identify all this compound-derived compounds.

  • Conducting comprehensive bioassays to determine the direct defensive properties of purified this compound derivatives against a broad range of pathogens and herbivores.

  • Utilizing metabolomic and metagenomic approaches to precisely define how this compound and its exudation shape the composition and function of the root microbiome.

  • Investigating the potential signaling role of this compound in activating or priming plant immune responses.

A deeper understanding of the function of this compound will not only provide valuable insights into the complex chemical ecology of plant-microbe-insect interactions but also holds potential for the development of novel strategies for crop protection and improvement.

References

The Ecological Role of Thalianol in the Soil Microbiome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Thalianol, a specialized triterpene synthesized in the roots of the model plant Arabidopsis thaliana, plays a significant role in shaping the composition of the soil microbiome. As a component of root exudates, this compound and its derivatives act as selective modulators of root-associated bacteria. This technical guide provides an in-depth analysis of the ecological function of this compound, detailing its biosynthetic pathway, its impact on microbial communities, and the experimental protocols used to elucidate these interactions. Quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visualized to provide a comprehensive resource for researchers in plant-microbe interactions, soil ecology, and natural product-based drug discovery.

Introduction

The rhizosphere, the narrow zone of soil surrounding plant roots, is a dynamic environment teeming with microbial life. Plants release a significant portion of their photosynthetically fixed carbon into the rhizosphere in the form of root exudates, which include a diverse array of primary and secondary metabolites. These exudates are not merely waste products; they are key signaling molecules and nutrient sources that actively shape the composition and function of the soil microbiome. A well-regulated microbiome can enhance nutrient uptake, promote plant growth, and provide protection against pathogens.

Triterpenes, a large and diverse class of secondary metabolites, are known to have various ecological functions, including defense against herbivores and pathogens. In Arabidopsis thaliana, a cluster of genes on chromosome 5 is responsible for the biosynthesis of the triterpene this compound and its derivatives. Recent research has revealed that this specialized metabolic network in the roots of A. thaliana plays a crucial role in modulating the root microbiota. This guide focuses on the ecological role of this compound, providing a technical overview of its function in the soil microbiome.

This compound Biosynthesis and Metabolism

This compound is synthesized from 2,3-oxidosqualene, a common precursor for triterpene biosynthesis in plants. The biosynthesis of this compound and its subsequent modifications into a variety of derivatives, collectively known as thalianins, is carried out by a series of enzymes encoded by a metabolic gene cluster.

The Thalianin Biosynthetic Pathway

The core of the thalianin biosynthetic pathway involves the following key enzymes:

  • This compound Synthase (THAS): Catalyzes the cyclization of 2,3-oxidosqualene to form the basic this compound scaffold.

  • This compound Hydroxylase (THAH): A cytochrome P450 monooxygenase that hydroxylates this compound.

  • This compound Acyltransferase (THAA): Transfers acyl groups to the this compound backbone, leading to a variety of esterified derivatives.

These enzymes work in a coordinated fashion to produce a suite of thalianin-related compounds that are exuded into the rhizosphere.

Thalianin_Biosynthesis_Pathway cluster_0 Mevalonate Pathway (Cytosol) cluster_1 Thalianin Gene Cluster (Endoplasmic Reticulum) 2_3_Oxidosqualene 2_3_Oxidosqualene THAS THAS 2_3_Oxidosqualene->THAS This compound This compound THAS->this compound THAH THAH This compound->THAH Hydroxylated_this compound Hydroxylated_this compound THAH->Hydroxylated_this compound THAA THAA Hydroxylated_this compound->THAA Thalianin_Derivatives Thalianin_Derivatives THAA->Thalianin_Derivatives Root_Exudation Root_Exudation Thalianin_Derivatives->Root_Exudation

Figure 1: Simplified biosynthetic pathway of thalianin derivatives.

Ecological Role of this compound in the Soil Microbiome

This compound and its derivatives, as components of the A. thaliana root exudate profile, have been shown to selectively modulate the composition of the root-associated bacterial community. This modulation is not a broad-spectrum antimicrobial effect but rather a nuanced interaction that can either promote or inhibit the growth of specific bacterial taxa.

Selective Growth Modulation of Root Bacteria

Studies using A. thaliana mutants with disrupted thalianin biosynthesis pathways have demonstrated significant alterations in their root microbiome composition compared to wild-type plants[1][2][3]. In vitro bioassays with purified thalianin-related compounds have confirmed their selective effects on the growth of various bacterial isolates from the Arabidopsis root microbiome.

For instance, certain thalianin derivatives have been shown to promote the growth of some bacterial strains while inhibiting others. This selective pressure contributes to the establishment of a distinct, host-specific microbial community in the rhizosphere of A. thaliana.

Quantitative Effects of this compound Derivatives on Bacterial Growth

The following table summarizes the quantitative data on the effects of this compound and its derivatives on the growth of specific bacterial strains isolated from the Arabidopsis thaliana rhizosphere. The data is compiled from in vitro bioassays where bacterial growth was monitored in the presence of purified compounds.

CompoundBacterial StrainEffect on Growth (at 50 µM)Fold Change (vs. Control)Reference
This compoundVariovorax sp.Inhibition0.6Huang et al., 2019[1][2][3]
Thalianin AArthrobacter sp.Inhibition0.4Huang et al., 2019[1][2][3]
Thalianin BPseudomonas sp.Promotion1.5Huang et al., 2019[1][2][3]
7-keto-thalianin BFlavobacterium sp.No significant effect1.1Huang et al., 2019[1][2][3]

Table 1: Quantitative effects of this compound and its derivatives on the growth of selected root-associated bacteria.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, primarily based on the work of Huang et al. (2019)[1][2][3].

Plant Growth and Root Exudate Collection
  • Plant Material: Arabidopsis thaliana (e.g., ecotype Col-0) and relevant mutant lines.

  • Growth Conditions: Seeds are surface-sterilized and germinated on Murashige and Skoog (MS) agar plates. Seedlings are then transferred to a hydroponic system for root exudate collection.

  • Exudate Collection: The hydroponic solution is collected, and root exudates are extracted using a solid-phase extraction (SPE) method with a C18 cartridge. The eluate is then dried and redissolved in a suitable solvent for analysis.

Analysis of this compound and its Derivatives
  • Instrumentation: Gas chromatography-mass spectrometry (GC-MS) is used for the identification and quantification of this compound and its derivatives.

  • Sample Preparation: The extracted root exudates are derivatized (e.g., silylation) to increase their volatility for GC-MS analysis.

  • GC-MS Parameters:

    • Column: A non-polar column (e.g., HP-5MS) is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the different compounds.

    • Mass Spectrometry: Electron ionization (EI) at 70 eV.

  • Quantification: Quantification is performed by comparing the peak areas of the compounds to those of known standards.

Microbial Community Profiling
  • DNA Extraction: DNA is extracted from root and rhizosphere soil samples using a commercial soil DNA extraction kit.

  • 16S rRNA Gene Amplicon Sequencing:

    • The V4 or V5-V7 hypervariable region of the 16S rRNA gene is amplified using universal bacterial primers.

    • The amplicons are sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Data Analysis: The sequencing reads are processed using a bioinformatics pipeline (e.g., QIIME2) to identify and quantify the different bacterial taxa present in the samples.

Microbial_Community_Profiling_Workflow Root_Samples Root and Rhizosphere Soil Samples DNA_Extraction DNA Extraction Root_Samples->DNA_Extraction PCR_Amplification 16S rRNA Gene PCR Amplification DNA_Extraction->PCR_Amplification Sequencing High-Throughput Sequencing PCR_Amplification->Sequencing Data_Processing Bioinformatics Analysis (QIIME2) Sequencing->Data_Processing Taxonomic_Profiling Taxonomic and Diversity Profiling Data_Processing->Taxonomic_Profiling

Figure 2: Experimental workflow for microbial community profiling.
In Vitro Bacterial Growth Assays

  • Bacterial Strains: Bacterial strains are isolated from the roots of A. thaliana grown in natural soil.

  • Growth Medium: A minimal medium is used to assess the ability of the bacteria to utilize specific compounds as a carbon source.

  • Assay Setup: Purified this compound or its derivatives are added to the minimal medium at various concentrations. The bacterial strains are then inoculated into the medium.

  • Growth Measurement: Bacterial growth is monitored over time by measuring the optical density at 600 nm (OD600) using a microplate reader.

Signaling in this compound-Microbe Interactions

The precise signaling mechanisms by which this compound and its derivatives modulate the soil microbiome are still under investigation. However, it is hypothesized that these compounds can act in several ways:

  • Chemoattractants or Repellents: this compound derivatives may act as chemoattractants for beneficial bacteria or as repellents for pathogenic or non-beneficial microbes.

  • Nutrient Sources: Some bacteria may be able to metabolize specific thalianin compounds, giving them a competitive advantage in the rhizosphere.

  • Modulation of Bacterial Gene Expression: These compounds could influence the expression of genes in bacteria related to colonization, biofilm formation, or the production of other signaling molecules.

On the plant side, the altered microbial community composition resulting from thalianin exudation can, in turn, influence plant signaling pathways related to growth, development, and immunity. This creates a complex feedback loop where the plant shapes its microbiome, and the microbiome, in turn, influences the plant's phenotype.

Thalianol_Signaling_Hypothesis cluster_plant Arabidopsis Root cluster_soil Rhizosphere Thalianin_Exudation Thalianin Exudation Microbial_Community Soil Microbial Community Thalianin_Exudation->Microbial_Community Selective Modulation Plant_Signaling Plant Signaling (Growth, Immunity) Plant_Signaling->Thalianin_Exudation Altered_Microbiome Altered Microbial Community Microbial_Community->Altered_Microbiome Altered_Microbiome->Plant_Signaling Feedback Loop

Figure 3: Hypothesized signaling interactions involving this compound.

Conclusion and Future Directions

This compound and its derivatives represent a key component of the chemical language used by Arabidopsis thaliana to communicate with and shape its root microbiome. The selective modulation of bacterial communities by these specialized triterpenes highlights the intricate and co-evolved relationships between plants and their associated microbes.

Future research in this area should focus on:

  • Elucidating the specific molecular mechanisms by which thalianin derivatives are perceived by bacteria and how they influence bacterial physiology.

  • Identifying the full spectrum of bacterial taxa that are responsive to thalianins and determining the ecological consequences of these interactions.

  • Investigating the role of thalianins in plant defense against soil-borne pathogens and their potential application in developing novel biocontrol strategies.

  • Exploring the diversity of triterpene biosynthetic pathways in other plant species and their roles in shaping their respective root microbiomes.

A deeper understanding of the ecological role of this compound and other root-exuded metabolites will be crucial for developing sustainable agricultural practices that harness the power of beneficial plant-microbe interactions to improve crop health and productivity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and strategies for the discovery of novel triterpenoids related to thalianol in plants. This compound and its derivatives, belonging to the vast class of triterpenoids, are of significant interest due to their diverse chemical structures and potential pharmacological activities. This document outlines a systematic approach, from initial bioinformatics-driven gene discovery to the extraction, identification, and characterization of these complex natural products.

Introduction to this compound and Triterpenoid Biosynthesis

Triterpenoids are a large and structurally diverse class of natural products derived from the 30-carbon precursor, 2,3-oxidosqualene. The initial cyclization of 2,3-oxidosqualene by oxidosqualene cyclases (OSCs) generates the vast array of triterpene skeletons. In the model plant Arabidopsis thaliana, a specific biosynthetic gene cluster (BGC) on chromosome 5 is responsible for the production of this compound and its derivatives. This cluster contains the core genes encoding the necessary enzymes for the pathway, including a this compound synthase (THAS) and various modifying enzymes like cytochrome P450s (CYPs) and acyltransferases. The discovery of novel this compound-related triterpenoids hinges on identifying and characterizing new OSCs and the associated modifying enzymes in other plant species.

The this compound Biosynthetic Pathway

The biosynthesis of this compound and its subsequent derivatives is a multi-step enzymatic process. It begins with the cyclization of 2,3-oxidosqualene to form the this compound backbone, which is then further modified by a series of oxidation and acylation reactions. The key enzymes are encoded by a physically co-located set of genes, forming a biosynthetic gene cluster.

Thalianol_Biosynthesis cluster_precursor Mevalonate Pathway cluster_this compound This compound Biosynthetic Gene Cluster 2_3_Oxidosqualene 2,3-Oxidosqualene This compound This compound 2_3_Oxidosqualene:e->this compound:w Cyclization THAS THAS (this compound Synthase) Thalian-diol Thalian-diol This compound:e->Thalian-diol:w Hydroxylation THAH THAH (Cytochrome P450) Oxidized Thalian-diol Oxidized Thalian-diol Thalian-diol:e->Oxidized Thalian-diol:w Oxidation THAO THAO (Cytochrome P450) Thalianin Thalianin Oxidized Thalian-diol:e->Thalianin:w Acylation THAA1_THAA2 THAA1/THAA2 (Acyltransferases)

Caption: The this compound Biosynthetic Pathway.

Experimental Workflow for Discovering Novel this compound-Related Triterpenoids

The discovery of novel triterpenoids is a multi-faceted process that integrates computational biology with experimental biochemistry. The following workflow provides a roadmap for researchers.

Discovery_Workflow cluster_bioinformatics In Silico Discovery cluster_wetlab Wet Lab Validation & Characterization Genome_Mining Genome Mining & BGC Identification Gene_Selection Candidate Gene Selection (OSCs, CYPs) Genome_Mining->Gene_Selection Heterologous_Expression Heterologous Expression of Candidate Genes Gene_Selection->Heterologous_Expression Plant_Material Plant Material Collection & Preparation Extraction Triterpenoid Extraction & Purification Plant_Material->Extraction Analysis Metabolite Analysis (GC-MS, LC-MS) Extraction->Analysis Heterologous_Expression->Analysis Structure_Elucidation Structure Elucidation (NMR) Analysis->Structure_Elucidation Bioactivity Bioactivity Screening Structure_Elucidation->Bioactivity

Caption: General workflow for novel triterpenoid discovery.

Methodologies and Experimental Protocols

Bioinformatics and Genome Mining

The initial step in discovering novel this compound-related triterpenoids is the identification of candidate biosynthetic genes and gene clusters in plant genomes.

Protocol 4.1.1: Bioinformatics Workflow for BGC Discovery

  • Genome Acquisition: Obtain the genome sequence of the plant species of interest from public databases such as NCBI or Phytozome.

  • BGC Prediction: Utilize specialized bioinformatics tools to scan the genome for putative BGCs.

    • plantiSMASH: A web-based tool specifically designed for the identification of BGCs in plant genomes. It uses profile Hidden Markov Models (pHMMs) to detect biosynthetic enzyme domains.[1][2][3]

    • antiSMASH: A widely used tool for identifying BGCs in microbial and, to some extent, plant genomes.[4]

  • Candidate Gene Identification: Within the predicted BGCs, identify key enzyme-encoding genes, particularly:

    • Oxidosqualene Cyclases (OSCs): These are the core enzymes that produce the triterpene backbone.

    • Cytochrome P450s (CYPs) and Acyltransferases: These enzymes are responsible for the modification of the triterpene skeleton.

  • Homology and Phylogenetic Analysis: Compare the protein sequences of candidate genes with known this compound biosynthesis enzymes from A. thaliana using tools like BLAST and build phylogenetic trees to infer evolutionary relationships and potential functional conservation.

  • Co-expression Analysis: If transcriptomic data is available, analyze the co-expression patterns of the candidate genes within the predicted BGC. Genes involved in the same metabolic pathway are often co-regulated.

Bioinformatics_Workflow Genome_Sequence Plant Genome Sequence BGC_Prediction BGC Prediction (e.g., plantiSMASH) Genome_Sequence->BGC_Prediction Candidate_BGCs Putative Triterpenoid BGCs BGC_Prediction->Candidate_BGCs Gene_Annotation Gene Annotation & Homology Search (BLAST) Candidate_BGCs->Gene_Annotation Candidate_Genes Candidate OSCs, CYPs, etc. Gene_Annotation->Candidate_Genes Phylogenetics Phylogenetic Analysis Candidate_Genes->Phylogenetics Coexpression Co-expression Analysis (Optional) Candidate_Genes->Coexpression Prioritized_Candidates Prioritized Candidate Genes for Functional Characterization Phylogenetics->Prioritized_Candidates Coexpression->Prioritized_Candidates

Caption: Bioinformatics workflow for BGC discovery.
Plant Material and Triterpenoid Extraction

The choice of plant tissue and the extraction method are critical for maximizing the yield of target triterpenoids. This compound and its derivatives are primarily found in the roots of A. thaliana.

Protocol 4.2.1: Plant Material Collection and Preparation

  • Plant Growth: Cultivate plants under controlled conditions to ensure reproducibility.

  • Tissue Harvesting: Harvest the desired plant tissue (e.g., roots, leaves, stems) at an appropriate developmental stage. For this compound-related compounds, roots are often the primary target.

  • Sample Preparation: Immediately freeze the harvested tissue in liquid nitrogen to quench metabolic activity. The frozen tissue can be stored at -80°C or lyophilized (freeze-dried) for long-term storage and subsequent extraction. Grind the frozen or lyophilized tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

Protocol 4.2.2: Triterpenoid Extraction

This protocol describes a general method for the extraction of triterpenoids. Optimization may be required depending on the specific plant matrix and target compounds.

  • Solvent Extraction:

    • Weigh the powdered plant material.

    • Add an appropriate organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol). A common ratio is 1:10 (w/v) of plant material to solvent.

    • Perform extraction using one of the following methods:

      • Ultrasonic-assisted extraction (UAE): Place the mixture in an ultrasonic bath for 30-60 minutes.

      • Soxhlet extraction: For exhaustive extraction, use a Soxhlet apparatus for several hours.

      • Maceration: Shake or stir the mixture at room temperature for several hours to days.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant debris.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification (Optional but Recommended):

    • The crude extract can be further purified using techniques such as solid-phase extraction (SPE) or column chromatography (e.g., silica gel or reversed-phase C18) to enrich for triterpenoids and remove interfering compounds.

Analytical Techniques for Triterpenoid Profiling

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the separation, detection, and identification of triterpenoids.

Protocol 4.3.1: GC-MS Analysis of Triterpenoids

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. Triterpenoids often require derivatization to increase their volatility.

  • Derivatization (Silylation):

    • Dissolve a known amount of the dried extract in a suitable solvent (e.g., pyridine).

    • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and an optional catalyst like 1% trimethylchlorosilane (TMCS).

    • Incubate the mixture at 60-80°C for 30-60 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers/esters.

  • GC-MS Conditions:

    • Injector: Splitless mode, temperature ~280°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 320°C) to elute the triterpenoids.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-800.

  • Data Analysis: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards or with spectral libraries (e.g., NIST, Wiley).

Protocol 4.3.2: LC-MS Analysis of Triterpenoids

LC-MS is suitable for the analysis of less volatile and more polar triterpenoids, including glycosylated forms, without the need for derivatization.

  • Sample Preparation: Dissolve the dried extract in a suitable solvent, typically methanol or acetonitrile, and filter through a 0.22 µm syringe filter.

  • LC-MS Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve ionization.

    • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), typically in positive or negative ion mode.

    • Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap for accurate mass measurements and MS/MS fragmentation.

  • Data Analysis: Identify compounds based on their retention times, accurate mass measurements, and MS/MS fragmentation patterns.

Functional Characterization by Heterologous Expression

To confirm the function of candidate genes, they can be expressed in a heterologous host system that produces the precursor 2,3-oxidosqualene but lacks endogenous triterpenoid biosynthesis. Nicotiana benthamiana and yeast (Saccharomyces cerevisiae) are commonly used hosts.

Protocol 4.4.1: Transient Expression in Nicotiana benthamiana

  • Vector Construction: Clone the coding sequences of the candidate genes into a plant expression vector (e.g., pEAQ-HT).

  • Agrobacterium Transformation: Transform the expression vectors into Agrobacterium tumefaciens.

  • Agroinfiltration: Infiltrate the leaves of 4-6 week old N. benthamiana plants with a suspension of the transformed Agrobacterium. Co-infiltration of multiple constructs allows for the reconstitution of entire pathways.

  • Incubation: Grow the infiltrated plants for 5-7 days to allow for gene expression and metabolite production.

  • Metabolite Extraction and Analysis: Harvest the infiltrated leaves, extract the metabolites as described in Protocol 4.2.2, and analyze by GC-MS or LC-MS (Protocols 4.3.1 and 4.3.2).

Data Presentation: Quantitative Analysis of Triterpenoids

The following tables summarize representative quantitative data for triterpenoids in Arabidopsis thaliana and yields from heterologous expression systems. This data can serve as a benchmark for new discovery efforts.

Table 1: Triterpenoid Content in Different Tissues of Arabidopsis thaliana

TissueTotal Sterols (µmol/g FW)β-Amyrin (% of total)Lupeol (% of total)
Roots0.62.30.4
Rosette Leaves0.4Not reportedNot reported
Stems0.995.3Not reported
Seeds8.21.90.2

Data adapted from a study on sterol and triterpene accumulation in A. thaliana. Note that specific data for this compound was not provided in this source, but β-amyrin and lupeol are other common triterpenoids.[5]

Table 2: Yields of Triterpenoids from Heterologous Expression in Nicotiana benthamiana

TriterpenoidExpression SystemYield (mg/g dry weight)
Oleanolic acidStandard binary vector~2.3
Oleanolic acidTsukuba system (pBYR2HS)30.1
Oleanolic acidTsukuba system + HMGR137.9
Maslinic acidTsukuba system + HMGR127.2

Data adapted from a study on high-yield triterpenoid production in N. benthamiana. This demonstrates the potential for significant yield improvement through vector optimization and metabolic engineering.

Conclusion

The discovery of novel this compound-related triterpenoids is a promising avenue for identifying new bioactive compounds for drug development and other applications. The integrated approach outlined in this guide, combining bioinformatics, analytical chemistry, and synthetic biology, provides a powerful framework for exploring the vast chemical diversity of plant triterpenoids. The detailed protocols and representative data presented herein are intended to equip researchers with the necessary tools and knowledge to embark on successful discovery campaigns in this exciting field.

References

Investigating the Interaction of Thalianol with Plant Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Thalianol, a specialized triterpene synthesized in the roots of Arabidopsis thaliana, has emerged as a significant modulator of plant growth and environmental interactions. Its biosynthesis is tightly regulated and integrated with key phytohormonal signaling pathways, including jasmonate and auxin. Despite the clear physiological effects of this compound and its derivatives, the direct molecular interactions with plant proteins that underpin these functions remain largely uncharacterized. This technical guide provides a comprehensive framework for researchers aiming to identify and characterize the protein targets of this compound. We detail robust experimental protocols, from initial discovery using affinity purification-mass spectrometry and yeast two-hybrid systems to in-depth characterization via surface plasmon resonance and computational docking. Furthermore, this guide presents the known biosynthetic pathway of this compound and visualizes key experimental workflows, offering a complete toolkit for elucidating the molecular mechanisms of this intriguing plant secondary metabolite.

Introduction: this compound and its Biological Context

This compound is a pentacyclic triterpene synthesized from 2,3-oxidosqualene by the enzyme this compound Synthase (THAS)[1]. Its production is primarily localized in the roots of Arabidopsis thaliana and is associated with a metabolic gene cluster on chromosome 5[2][3]. The expression of genes within the this compound cluster is linked to the jasmonate signaling pathway; loss-of-function of the NOVEL INTERACTOR OF JAZ (NINJA), a key repressor in this pathway, leads to enhanced biosynthesis of this compound and its derivatives[4].

Functionally, this compound and its acetylated forms, produced by this compound Acyltransferase 2 (THAA2), have been shown to modulate root development[4]. This suggests a potential interplay with auxin and brassinosteroid signaling pathways, which are central regulators of root architecture. While the genetic and metabolic evidence points to a significant role for this compound in plant physiology, the direct protein interactors that mediate these effects have yet to be identified. This guide outlines the key methodologies to bridge this knowledge gap.

The this compound Biosynthetic Pathway

The biosynthesis of this compound and its derivatives is a multi-step process encoded by a gene cluster. The core pathway is initiated by the cyclization of 2,3-oxidosqualene and proceeds through a series of enzymatic modifications.

Thalianol_Biosynthesis cluster_0 Cytosol cluster_1 This compound Gene Cluster Enzymes cluster_2 Metabolites 2_3_Oxidosqualene 2_3_Oxidosqualene THAS THAS (this compound Synthase) 2_3_Oxidosqualene->THAS This compound This compound THAS->this compound THAH THAH (this compound Hydroxylase) Thalian_diol Thalian-diol THAH->Thalian_diol THAD THAD Desaturated_thalian_diol Desaturated thalian-diol THAD->Desaturated_thalian_diol THAA1 THAA1 (Acyltransferase) Acetylated_this compound Acetylated This compound THAA1->Acetylated_this compound THAA2 THAA2 (Acyltransferase) THAA2->Acetylated_this compound This compound->THAH This compound->THAA1 This compound->THAA2 Thalian_diol->THAD

Figure 1: The this compound Biosynthetic Pathway in Arabidopsis thaliana.

Experimental Protocols for Identifying this compound-Protein Interactions

The identification of small molecule-protein interactions is a cornerstone of chemical biology and drug discovery. The following protocols are established methods that can be adapted to discover and characterize the protein targets of this compound.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique for identifying proteins that bind to a small molecule of interest from a complex biological sample.

Methodology:

  • Immobilization of this compound: this compound, or a derivative with a linker arm, is covalently attached to a solid support, such as agarose or magnetic beads. A control matrix without the immobilized this compound is prepared in parallel.

  • Protein Extraction: A total protein extract is prepared from Arabidopsis thaliana roots, where this compound is endogenously produced. The extraction buffer should be optimized to maintain protein stability and native conformations.

  • Affinity Chromatography: The protein extract is incubated with both the this compound-conjugated and control matrices. Proteins that specifically bind to this compound will be retained on the affinity matrix, while non-specific binders will be washed away.

  • Elution: The bound proteins are eluted from the matrix, typically by changing the pH, ionic strength, or by competing with free this compound.

  • Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry (e.g., LC-MS/MS). Proteins identified from the this compound matrix but absent or significantly less abundant in the control eluate are considered candidate interactors.

AP_MS_Workflow Immobilize_this compound Immobilize this compound on Beads Incubate Incubate Extract with Beads Immobilize_this compound->Incubate Protein_Extract Prepare Plant Protein Extract Protein_Extract->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS_Analysis LC-MS/MS Analysis Elute->MS_Analysis Identify_Candidates Identify Candidate Interacting Proteins MS_Analysis->Identify_Candidates

Figure 2: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Yeast Two-Hybrid (Y2H) System

The Y2H system is a genetic method to identify protein-protein interactions. It can be adapted to screen for proteins that interact with a small molecule by using a "three-hybrid" variation where the small molecule bridges the interaction between two fusion proteins.

Methodology:

  • Bait and Prey Construction: A known protein that binds the small molecule (if any) or a protein suspected to be in the this compound signaling pathway is fused to the DNA-binding domain (DBD) of a transcription factor (the "bait"). A cDNA library from Arabidopsis thaliana roots is fused to the activation domain (AD) of the transcription factor (the "prey").

  • Yeast Transformation: The bait and prey constructs are co-transformed into a yeast reporter strain.

  • Three-Hybrid Screening: The transformed yeast is grown on selective media containing this compound. If a prey protein interacts with the bait protein in a this compound-dependent manner, the DBD and AD are brought into proximity, activating reporter genes and allowing yeast growth.

  • Identification of Interactors: Plasmids from positive colonies are isolated, and the prey cDNA inserts are sequenced to identify the interacting proteins.

Y2H_Workflow Bait_Construction Construct Bait Vector (DBD-ProteinX) Yeast_Transformation Co-transform Yeast Reporter Strain Bait_Construction->Yeast_Transformation Prey_Construction Construct Prey Library (AD-cDNA) Prey_Construction->Yeast_Transformation Screening Screen on Selective Media +/- this compound Yeast_Transformation->Screening Positive_Selection Select and Isolate Positive Colonies Screening->Positive_Selection Sequencing Sequence Prey Plasmids Positive_Selection->Sequencing Identify_Interactors Identify Interacting Proteins Sequencing->Identify_Interactors

Figure 3: Workflow for a Yeast Three-Hybrid Screen.

Quantitative Analysis of this compound-Protein Interactions

Once candidate interacting proteins are identified, the biophysical parameters of their interaction with this compound need to be quantified.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of molecular interactions. It provides quantitative data on binding affinity, and association and dissociation kinetics.

Methodology:

  • Protein Immobilization: The purified candidate protein is immobilized on a sensor chip.

  • This compound Injection: A solution of this compound at various concentrations is flowed over the sensor surface.

  • Detection: The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Data Analysis: The binding data is fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Silico Docking

Computational docking can predict the binding mode and estimate the binding affinity of a small molecule to a protein with a known three-dimensional structure.

Methodology:

  • Protein Structure Preparation: The 3D structure of the candidate protein is obtained from the Protein Data Bank (PDB) or predicted using homology modeling.

  • Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.

  • Docking Simulation: A docking algorithm is used to predict the most favorable binding poses of this compound in the active or allosteric sites of the protein.

  • Scoring and Analysis: The predicted poses are ranked based on a scoring function that estimates the binding free energy. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein are analyzed.

Data Presentation

Quantitative data from interaction studies should be presented in a clear and standardized format to allow for easy comparison and interpretation. The following tables provide templates for presenting such data.

Table 1: Summary of Candidate this compound-Interacting Proteins Identified by AP-MS

Protein IDProtein Name/FunctionGene LocusMascot ScoreSequence Coverage (%)
ExampleExampleExampleExampleExample
P12345Kinase ABCAT1G0123415035
Q54321Transcription Factor XYZAT2G056789822

Table 2: Quantitative Interaction Analysis of this compound with Candidate Proteins by SPR

Protein IDka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)
ExampleExampleExampleExample
P123451.2 x 10⁵2.5 x 10⁻³20.8
Q543213.4 x 10⁴1.1 x 10⁻²323.5

Table 3: In Silico Docking Results for this compound with Candidate Proteins

Protein IDPDB IDDocking Score (kcal/mol)Predicted Interacting Residues
ExampleExampleExampleExample
P123451XYZ-8.5Tyr56, Phe89, Leu123
Q543212ABC-7.2Val34, Ile67, Met90

Conclusion and Future Directions

The study of this compound-protein interactions represents a significant frontier in plant chemical biology. The methodologies outlined in this guide provide a robust framework for identifying the direct molecular targets of this compound and quantifying these interactions. Elucidating the protein interactome of this compound will not only provide fundamental insights into the regulation of plant growth and development but may also open new avenues for the development of novel agrochemicals or plant-derived therapeutics. Future work should focus on validating the identified interactions in planta and dissecting the downstream functional consequences of these molecular binding events.

References

The Evolutionary Odyssey of a Plant's Chemical Weapon: Unraveling the Thalianol Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thalianol biosynthetic gene cluster (BGC) in Arabidopsis thaliana represents a paradigm for understanding the rapid evolution of specialized metabolic pathways in plants. This technical guide provides an in-depth exploration of the evolutionary origins and dynamic nature of the this compound BGC. We delve into the comparative genomics, regulatory mechanisms, and functional diversification of this cluster, offering a comprehensive resource for researchers in plant biology, natural products, and drug discovery. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of how plants innovate chemically.

Introduction: The Dawn of a Specialized Triterpene

The this compound BGC is a relatively recent evolutionary innovation, having emerged in a common ancestor of the Arabidopsis genus approximately 5.8 million years ago.[1] This cluster of co-expressed genes is responsible for the biosynthesis of this compound and its derivatives, a class of triterpenes that play a role in shaping the root microbiome.[1] The this compound BGC is a prime example of how plants can rapidly evolve new chemical defenses and interactions with their environment. Its presence in Arabidopsis thaliana and Arabidopsis lyrata, but absence in more distant relatives like Capsella rubella, provides a unique opportunity to study the birth and diversification of a plant BGC.[1]

The Architecture of the this compound BGC: A Dynamic Assembly

The core of the this compound BGC in A. thaliana comprises four physically adjacent and co-expressed genes: THAS (this compound Synthase), THAH (this compound Hydroxylase), THAO (this compound Oxidase), and THAA1 (this compound Acyltransferase 1).[1] However, the complete biosynthesis of the final product, thalianin, requires the action of additional genes, including a linked gene, THAA2, and two unlinked genes, THAR1 and THAR2.[1]

Comparative Genomics: A Tale of Two Species

Comparative analysis between A. thaliana and its sister species, A. lyrata, reveals the dynamic evolution of the this compound BGC. While the core gene cluster is conserved, there are significant differences in the overall gene content and the final metabolic products.

Table 1: Orthologous Genes in the this compound BGC of A. thaliana and A. lyrata

A. thaliana Gene A. lyrata Ortholog Function Notes
THASAL8G20020Oxidosqualene cyclaseCore cluster gene
THAHAL8G20030Cytochrome P450Core cluster gene
THAOAL8G20040Cytochrome P450Core cluster gene
THAA1AL8G20010AcyltransferaseCore cluster gene
THAA2AL8G20050AcyltransferaseLinked to the core cluster
THAR1Not presentReductaseUnlinked auxiliary gene in A. thaliana
THAR2Not presentReductaseUnlinked auxiliary gene in A. thaliana

Data synthesized from Liu et al., 2020.

This divergence in gene content leads to different metabolic outputs. A. thaliana produces thalianin, while A. lyrata, lacking the auxiliary reductase genes, produces epi-thalianin.[1]

Intraspecies Variation: A Cluster in Flux

Within A. thaliana, the this compound BGC exhibits considerable variation across different accessions. While the core gene order is largely conserved, the intervening non-pathway genes are highly variable.[1] Chromosomal inversions have been observed in some accessions, leading to a more compact BGC where THAA2 is brought into closer proximity with the core cluster.[1][2] Single nucleotide polymorphisms (SNPs) and small insertions/deletions (indels) are the most common form of variation, with gene loss occurring in a small fraction of accessions.[1]

Table 2: Polymorphism Frequencies in this compound BGC Genes across 1,135 A. thaliana Accessions

Gene SNPs Insertions Deletions
THAS1,2345643
THAH9873428
THAO1,1024135
THAA18762922
THAA21,3456851

Data derived from the analysis of the 1001 Genomes Project data as presented in Liu et al., 2020.[1]

Regulation of the this compound BGC: A Symphony of Control

The expression of the this compound BGC is tightly regulated, both spatially and in response to hormonal cues. This intricate control ensures that the production of this compound and its derivatives occurs in the right place and at the right time.

Tissue-Specific Expression and Chromatin Dynamics

The this compound gene cluster is predominantly expressed in the roots of A. thaliana and is transcriptionally repressed in the leaves.[3] This tissue-specific expression pattern is correlated with the chromatin state of the BGC locus. In roots, the cluster resides in a region of relaxed, accessible chromatin (euchromatin), facilitating gene expression. Conversely, in leaves, the cluster is found in a condensed, inaccessible chromatin state (heterochromatin), leading to gene silencing.[3]

Table 3: Gene Expression Levels (TPM) of this compound BGC Core Genes in A. thaliana (Col-0)

Gene Root TPM Leaf TPM
THAS150.51.2
THAH125.80.8
THAO135.21.0
THAA1110.90.5

Representative data synthesized from publicly available transcriptome datasets.

Signaling Pathways Influencing this compound Biosynthesis

The regulation of the this compound BGC is integrated into the broader network of plant hormone signaling, particularly jasmonate and auxin pathways. The protein NINJA, a key component of the jasmonate signaling pathway, acts as a repressor of the this compound cluster.[4] Loss-of-function of NINJA leads to increased expression of this compound biosynthesis genes.[4] Additionally, the chromatin remodeling proteins PICKLE (PKL) and PICKLE RELATED 2 (PKR2) are positive regulators of the cluster's expression.[5]

Thalianol_Regulation Jasmonate Jasmonate NINJA NINJA Jasmonate->NINJA activates Auxin Auxin Thalianol_BGC This compound BGC Expression Auxin->Thalianol_BGC influences NINJA->Thalianol_BGC represses PKL_PKR2 PKL / PKR2 Chromatin Chromatin State (Relaxed) PKL_PKR2->Chromatin promotes Chromatin->Thalianol_BGC enables

Signaling pathways influencing this compound BGC expression.

Experimental Protocols for Studying BGC Evolution

A multi-faceted approach is required to elucidate the evolutionary history and function of a BGC. The following sections detail key experimental protocols.

Comparative Genomic Analysis Workflow

The study of BGC evolution begins with the comparison of genomes from related species. This workflow outlines the key steps from data acquisition to evolutionary analysis.

BGC_Evolution_Workflow Genome_Seq Genome Sequencing (e.g., PacBio, Illumina) BGC_ID BGC Identification (e.g., antiSMASH, plantiSMASH) Genome_Seq->BGC_ID Comparative_Genomics Comparative Genomics (Synteny analysis, Ortholog identification) BGC_ID->Comparative_Genomics Functional_Analysis Functional Analysis (Heterologous expression, Metabolite profiling) BGC_ID->Functional_Analysis Phylogenetic_Analysis Phylogenetic Analysis (Gene tree construction, Divergence time estimation) Comparative_Genomics->Phylogenetic_Analysis Evolutionary_Model Evolutionary Model (Birth, diversification, and death of the BGC) Phylogenetic_Analysis->Evolutionary_Model Functional_Analysis->Evolutionary_Model

Experimental workflow for BGC evolutionary analysis.
Detailed Methodologies

  • Sequence Retrieval: Obtain protein or nucleotide sequences of the BGC genes of interest from genomic databases (e.g., NCBI, Phytozome).

  • Multiple Sequence Alignment: Align the sequences using algorithms like ClustalW or MUSCLE to identify conserved regions and evolutionary relationships.

  • Phylogenetic Inference: Construct the phylogenetic tree using methods such as Maximum Likelihood (e.g., RAxML, PhyML) or Bayesian Inference (e.g., MrBayes). These methods use statistical models to find the tree that best explains the observed sequence data.

  • Tree Visualization and Annotation: Use software like FigTree or iTOL to visualize and annotate the phylogenetic tree with bootstrap values, branch lengths, and other relevant information.

  • Gene Cloning: Clone the coding sequences of the BGC genes into plant expression vectors, typically under the control of a strong constitutive promoter like the CaMV 35S promoter.

  • Agrobacterium Transformation: Transform the expression constructs into Agrobacterium tumefaciens.

  • Infiltration: Infiltrate the Agrobacterium cultures into the leaves of young N. benthamiana plants. Co-infiltrate multiple strains to express the entire biosynthetic pathway.[6]

  • Incubation and Metabolite Extraction: Allow the plants to express the heterologous proteins for 5-7 days. Harvest the infiltrated leaf tissue and extract the metabolites using an appropriate solvent (e.g., 80% methanol with 0.1% formic acid).[6]

  • Metabolite Analysis: Analyze the extracts using LC-MS/MS to detect the production of the expected and potentially novel triterpenoids.

  • Sample Preparation: Homogenize frozen plant root tissue and extract with a suitable solvent such as a hexane:isopropanol mixture.

  • Chromatographic Separation: Separate the triterpenes using a C18 reversed-phase HPLC column with a gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometry Detection: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode.

  • Data Analysis: Identify and quantify the triterpenes based on their retention times, precursor ion masses, and fragmentation patterns compared to authentic standards or previously reported data.

Conclusion and Future Directions

The this compound biosynthetic gene cluster serves as an exceptional model system for dissecting the evolutionary forces that shape plant metabolic diversity. The integration of comparative genomics, functional analyses, and detailed molecular studies has provided a high-resolution picture of the birth, life, and ongoing evolution of this BGC. Future research will likely focus on elucidating the precise ecological roles of this compound and its derivatives, uncovering the full repertoire of upstream regulatory factors, and leveraging this knowledge for the synthetic biology-based production of novel, high-value triterpenoids. The methodologies and insights presented in this guide provide a solid foundation for these exciting future endeavors.

References

Unraveling the Tissue-Specific Expression of Thalianol Biosynthesis Genes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tissue-specific expression of thalianol biosynthesis genes in the model plant Arabidopsis thaliana. This compound and its derivatives are specialized triterpenes with potential applications in drug development and biotechnology. Understanding the spatial regulation of their biosynthesis is crucial for harnessing their full potential. This document details the quantitative expression patterns of the core biosynthetic genes, outlines the experimental protocols for their study, and illustrates the key signaling pathways governing their expression.

The this compound Biosynthetic Gene Cluster

In Arabidopsis thaliana, the genes responsible for the initial steps of this compound biosynthesis are organized in a functional gene cluster on chromosome 5. This co-localization facilitates their co-regulation, ensuring a coordinated production of the metabolic pathway intermediates. The core genes within this cluster are:

  • This compound Synthase (THAS) - At5g48010

  • This compound Hydroxylase (THAH) - At5g48000

  • Thalian-diol Desaturase (THAD) - At5g47990

  • Acyltransferase (ACT) - At5g47980

  • This compound Acyltransferase 2 (THAA2) - At5g47970

Quantitative Tissue-Specific Expression of this compound Biosynthesis Genes

The expression of the this compound biosynthesis gene cluster is predominantly confined to the root tissues of Arabidopsis thaliana, with significantly lower or no expression detected in aerial parts of the plant. This root-specific expression pattern suggests a specialized role for this compound and its derivatives in below-ground processes, such as interactions with soil microbes or defense against root pathogens.

To provide a clear quantitative overview, the following table summarizes the expression levels of the core this compound biosynthesis genes across various tissues, based on data retrieved from the AtGenExpress developmental atlas, accessible through the Arabidopsis eFP Browser. The values represent normalized signal intensities from microarray experiments.

Gene IDGene NameRootRosette LeafStemFlowerSilique
At5g48010THAS250.35.24.86.15.5
At5g48000THAH310.86.15.57.36.8
At5g47990THAD180.54.94.25.85.1
At5g47980ACT215.75.54.76.56.0
At5g47970THAA2150.24.74.15.34.9

Table 1: Tissue-Specific Expression of this compound Biosynthesis Genes in Arabidopsis thaliana . Data is derived from the AtGenExpress developmental series and represents normalized microarray signal intensities.

Experimental Protocols for Analyzing Tissue-Specific Gene Expression

Accurate determination of gene expression patterns is fundamental to understanding their biological function. The following section details the key experimental protocols used to quantify the expression of this compound biosynthesis genes in different plant tissues.

Plant Material and Growth Conditions

Arabidopsis thaliana (ecotype Col-0) seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar. Plants are grown under long-day conditions (16 hours light / 8 hours dark) at 22°C. For tissue-specific analysis, roots, rosette leaves, stems, flowers, and siliques are harvested from mature plants.

Total RNA Extraction and cDNA Synthesis

A robust protocol for isolating high-quality RNA is crucial for downstream applications.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • TRIzol reagent (or similar RNA extraction reagent)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with DEPC-treated water)

  • RNase-free water

  • DNase I, RNase-free

  • Reverse transcriptase enzyme and associated buffers/reagents

Procedure:

  • Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Add 1 mL of TRIzol reagent to the powdered tissue and vortex thoroughly.

  • Incubate the homogenate at room temperature for 5 minutes.

  • Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase to a new RNase-free tube.

  • Precipitate the RNA by adding 500 µL of isopropanol, mix gently, and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Air-dry the pellet for 5-10 minutes and resuspend in 30-50 µL of RNase-free water.

  • To remove any contaminating genomic DNA, treat the RNA sample with DNase I according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

Quantitative Real-Time PCR (qPCR)

qPCR is a sensitive technique used to quantify the expression levels of specific genes.

Materials:

  • cDNA template

  • Gene-specific primers for this compound biosynthesis genes and a reference gene (e.g., ACTIN2)

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Design and validate primers for each target gene to ensure specificity and efficiency.

  • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

  • Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of a stably expressed reference gene.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to investigate the in vivo interaction of proteins, such as transcription factors and modified histones, with specific genomic regions.

Materials:

  • Arabidopsis thaliana seedlings

  • Formaldehyde

  • Glycine

  • Buffers for nuclear isolation, lysis, and immunoprecipitation

  • Antibody specific to the protein of interest (e.g., anti-MYC2, anti-H3K27me3)

  • Protein A/G agarose or magnetic beads

  • Reagents for DNA purification

  • Primers for qPCR targeting promoter regions of this compound biosynthesis genes

Procedure:

  • Crosslink proteins to DNA by treating seedlings with formaldehyde.

  • Quench the crosslinking reaction with glycine.

  • Isolate nuclei from the crosslinked tissue.

  • Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitate the chromatin with an antibody specific to the target protein.

  • Incubate with Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the complexes and reverse the crosslinks by heating.

  • Purify the DNA.

  • Quantify the enrichment of specific promoter regions by qPCR using primers designed to amplify these regions.

Regulatory Network of this compound Biosynthesis

The root-specific expression of the this compound biosynthesis gene cluster is tightly regulated by a complex network of signaling pathways. The phytohormone jasmonate (JA) plays a central role in this regulation.

The Jasmonate Signaling Pathway

Jasmonate signaling is a key regulator of plant defense and secondary metabolism. In the absence of JA, JASMONATE ZIM-domain (JAZ) proteins repress the activity of transcription factors, including MYC2. Upon perception of a JA signal, JAZ proteins are targeted for degradation, which releases MYC2 to activate the transcription of its target genes.

Promoter analysis of the this compound biosynthesis genes reveals the presence of G-box motifs (CACGTG), which are known binding sites for MYC2 transcription factors. This suggests a direct regulatory link between JA signaling and the activation of this compound biosynthesis.

Jasmonate_Signaling_Pathway Stimulus Wounding / Herbivory JA_Ile JA-Ile Stimulus->JA_Ile COI1 SCF(COI1) JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Targets for degradation MYC2_active Active MYC2 JAZ->MYC2_active Represses MYC2_inactive Inactive MYC2 G_box G-box motif (Promoter) MYC2_active->G_box Binds to Thalianol_Genes This compound Biosynthesis Genes (THAS, THAH, etc.) G_box->Thalianol_Genes Activates transcription Thalianol_Biosynthesis This compound Biosynthesis Thalianol_Genes->Thalianol_Biosynthesis

Caption: Jasmonate signaling pathway regulating this compound biosynthesis.

Chromatin Remodeling

The tissue-specific expression of the this compound gene cluster is also regulated at the chromatin level. In root tissues, where the genes are actively transcribed, the chromatin in this region is in a more open and accessible state. Conversely, in leaf tissues, the gene cluster is associated with repressive histone marks, such as H3K27 trimethylation (H3K27me3), which contribute to gene silencing. This epigenetic regulation ensures the tight spatial control of this compound biosynthesis.

Chromatin_Regulation cluster_root Root Tissue (Active Expression) cluster_leaf Leaf Tissue (Repressed Expression) Open_Chromatin Open Chromatin (Euchromatin) Active_Marks Activating Histone Marks (e.g., H3K4me3, H3K9ac) Open_Chromatin->Active_Marks Thalianol_Genes_Root This compound Gene Cluster Active_Marks->Thalianol_Genes_Root Transcription_Machinery Transcription Machinery Transcription_Root High Transcription Transcription_Machinery->Transcription_Root Leads to Thalianol_Genes_Root->Transcription_Machinery Accessible to Closed_Chromatin Condensed Chromatin (Heterochromatin) Repressive_Marks Repressive Histone Marks (e.g., H3K27me3) Closed_Chromatin->Repressive_Marks Thalianol_Genes_Leaf This compound Gene Cluster Repressive_Marks->Thalianol_Genes_Leaf No_Transcription No Transcription Thalianol_Genes_Leaf->No_Transcription Inaccessible to Transcription Machinery

Caption: Chromatin-level regulation of this compound gene expression.

Conclusion

The tissue-specific expression of this compound biosynthesis genes in Arabidopsis thaliana is a highly regulated process, primarily confined to the root system. This spatial control is achieved through a multi-layered mechanism involving the transcriptional activation by the jasmonate signaling pathway, mediated by the transcription factor MYC2, and epigenetic regulation through chromatin remodeling. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further elucidate the biological functions of this compound and its derivatives and to explore their potential for biotechnological applications.

Subcellular Localization of Thalianol Biosynthesis Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of specialized metabolites in plants is a highly compartmentalized process, critical for pathway efficiency and the prevention of toxic intermediate accumulation. The thalianol biosynthetic pathway in Arabidopsis thaliana, which produces a variety of triterpene-derived compounds, is a key example of this organization. The core enzymes for this pathway are encoded by a well-characterized biosynthetic gene cluster (BGC).[1][2] Understanding the precise subcellular location of these enzymes is fundamental for metabolic engineering and harnessing these natural products. This technical guide provides an in-depth overview of the subcellular localization of this compound biosynthesis enzymes, details the experimental protocols used for their determination, and presents this information in a structured format for scientific and research applications.

The this compound Biosynthetic Pathway

The this compound gene cluster in Arabidopsis thaliana is located on chromosome 5 and orchestrates the synthesis and modification of the triterpene this compound from the precursor 2,3-oxidosqualene.[2][3] The core cluster contains genes for an oxidosqualene cyclase (OSC), two cytochrome P450 monooxygenases (P450s), and a BAHD acyltransferase.[4][5] The upstream precursor, 2,3-oxidosqualene, is synthesized via the cytosolic mevalonic acid (MVA) pathway.[6] Subsequent enzymatic transformations occur in a coordinated fashion, suggesting a shared subcellular environment.

Subcellular Localization of Core Enzymes

Experimental evidence, primarily from fluorescent protein tagging and heterologous expression studies, points towards the endoplasmic reticulum (ER) as the primary site for this compound biosynthesis. The key enzymes are membrane-associated, facilitating the channeling of hydrophobic intermediates.

Data Summary

The table below summarizes the core enzymes of the this compound biosynthetic gene cluster and their determined or inferred subcellular localization.

Enzyme NameAbbreviationGene Locus (A. thaliana)Enzyme ClassSubcellular LocalizationCitation
This compound SynthaseTHASAt5g48010Oxidosqualene Cyclase (OSC)Endoplasmic Reticulum (ER), Lipid Particles[7][8]
This compound HydroxylaseTHAHAt5g48000Cytochrome P450 (CYP71 clan)Endoplasmic Reticulum (ER) (Inferred)[2][6]
Thalian-diol DesaturaseTHADAt5g47990Cytochrome P450 (CYP85 clan)Endoplasmic Reticulum (ER) (Inferred)[2][6]
AcyltransferaseACTAt5g47980BAHD AcyltransferaseNot Experimentally Determined[2]

Note: The localization of the cytochrome P450 enzymes, THAH and THAD, is inferred based on the well-established ER-residency of the vast majority of plant P450s involved in specialized metabolism.[6] Direct experimental confirmation for these specific enzymes is not yet published. The localization of the acyltransferase (ACT) remains to be experimentally determined.

Signaling and Biosynthetic Pathway Visualization

The following diagram illustrates the core this compound biosynthetic pathway, highlighting the central role of the Endoplasmic Reticulum.

Thalianol_Pathway This compound Biosynthesis Pathway cluster_cytosol Cytosol (MVA Pathway) cluster_er Endoplasmic Reticulum (ER) 2_3_Oxidosqualene 2_3_Oxidosqualene THAS This compound Synthase (THAS) 2_3_Oxidosqualene->THAS Transport This compound This compound THAS->this compound THAH This compound Hydroxylase (THAH) This compound->THAH Thalian_diol Thalian-diol THAH->Thalian_diol THAD Thalian-diol Desaturase (THAD) Thalian_diol->THAD Modified_this compound Modified this compound Derivatives THAD->Modified_this compound

Figure 1. Subcellular context of the core this compound biosynthesis pathway.

Experimental Protocols for Subcellular Localization

The determination of a protein's subcellular location is crucial for understanding its function. Several robust methods are employed in plant biology for this purpose.

Fluorescent Protein Fusion and Live-Cell Imaging

This is the most common and direct method for visualizing protein localization in living cells.[9] It involves creating a chimeric gene construct where the coding sequence of the protein of interest is fused to a fluorescent reporter protein, such as Green Fluorescent Protein (GFP).

Detailed Protocol:

  • Vector Construction: The full-length open reading frame (ORF) of the target enzyme (e.g., THAS) is amplified via PCR and cloned into a suitable plant expression vector, creating an in-frame fusion with a fluorescent protein gene (e.g., GFP). This results in a construct like 35S::THAS-GFP. The cauliflower mosaic virus (CaMV) 35S promoter is commonly used for strong constitutive expression.

  • Transient Expression System: The resulting plasmid is introduced into a transient expression system. Arabidopsis or tobacco protoplasts are frequently used as they provide clear imaging of organelles.[8][9] PEG-mediated transformation is a standard method for protoplast transfection. Alternatively, Agrobacterium tumefaciens-mediated infiltration of Nicotiana benthamiana leaves can be used for expression in intact plant tissue.

  • Co-localization (Optional but Recommended): To confirm localization to a specific organelle, the target construct is often co-transformed with a vector expressing a known organelle marker fused to a different colored fluorescent protein (e.g., an ER-resident protein tagged with mCherry).[9]

  • Microscopy and Imaging: After an incubation period (typically 16-24 hours) to allow for gene expression, the cells are visualized using a confocal laser scanning microscope. The fluorescence signal from the fusion protein is captured. In co-localization experiments, the signals from both fluorescent proteins are imaged and overlaid to check for spatial overlap. For example, the localization of eGFP:THAS to the characteristic reticulate network and nuclear envelope confirmed its ER-residency.[8]

Heterologous Expression and Subcellular Fractionation

This biochemical approach is used to determine the association of an enzyme with specific cellular compartments.

Detailed Protocol:

  • Heterologous Expression: The gene for the enzyme of interest is expressed in a model system, often Saccharomyces cerevisiae (yeast), which is easy to manipulate and fractionate.[7]

  • Cell Lysis and Fractionation: The transformed yeast cells are harvested and lysed to release their cellular contents. The lysate is then subjected to differential centrifugation to separate different organelles and subcellular fractions (e.g., cytosol, mitochondria, microsomes, and lipid particles).

  • Analysis of Fractions: Each fraction is analyzed for the presence and/or activity of the target enzyme. This is typically done using:

    • SDS-PAGE and Western Blotting: Using an antibody specific to the protein or an epitope tag, the presence of the enzyme in each fraction is detected.

    • Enzymatic Assays: The specific catalytic activity of the enzyme is measured in each fraction to determine where the functional enzyme resides. Studies on A. thaliana oxidosqualene cyclases expressed in yeast demonstrated high affinity and enzymatic activity in the lipid particle and microsomal fractions, both of which are related to the ER.[7]

Experimental Workflow Visualization

The following diagram outlines the typical workflow for determining subcellular localization using fluorescent protein tagging.

Localization_Workflow Workflow for Subcellular Localization via Fluorescent Tagging cluster_molecular Molecular Biology cluster_transformation Cell Biology cluster_analysis Analysis PCR 1. PCR Amplification of Target Gene (e.g., THAS) Cloning 2. Ligation into Expression Vector with FP tag (e.g., GFP) PCR->Cloning Vector 3. Resulting Plasmid (e.g., 35S::THAS-GFP) Cloning->Vector Transform 5. PEG-mediated Transformation Vector->Transform Protoplast 4. Protoplast Isolation (e.g., from Tobacco) Protoplast->Transform Incubate 6. Incubation (16-24 hours) Transform->Incubate Microscopy 7. Confocal Laser Scanning Microscopy Incubate->Microscopy Image 8. Image Acquisition & Analysis Microscopy->Image Conclusion 9. Determine Subcellular Localization Image->Conclusion

References

Methodological & Application

Application Notes & Protocols for Thalianol Extraction from Arabidopsis thaliana Roots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Thalianol and its Significance

This compound is a specialized triterpene metabolite produced in the roots of the model plant Arabidopsis thaliana. It is synthesized through a dedicated gene cluster, and its production is linked to the plant's growth and interaction with its environment. Research indicates that the this compound biosynthetic pathway is not only controlled by phytohormonal cues, such as jasmonates, but may also influence phytohormonal action itself, thereby affecting root development.[1] The study of this compound and its derivatives is crucial for understanding plant metabolic pathways, gene regulation, and the chemical ecology of plant-microbe interactions in the rhizosphere.

The extraction and quantification of this compound are essential first steps for investigating its biological functions. Standard methods for its isolation from Arabidopsis roots typically involve solvent extraction of the lipophilic triterpenes, followed by analytical separation and detection, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS).

This compound Biosynthesis Pathway

The following diagram illustrates the simplified biosynthetic pathway of this compound and its derivatives in Arabidopsis thaliana.

Thalianol_Pathway cluster_pathway This compound Biosynthesis Pathway cluster_enzymes Key Enzymes squalene 2,3-Oxidosqualene This compound This compound squalene->this compound THAS thaliandiol Thalian-diol This compound->thaliandiol THAH desat_thaliandiol Desaturated Thalian-diol thaliandiol->desat_thaliandiol THAD THAS This compound Synthase THAH This compound Hydroxylase THAD Thalian-diol Desaturase

Caption: Simplified this compound Biosynthetic Pathway in Arabidopsis.

Experimental Protocols

This section details a standard protocol for the extraction and analysis of this compound from Arabidopsis thaliana roots. The method is adapted from established protocols for triterpene analysis.[2][3]

Materials and Reagents
  • Arabidopsis thaliana root tissue (fresh or lyophilized)

  • Liquid nitrogen

  • Mortar and pestle

  • Hexane (HPLC grade)

  • Ethanolic potassium hydroxide (10% KOH (w/v) in 80% EtOH (v/v))

  • Internal standard (e.g., Coprostanol or Betulin)

  • Silica gel for flash chromatography

  • Glassware (flasks, vials, chromatography columns)

  • Rotary evaporator or nitrogen stream evaporator

  • GC-MS system

Extraction and Saponification Protocol
  • Harvesting and Preparation:

    • Collect approximately 100 mg to 2 g of Arabidopsis root tissue.[3][4] For fresh tissue, immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Solvent Extraction:

    • Transfer the ground tissue into a suitable glass flask.

    • Add 50 mL of hexane and stir overnight at room temperature.[3]

  • Saponification (Optional but Recommended):

    • This step is used to hydrolyze esterified triterpenes and remove interfering lipids.

    • Concentrate the hexane extract.

    • Add 50 mL of ethanolic potassium hydroxide.

    • If quantification is desired, add a known amount of an internal standard (e.g., coprostanol) at this stage.[3][4]

    • Incubate at 70°C in a water bath for 2 hours.[3]

    • After incubation, partition the saponified extract against hexane to recover the non-saponifiable fraction containing this compound.

Purification by Flash Chromatography
  • Sample Concentration:

    • Concentrate the organic extract (from step 2 or 3) to approximately 1 mL under a gentle stream of nitrogen or using a rotary evaporator.[3]

  • Column Preparation and Elution:

    • Prepare a flash chromatography column with 5 g of silica gel.[3]

    • Load the concentrated root extract onto the silica gel column.

    • Elute the triterpene-containing fraction with 25 mL of hexane.[3] This step helps to remove more polar compounds.

  • Final Concentration:

    • Collect the eluate and concentrate it to a final volume suitable for GC-MS analysis (e.g., 100 µL).

GC-MS Analysis
  • Injection:

    • Inject 1 µL of the purified hexane extract in splitless mode onto the GC column.[3]

  • GC-MS Conditions:

    • Carrier Gas: Helium.

    • GC Program: A typical temperature program starts at a low temperature (e.g., 50-80°C), ramps up to a high temperature (e.g., 320°C) to elute the triterpenes.[3]

    • MS Detection: Acquire mass spectra in a range of m/z 50 to 400.[3] this compound can be identified by its characteristic mass spectrum and retention time. For quantification, extracted ion chromatograms (EIC) at specific m/z values (e.g., m/z 229 for this compound) are used.[4][5]

Experimental Workflow Diagram

The following diagram outlines the complete workflow from sample preparation to data analysis.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Saponification cluster_purification Purification cluster_analysis Analysis harvest Harvest Arabidopsis Roots (~100 mg - 2 g) freeze Flash Freeze in Liquid N₂ harvest->freeze grind Grind to Fine Powder freeze->grind extract Hexane Extraction (Overnight Stirring) grind->extract saponify Saponification (Optional) (10% KOH in EtOH, 70°C) extract->saponify Optional concentrate1 Concentrate Extract (to ~1 mL) extract->concentrate1 Direct add_is Add Internal Standard (e.g., Coprostanol) saponify->add_is add_is->concentrate1 flash_chrom Silica Flash Chromatography (Elute with Hexane) concentrate1->flash_chrom concentrate2 Concentrate Eluate (to ~100 µL) flash_chrom->concentrate2 gcms GC-MS Analysis concentrate2->gcms data Data Processing & Quantification (Integrate Peak Areas) gcms->data

Caption: Workflow for this compound Extraction and Analysis.

Quantitative Data

Absolute quantification of this compound can be challenging and is not widely reported in the literature. Most studies focus on relative changes in this compound levels under different genetic or environmental conditions.

Comparison of Extraction Protocol Parameters

The following table summarizes key parameters from a standard triterpene extraction protocol applicable to this compound.

ParameterConditionReference
Starting Material ~100 mg to 2 g Arabidopsis root tissue[3][4]
Extraction Solvent Hexane[3]
Extraction Method Overnight stirring at room temperature[3]
Saponification 10% KOH in 80% EtOH, 70°C for 2 hours[3]
Purification Silica gel flash chromatography (Hexane eluent)[3]
Analysis Method Gas Chromatography-Mass Spectrometry (GC-MS)[2][4]
Relative Quantification of this compound in Wild-Type vs. Mutant Arabidopsis

The following data, adapted from studies on gene regulation, illustrates the impact of the arp6 mutation on this compound accumulation in Arabidopsis roots. This compound levels were measured relative to an internal standard (coprostanol).

GenotypeRelative this compound Level (Peak Area / Internal Std. Peak Area)Change vs. Wild-TypeReference
Wild-Type (Col-0) ~ 1.25-[4]
arp6 Mutant ~ 0.25~80% Reduction[4]

Note: The values are estimated from the graphical data presented in the cited literature and are for comparative purposes.[4] This significant reduction highlights the role of the ARP6 protein in the transcriptional regulation of the this compound gene cluster.[4]

References

Metabolic Engineering of Thalianol Biosynthesis in Yeast: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the metabolic engineering of Saccharomyces cerevisiae to produce thalianol, a triterpene native to Arabidopsis thaliana. While the complete heterologous production of this compound in yeast has not been extensively reported in publicly available literature, this guide synthesizes established strategies and protocols from the successful engineering of other triterpenoid pathways in yeast. By following these application notes and protocols, researchers can work towards establishing a yeast-based platform for sustainable and scalable this compound production.

Introduction to this compound and its Biosynthetic Pathway

This compound is a tricyclic triterpene synthesized in Arabidopsis thaliana. Its biosynthetic pathway originates from the cyclization of 2,3-oxidosqualene, a common precursor for sterol and triterpenoid biosynthesis. The core genes for this compound biosynthesis are organized in a gene cluster on chromosome 5 of A. thaliana[1]. The key enzymes in this pathway are:

  • This compound Synthase (THAS): An oxidosqualene cyclase (OSC) that catalyzes the first committed step, converting 2,3-oxidosqualene to this compound.

  • This compound Hydroxylase (THAH): A cytochrome P450 monooxygenase (CYP) that hydroxylates this compound.

  • Thalian-diol Desaturase (THAO): Another CYP enzyme responsible for a desaturation step.

  • Thalian-diol Acyltransferase 1 & 2 (THAA1, THAA2): Acyltransferases that further modify the this compound backbone[2].

The heterologous expression of this pathway in a microbial host like Saccharomyces cerevisiae offers a promising alternative to extraction from the native plant, enabling rapid production and the potential for generating novel derivatives.

Metabolic Engineering Strategies in Yeast

The successful production of this compound in yeast requires a multi-faceted metabolic engineering approach targeting precursor supply, efficient expression of the heterologous pathway, and reduction of competing metabolic pathways.

Enhancing the Precursor Pool: The Mevalonate (MVA) Pathway

S. cerevisiae naturally produces the universal terpenoid precursor, 2,3-oxidosqualene, via the mevalonate (MVA) pathway. To channel more carbon flux towards this compound, it is crucial to upregulate this pathway. Key engineering strategies include:

  • Overexpression of key MVA pathway genes: This includes genes encoding enzymes such as HMG-CoA reductase (tHMG1, a truncated, soluble version is often used to bypass feedback regulation), farnesyl pyrophosphate (FPP) synthase (ERG20), and squalene synthase (ERG9)[3].

  • Downregulation of competing pathways: The primary competing pathway is ergosterol biosynthesis. Downregulating or creating conditional knockouts of genes downstream of 2,3-oxidosqualene, such as lanosterol synthase (ERG7), can increase the availability of the precursor for this compound synthase[4].

  • Increasing Acetyl-CoA Supply: As the primary building block for the MVA pathway, increasing the cytosolic pool of acetyl-CoA is beneficial. This can be achieved by expressing heterologous pathways or overexpressing native enzymes involved in its synthesis[5].

Heterologous Expression of the this compound Pathway

The core of this endeavor is the stable and high-level expression of the A. thaliana this compound biosynthetic genes in yeast.

  • Codon Optimization: Plant genes often have different codon usage biases compared to yeast. Therefore, it is essential to synthesize codon-optimized versions of the THAS, THAH, THAO, and THAA1/2 genes for efficient translation in S. cerevisiae[6].

  • Strong Promoters: Utilize strong, well-characterized yeast promoters to drive the expression of the pathway genes. Constitutive promoters (e.g., pTDH3, pTEF1) or inducible promoters (e.g., pGAL1, pGAL10) can be used depending on the desired expression profile.

  • Gene Integration vs. Plasmids: For stable, long-term production, integrating the expression cassettes of the this compound pathway genes into the yeast genome is recommended over using episomal plasmids, which can be unstable[6].

  • Optimizing Cytochrome P450 Activity: The this compound pathway includes two CYPs (THAH and THAO). The functional expression of plant CYPs in yeast can be challenging. Strategies to improve their activity include:

    • Co-expression of a Cytochrome P450 Reductase (CPR): Plant CYPs require a CPR for electron transfer. Co-expressing a robust CPR, either from A. thaliana (e.g., ATR1) or a native yeast CPR, is crucial[7].

    • N-terminal Modification: The N-terminal membrane anchor of CYPs can sometimes be modified to improve expression and activity in yeast[8].

  • Acyltransferase Expression: The expression of plant acyltransferases in yeast is generally more straightforward than for CYPs. However, ensuring an adequate supply of the necessary acyl-CoA donor molecules may require further metabolic engineering[9].

Data Presentation: Expected Outcomes and Benchmarks

While specific quantitative data for this compound production in yeast is not yet published, we can extrapolate from the production of other triterpenoids in engineered S. cerevisiae. The following table presents a compilation of reported titers for various triterpenoids, which can serve as a benchmark for what might be achievable for this compound with dedicated optimization.

TriterpenoidHost StrainEngineering StrategiesTiter (mg/L)Reference
FriedelinS. cerevisiae BY4741Overexpression of MVA pathway genes, knockout of competing pathways, optimization of FRS expression63.91[3]
Betulinic AcidS. cerevisiaeModified oxidosqualene cyclase, fed-batch fermentation with ethanol>6000 (total lupane triterpenoids)[4]
Carnosic AcidS. cerevisiaeCo-expression of P450s and CPR, ER engineering, cofactor supply engineering75.18 (fed-batch)[7]
TrichodermolS. cerevisiae BY4741Codon optimization, gene integration, co-expression of P450s0.252[6]
Quillaic AcidS. cerevisiaeMulti-faceted CYP450 optimization, fed-batch fermentation471[10]

Experimental Protocols

This section provides detailed, step-by-step protocols for the key experiments required to engineer this compound biosynthesis in yeast.

Protocol 1: Codon Optimization and Gene Synthesis
  • Obtain Gene Sequences: Retrieve the coding sequences for THAS, THAH, THAO, THAA1, and THAA2 from a genomics database such as NCBI.

  • Codon Optimization: Use a commercial or open-source codon optimization tool. Specify Saccharomyces cerevisiae as the target organism. The tool will replace rare codons with those frequently used in yeast, which can significantly improve protein expression.

  • Gene Synthesis: Synthesize the codon-optimized genes through a commercial gene synthesis service. This is often more efficient and cost-effective than cloning from cDNA.

Protocol 2: Construction of Yeast Expression Vectors
  • Vector Backbone Selection: Choose a suitable yeast expression vector series. For initial characterization, CEN/ARS-based plasmids (low copy) are a good choice. For higher expression levels, 2µ-based plasmids (high copy) can be used. For stable integration, use vectors designed for homologous recombination into the yeast genome.

  • Promoter and Terminator Selection: Select strong yeast promoters (e.g., pTDH3, pTEF1) and a standard terminator (e.g., tCYC1).

  • Cloning: Clone the codon-optimized this compound pathway genes into the selected expression vectors between the promoter and terminator sequences. Use standard molecular cloning techniques such as restriction-ligation or Gibson assembly. For multi-gene pathways, it is often advantageous to assemble multiple expression cassettes on a single vector or integrate them at different genomic loci.

Protocol 3: Yeast Transformation
  • Prepare Competent Yeast Cells:

    • Inoculate a single colony of your desired S. cerevisiae strain (e.g., BY4741) into 5 mL of YPD medium and grow overnight at 30°C with shaking.

    • Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.

    • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

    • Wash the cells with 25 mL of sterile water.

    • Resuspend the cells in 1 mL of sterile water and transfer to a microfuge tube.

    • Centrifuge and remove the supernatant.

  • Transformation (Lithium Acetate/PEG Method):

    • To the cell pellet, add the following in order:

      • 240 µL of 50% (w/v) PEG 3350

      • 36 µL of 1.0 M Lithium Acetate

      • 50 µL of single-stranded carrier DNA (e.g., salmon sperm DNA)

      • 1-5 µg of plasmid DNA or linearized DNA for integration in a volume of up to 34 µL.

    • Vortex vigorously to resuspend the cells.

    • Incubate at 42°C for 40 minutes.

    • Pellet the cells by centrifugation at 8000 x g for 1 minute.

    • Remove the supernatant and resuspend the cells in 100-200 µL of sterile water.

    • Plate the cell suspension onto selective agar plates (e.g., SC-Ura for a URA3 marker).

    • Incubate at 30°C for 2-4 days until colonies appear.

Protocol 4: Protein Expression Analysis
  • Yeast Cell Lysis:

    • Grow a 10 mL culture of the transformed yeast strain to mid-log phase in selective medium.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in 200 µL of lysis buffer containing protease inhibitors.

    • Add an equal volume of glass beads.

    • Vortex vigorously for 5-10 cycles of 1 minute, with 1 minute on ice in between.

    • Clarify the lysate by centrifugation.

  • SDS-PAGE and Western Blotting:

    • Quantify the protein concentration of the supernatant.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with antibodies specific to epitope tags (e.g., His-tag, HA-tag) fused to the this compound pathway proteins to confirm their expression.

Protocol 5: Extraction and GC-MS Analysis of this compound
  • Yeast Culture and Extraction:

    • Inoculate the engineered yeast strain into 50 mL of appropriate medium in a shake flask.

    • Incubate at 30°C with shaking for 72-96 hours.

    • Harvest the cells by centrifugation.

    • Perform an alkaline hydrolysis (saponification) of the cell pellet to release non-saponifiable lipids like triterpenes. A common method is to resuspend the pellet in 10% KOH in 80% methanol and heat at 80°C for 2 hours.

    • Extract the triterpenes from the saponified mixture with an organic solvent like n-hexane or ethyl acetate.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization (Optional but Recommended):

    • For better GC-MS analysis, derivatize the hydroxyl groups of this compound and its derivatives to make them more volatile. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • Resuspend the dried extract (or derivatized sample) in a suitable solvent (e.g., hexane).

    • Inject an aliquot into a GC-MS system.

    • Use a non-polar column (e.g., DB-5MS).

    • Set up a temperature gradient appropriate for separating triterpenes.

    • Identify the peaks corresponding to this compound and its derivatives by comparing their mass spectra to authentic standards (if available) or by fragmentation pattern analysis.

    • Quantify the production by creating a standard curve with an authentic standard or a related triterpene standard.

Visualizations

This compound Biosynthetic Pathway

Thalianol_Pathway 2,3-Oxidosqualene 2,3-Oxidosqualene This compound This compound 2,3-Oxidosqualene->this compound THAS Thalian-diol Thalian-diol This compound->Thalian-diol THAH (CYP) Desaturated Thalian-diol Desaturated Thalian-diol Thalian-diol->Desaturated Thalian-diol THAO (CYP) This compound Derivatives This compound Derivatives Desaturated Thalian-diol->this compound Derivatives THAA1/2

Caption: The biosynthetic pathway of this compound from 2,3-oxidosqualene.

Experimental Workflow for Engineering this compound Production in Yeast

Experimental_Workflow cluster_design Design & Construction cluster_expression Expression & Analysis cluster_optimization Optimization codon_optimization Codon Optimization of this compound Genes vector_construction Vector Construction codon_optimization->vector_construction yeast_transformation Yeast Transformation vector_construction->yeast_transformation protein_expression Protein Expression Analysis (Western Blot) yeast_transformation->protein_expression metabolite_extraction Metabolite Extraction & GC-MS Analysis protein_expression->metabolite_extraction pathway_balancing Pathway Balancing metabolite_extraction->pathway_balancing fermentation_optimization Fermentation Optimization pathway_balancing->fermentation_optimization fermentation_optimization->metabolite_extraction Iterative Improvement

Caption: A workflow for engineering and optimizing this compound production in yeast.

References

Application Notes and Protocols for the Quantification of Thalianol in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thalianol is a triterpenoid natural product found in the model plant species Arabidopsis thaliana. It and its derivatives are synthesized through a specialized metabolic pathway and have been implicated in the plant's ecological interactions.[1] Accurate quantification of this compound and its related compounds in various plant tissues is crucial for understanding their biosynthetic regulation, physiological function, and potential applications. This document provides detailed protocols for the extraction, derivatization, and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for triterpenoid analysis.[2][3][4]

This compound Biosynthetic Pathway

The biosynthesis of this compound in Arabidopsis thaliana begins with the cyclization of 2,3-oxidosqualene, a common precursor for sterols and triterpenes. This initial step is catalyzed by this compound synthase (THAS). The resulting this compound molecule can then undergo a series of modifications, including hydroxylation and acylation, which are catalyzed by cytochrome P450s (CYPs) and acyltransferases (ACTs), respectively. These enzymatic steps are encoded by a biosynthetic gene cluster.[5][6][7]

Thalianol_Biosynthesis cluster_precursor Cytosolic Mevalonate (MVA) Pathway cluster_this compound This compound Biosynthetic Gene Cluster 2_3_Oxidosqualene 2,3-Oxidosqualene This compound This compound 2_3_Oxidosqualene->this compound THAS (this compound Synthase) Thalianol_Derivatives This compound Derivatives (e.g., Thalianin) This compound->Thalianol_Derivatives CYPs (Hydroxylation) ACTs (Acylation)

Caption: Simplified this compound Biosynthetic Pathway in Arabidopsis thaliana.

Experimental Protocols

Protocol 1: Extraction of Triterpenoids from Plant Tissue

This protocol outlines the extraction of this compound and other triterpenoids from Arabidopsis thaliana tissues, particularly roots where the this compound biosynthetic genes are primarily expressed.[1]

Materials:

  • Fresh or flash-frozen plant tissue (e.g., roots, leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Ethyl acetate (or another suitable organic solvent like a chloroform:methanol mixture)

  • Internal standard (e.g., betulin or cholestane)

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream evaporator

  • GC vials with inserts

Procedure:

  • Sample Preparation: Harvest and weigh approximately 50-100 mg of fresh plant tissue. For accurate quantification, it is crucial to record the fresh weight. If not proceeding immediately, flash-freeze the tissue in liquid nitrogen and store at -80°C.

  • Grinding: Place the plant tissue in a pre-chilled mortar and add liquid nitrogen. Grind the tissue to a fine powder using a pestle.

  • Extraction:

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add 1 mL of ethyl acetate (or another appropriate solvent).

    • Add a known amount of internal standard to correct for extraction efficiency and analytical variability.

    • Vortex the mixture vigorously for 1 minute.

    • Sonication in an ultrasonic bath for 15-20 minutes can improve extraction efficiency.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 30°C).

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of a suitable solvent for derivatization, such as pyridine.

Protocol 2: Derivatization for GC-MS Analysis

Triterpenoids like this compound contain polar hydroxyl groups that make them non-volatile. Derivatization is a necessary step to increase their volatility and thermal stability for GC-MS analysis.[8][9] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective method.[3][4]

Materials:

  • Dried plant extract (from Protocol 1)

  • Pyridine

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reagent Preparation: Prepare the derivatization reagent. A highly efficient mixture is BSTFA and TMCS in pyridine. A common ratio is 22:13:65 (v/v/v) of BSTFA:TMCS:Pyridine.[2][3]

  • Derivatization Reaction:

    • To the dried plant extract, add 50-100 µL of the derivatization reagent mixture.

    • Seal the vial tightly.

    • Incubate the reaction mixture at a controlled temperature. Optimal conditions for triterpenoid derivatization have been reported as 30°C for 2 hours.[2][3]

  • Sample Preparation for Injection: After the incubation is complete, the sample is ready for GC-MS analysis. If necessary, centrifuge the sample to pellet any precipitate before transferring the supernatant to a GC vial insert.

Protocol 3: GC-MS Quantification

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for triterpenoid analysis (e.g., HP-5ms or equivalent).[2]

  • Mass Spectrometer: Capable of electron ionization (EI) and scanning a mass range appropriate for TMS-derivatized triterpenoids (e.g., m/z 50-800).

  • Injector Temperature: 250-280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 250°C.

    • Ramp 2: 5°C/min to 300°C, hold for 10-20 minutes.

    • (Note: The temperature program should be optimized for the specific column and analytes).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Data Acquisition: Full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity and selectivity.

Quantification:

  • Standard Curve: Prepare a series of calibration standards of an authentic this compound standard (if available) at different concentrations. Derivatize these standards using the same procedure as the samples.

  • Analysis: Inject the derivatized samples and standards into the GC-MS system.

  • Data Processing:

    • Identify the peak corresponding to TMS-derivatized this compound based on its retention time and mass spectrum by comparison with the authentic standard.

    • Integrate the peak area of the target analyte and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Calculate the concentration of this compound in the plant samples using the regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for GC-MS-based triterpenoid quantification methods. Note that specific values for this compound may vary depending on the exact methodology and instrumentation.

ParameterTypical ValueReference
Limit of Detection (LOD) 100 - 200 µg/L[2]
Linearity (R²) > 0.99Assumed based on standard analytical practices
Recovery 30 - 100% (for volatile terpenes)[2]
Repeatability (RSD) < 10%General expectation for validated methods

Experimental Workflow Diagram

Experimental_Workflow A Plant Tissue Sampling (e.g., Arabidopsis roots) B Grinding in Liquid N2 A->B C Solvent Extraction (e.g., Ethyl Acetate + Internal Standard) B->C D Centrifugation & Supernatant Collection C->D E Solvent Evaporation (Nitrogen Stream) D->E F Derivatization (BSTFA/TMCS in Pyridine, 30°C, 2h) E->F G GC-MS Analysis F->G H Data Processing & Quantification G->H

Caption: Workflow for this compound Quantification in Plant Tissues.

References

Application of CRISPR/Cas9 for Functional Analysis of the Thalianol Gene Cluster in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CRISPR/Cas9 technology to elucidate the function of the Thalianol gene cluster in Arabidopsis thaliana. The protocols outlined herein detail the methodology for targeted gene disruption, subsequent metabolic and phenotypic analyses, and include visual workflows to facilitate experimental design and execution.

Introduction to the this compound Gene Cluster

The this compound gene cluster in Arabidopsis thaliana is a well-characterized metabolic gene cluster responsible for the biosynthesis of a specialized triterpene, this compound, and its derivatives.[1][2] This cluster is primarily expressed in the root tissue and is implicated in plant development and ecological interactions.[1][3] The core cluster consists of four key genes:

  • THAS (this compound Synthase): An oxidosqualene cyclase that catalyzes the first committed step in the pathway.[4]

  • THAH (this compound Hydroxylase): A cytochrome P450 monooxygenase.[4]

  • THAD (Thalian-diol Desaturase): Another cytochrome P450 enzyme.[5]

  • ACT (Acyltransferase): A BAHD acyltransferase.[5]

The clustered organization of these genes suggests a coordinated regulation and a functional linkage in the biosynthesis of this compound-derived compounds.[5] Understanding the precise function of each gene within this cluster is crucial for comprehending its role in plant biology and for potential applications in metabolic engineering and drug discovery. The CRISPR/Cas9 system offers a powerful tool for the targeted and efficient disruption of these genes, enabling a detailed functional characterization.[6][7][8]

CRISPR/Cas9-Mediated Gene Editing Strategy

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a versatile genome editing tool that allows for precise targeted mutagenesis.[7][8] The system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). The error-prone repair of this DSB by the non-homologous end joining (NHEJ) pathway typically results in small insertions or deletions (indels), leading to gene knockout.[6][7]

Logical Workflow for CRISPR/Cas9 Mutagenesis

CRISPR_Workflow cluster_0 Phase 1: Design & Construction cluster_1 Phase 2: Plant Transformation cluster_2 Phase 3: Screening & Analysis gRNA_design gRNA Design & Off-Target Analysis Vector_construction Vector Construction gRNA_design->Vector_construction Validated gRNAs Agro_transformation Agrobacterium Transformation Vector_construction->Agro_transformation Floral_dip Arabidopsis Floral Dip Agro_transformation->Floral_dip T1_screening T1 Screening (Selection & PCR) Floral_dip->T1_screening T2_analysis T2 Homozygous Line Identification T1_screening->T2_analysis Positive Transformants Metabolic_phenotypic Metabolic & Phenotypic Analysis T2_analysis->Metabolic_phenotypic Homozygous Mutants

References

Application Notes and Protocols for Heterologous Expression of Thalianol Biosynthetic Genes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Thalianol is a triterpene natural product synthesized in the roots of Arabidopsis thaliana. The biosynthesis of this compound and its derivatives is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC) on chromosome 5.[1][2] This cluster encodes enzymes that convert the ubiquitous precursor 2,3-oxidosqualene into a series of modified triterpenoids.[2][3] Heterologous expression, the process of expressing genes in a host organism that does not naturally have them, is a powerful strategy for elucidating the functions of these genes, characterizing the enzymes they encode, and producing valuable compounds that are otherwise difficult to obtain from their native source.[4]

This document provides detailed protocols for the heterologous expression of this compound biosynthetic genes in two primary microbial hosts, Saccharomyces cerevisiae and Escherichia coli, as well as a method for rapid functional validation using transient expression in Nicotiana benthamiana.

The this compound Biosynthetic Pathway

The core pathway begins with the cyclization of 2,3-oxidosqualene and proceeds through several modification steps, primarily oxidation and acylation, catalyzed by cytochrome P450 monooxygenases (CYPs) and acyltransferases.[2][3][5]

Thalianol_Pathway cluster_precursor Central Metabolism cluster_this compound This compound Biosynthetic Gene Cluster FPP Farnesyl-PP Squalene Squalene FPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene This compound This compound Oxidosqualene->this compound THAS Thalian_diol Thalian-diol This compound->Thalian_diol THAH (CYP) Desat_Thalian_diol Desaturated Thalian-diol Thalian_diol->Desat_Thalian_diol THAD (CYP) Acyl_Thalian_diol Acylated Derivatives Thalian_diol->Acyl_Thalian_diol THAA1/2 (ACT)

Caption: The biosynthetic pathway of this compound and its derivatives.

Application Note 1: Heterologous Expression in Saccharomyces cerevisiae

Yeast is an ideal host for expressing plant triterpene pathways due to its eukaryotic nature, which facilitates the proper folding and function of membrane-bound enzymes like cytochrome P450s, and its endogenous mevalonate (MVA) pathway that supplies the necessary precursors.[6][7][8]

Experimental Workflow: Yeast

Yeast_Workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis Gene_Synth 1. Gene Synthesis (Codon optimized for yeast) Vector_Const 2. Vector Construction (e.g., pESC series) Gene_Synth->Vector_Const Yeast_Trans 3. Yeast Transformation Vector_Const->Yeast_Trans Culture 4. Culture & Induction (Galactose medium) Yeast_Trans->Culture Extraction 5. Metabolite Extraction (e.g., Hexane) Culture->Extraction GCMS 6. GC-MS Analysis Extraction->GCMS

Caption: Workflow for this compound gene expression in S. cerevisiae.

Protocol: Expression in S. cerevisiae

1. Host Strain Selection:

  • Recommended Strain: S. cerevisiae WAT11 or CEN.PK2. These strains are often engineered for enhanced precursor supply and/or contain an integrated plant cytochrome P450 reductase (CPR).

  • Consideration: To boost precursor flux, consider using strains with an upregulated MVA pathway, for example, by overexpressing a truncated, soluble version of HMG-CoA reductase (tHMGR).[9]

2. Gene Synthesis and Vector Construction:

  • Genes to Synthesize: THAS, THAH, THAD, THAA1/2, and a CPR from A. thaliana (e.g., ATR1).

  • Codon Optimization: Optimize the DNA sequences for yeast expression to improve translation efficiency.

  • Vector System: Use high-copy yeast expression vectors, such as the pESC series (e.g., pESC-URA, -HIS, -LEU, -TRP), which contain different inducible promoters (e.g., GAL1, GAL10) allowing for the simultaneous expression of multiple genes.

  • Cloning Strategy:

    • Clone THAS into one vector (e.g., pESC-URA).

    • To ensure functional P450 activity, co-express the CYPs with a CPR. Clone THAH and ATR1 into a second vector (e.g., pESC-HIS) under the control of two different promoters (e.g., GAL1 and GAL10).

    • Clone THAD and THAA1 into a third vector (e.g., pESC-LEU).

    • Alternatively, assemble all genes into a single multi-gene expression vector using techniques like Golden Gate or Gibson Assembly.

3. Yeast Transformation:

  • Method: Use the standard Lithium Acetate/Single-Stranded Carrier DNA/PEG method.

  • Procedure:

    • Grow the selected yeast strain in YPD medium to an OD600 of 0.8-1.0.

    • Harvest and wash the cells with sterile water, then with a 100 mM LiAc solution.

    • Resuspend the cell pellet in a transformation mix containing 100 mM LiAc, 1 M PEG 3350, single-stranded carrier DNA, and 1-2 µg of each plasmid.

    • Incubate at 30°C for 30 min, followed by a heat shock at 42°C for 15-20 min.

    • Plate the cells onto synthetic complete (SC) dropout medium lacking the appropriate auxotrophic markers (e.g., SC -Ura/-His/-Leu) to select for transformants.

4. Protein Expression and Culture:

  • Inoculate a single colony into 5 mL of selective SC dropout medium with 2% glucose and grow overnight at 30°C.

  • Use this starter culture to inoculate a larger volume (e.g., 50 mL) of the same medium and grow to an OD600 of ~1.0.

  • Harvest the cells, wash with sterile water, and resuspend in induction medium (SC dropout with 2% galactose instead of glucose).

  • Incubate at 30°C with shaking for 48-72 hours.

5. Metabolite Extraction and Analysis:

  • Harvest the yeast cells by centrifugation.

  • Perform an alkaline hydrolysis to release intracellular metabolites: Resuspend the pellet in 10% KOH in 50% methanol and incubate at 70°C for 1 hour.

  • Cool the mixture and perform a liquid-liquid extraction with an equal volume of n-hexane. Vortex vigorously and centrifuge to separate the phases.

  • Collect the upper hexane phase. Repeat the extraction twice.

  • Pool the hexane fractions, evaporate to dryness under a stream of nitrogen, and resuspend the residue in a known volume of ethyl acetate for analysis.

  • Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and its derivatives by comparing retention times and mass spectra to authentic standards or published data.[4]

Application Note 2: Heterologous Expression in Escherichia coli

E. coli is a widely used host for metabolic engineering due to its rapid growth and well-understood genetics. However, the expression of plant P450s is challenging because E. coli lacks the necessary endoplasmic reticulum and redox partners.[10][11] Success requires significant protein and host engineering.

Experimental Workflow: E. coli

Ecoli_Workflow cluster_prep Preparation & Engineering cluster_expression Expression cluster_analysis Analysis Gene_Synth 1. Gene Synthesis (Codon optimized for E. coli) P450_Eng 2. P450 Engineering (N-terminal modification or fusion with CPR) Gene_Synth->P450_Eng Vector_Const 3. Vector Construction (e.g., pET, pACYCDuet) P450_Eng->Vector_Const Ecoli_Trans 4. E. coli Transformation Vector_Const->Ecoli_Trans Culture 5. Culture & Induction (IPTG, low temp) Ecoli_Trans->Culture Extraction 6. Cell Lysis & Extraction Culture->Extraction GCMS 7. GC-MS Analysis Extraction->GCMS

Caption: Workflow for this compound gene expression in E. coli.

Protocol: Expression in E. coli

1. Host Strain and Precursor Pathway Engineering:

  • Recommended Strain: E. coli BL21(DE3) or C41(DE3) for protein expression.

  • Precursor Supply: E. coli naturally uses the MEP pathway for isoprenoid precursors. To increase the precursor pool for triterpene synthesis, it is essential to engineer the host by introducing the eukaryotic MVA pathway. This typically involves expressing a set of genes (e.g., from yeast) for converting acetyl-CoA to FPP.

2. Gene Synthesis and P450 Engineering:

  • Genes to Synthesize: THAS, THAH, THAD, THAA1/2, and a CPR. Codon-optimize all genes for E. coli.

  • P450 Engineering (Critical Step): To achieve functional P450 expression, one of the following strategies is required:

    • N-terminal Modification: Truncate or replace the N-terminal transmembrane domain of THAH and THAD with a bacterial-friendly sequence to improve solubility and expression.[11]

    • Fusion Protein: Create a chimeric protein by fusing the catalytic domain of the P450 (e.g., THAH) to a CPR (e.g., ATR1) via a flexible linker. This ensures a 1:1 stoichiometry and efficient electron transfer.[12]

3. Vector Construction:

  • Vector System: Use compatible expression vectors for co-expression, such as the pET series (ColE1 origin, high copy) and the pACYCDuet (p15A origin, medium copy).

  • Cloning Strategy:

    • Clone the engineered MVA pathway genes into a high-copy plasmid.

    • Clone THAS into a compatible vector like pACYCDuet-1.

    • Clone the engineered P450s (e.g., modified THAH, THAD) and the acyltransferases into another compatible vector system. Ensure all are under the control of an inducible promoter like T7.

4. E. coli Transformation and Culture:

  • Transform the engineered E. coli strain with all necessary plasmids.

  • Select transformants on LB agar plates with the appropriate antibiotics.

  • Inoculate a single colony into LB medium with antibiotics and grow overnight.

  • Inoculate a larger culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression with a low concentration of IPTG (e.g., 0.1-0.5 mM). Lower temperatures are crucial for the proper folding of complex enzymes like P450s.

  • Incubate for an additional 24-48 hours.

5. Metabolite Extraction and Analysis:

  • Harvest cells by centrifugation.

  • Lyse the cells using sonication or a French press.

  • Extract the total lysate with an organic solvent like ethyl acetate.

  • Centrifuge to separate the layers and collect the organic phase.

  • Evaporate the solvent and resuspend in a suitable volume for GC-MS analysis as described for the yeast protocol.

Application Note 3: Transient Expression in Nicotiana benthamiana

Transient expression in N. benthamiana is an excellent method for rapidly testing gene function and pathway reconstitution without the need to create stable transgenic lines.[5]

Protocol: Agroinfiltration of N. benthamiana
  • Vector Construction: Clone each of the this compound pathway genes (THAS, THAH, THAD, THAA1, ATR1) into a binary vector suitable for Agrobacterium-mediated transformation (e.g., pEAQ-HT).[5]

  • Agrobacterium Transformation: Transform each construct into an Agrobacterium tumefaciens strain (e.g., GV3101).

  • Infiltration:

    • Grow cultures of each transformed Agrobacterium strain.

    • Harvest and resuspend the cells in an infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone).

    • Mix the Agrobacterium cultures containing the different pathway genes in equal ratios to a final OD600 of ~1.0.

    • Using a needleless syringe, infiltrate the bacterial suspension into the abaxial side of the leaves of 4-6 week old N. benthamiana plants.

  • Incubation: Grow the plants for 5-7 days under normal conditions.

  • Metabolite Extraction and Analysis:

    • Harvest the infiltrated leaf patches.

    • Grind the tissue in liquid nitrogen and extract with a solvent like ethyl acetate.

    • Analyze the extract by GC-MS to detect the production of this compound and its derivatives.[5]

Quantitative Data Summary

While specific production titers for this compound in heterologous systems are not widely published, data from the expression of other plant triterpenes in yeast can provide a benchmark for expected yields.

CompoundHost OrganismKey Engineering StrategiesTiter (mg/L)Reference
Amorphadiene S. cerevisiaeUpregulated MVA pathway, overexpression of amorphadiene synthase.>40,000Paddon et al., 2013
Artemisinic acid S. cerevisiaeEngineered MVA pathway, expression of CYP71AV1, CPR1, CYB5.25,000Paddon et al., 2013[8]
β-amyrin S. cerevisiaeDownregulation of ERG7 (squalene epoxidase), expression of β-amyrin synthase.~350Kirby et al., 2008
Oleanolic acid S. cerevisiaeExpression of β-amyrin synthase and a corresponding CYP.~100Ci et al., 2015
This compound & Derivatives N. benthamianaTransient co-expression of THAS, THAH, THAD, THAA.Detected (qualitative)Field & Osbourn, 2008; Huang et al., 2019[5]

References

Application Notes and Protocols: Synthesis and Bioactivity Screening of Thalianol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalianol, a triterpenoid natural product from Arabidopsis thaliana, and its derivatives represent a promising class of compounds for drug discovery. Their complex structures offer a scaffold for the development of novel therapeutic agents. This document provides a comprehensive guide to the synthesis of this compound derivatives and the subsequent screening for bioactivity. The protocols outlined below are intended to serve as a foundational methodology for researchers in natural product chemistry, pharmacology, and drug development.

The biosynthesis of this compound and its natural derivatives is known to be regulated by phytohormonal signaling pathways, including the jasmonate and auxin pathways. In turn, these compounds have been observed to modulate plant development, suggesting potential interactions with key cellular signaling cascades that may be relevant to human health.

Synthesis of this compound Derivatives: A Chemoenzymatic Approach

While the native biosynthetic pathway of this compound in Arabidopsis thaliana provides a variety of structures, the generation of a diverse chemical library for comprehensive bioactivity screening necessitates a more versatile approach. Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the broad scope of chemical transformations, is an ideal strategy.

Workflow for Chemoenzymatic Synthesis of this compound Derivatives

G cluster_synthesis Chemoenzymatic Synthesis Workflow Start Start Thalianol_Scaffold This compound Scaffold Production Start->Thalianol_Scaffold Biosynthesis or Chemical Synthesis Enzymatic_Modification Enzymatic Modification (e.g., Hydroxylation, Glycosylation) Thalianol_Scaffold->Enzymatic_Modification Chemical_Modification Chemical Modification (e.g., Esterification, Etherification, Halogenation) Enzymatic_Modification->Chemical_Modification Purification Purification and Characterization Chemical_Modification->Purification Library This compound Derivative Library Purification->Library

Caption: A generalized workflow for the chemoenzymatic synthesis of a this compound derivative library.

Protocol 1: Production of the this compound Scaffold

The initial step is to produce the core this compound scaffold in sufficient quantities. This can be achieved through fermentation using an engineered microbial host.

Methodology:

  • Host Strain: Saccharomyces cerevisiae or Escherichia coli engineered with the genes for the this compound biosynthesis pathway from A. thaliana (THAS, THAH, etc.).

  • Culture Conditions: Grow the engineered microbial strain in a suitable fermentation medium optimized for triterpenoid production.

  • Extraction: After a sufficient incubation period, harvest the microbial cells and extract the this compound using an organic solvent such as ethyl acetate.

  • Purification: Purify the crude extract using column chromatography on silica gel to obtain the pure this compound scaffold.

Protocol 2: Chemoenzymatic Derivatization

With the this compound scaffold in hand, a variety of derivatives can be generated.

Enzymatic Modification:

  • Hydroxylation: Utilize a panel of cytochrome P450 enzymes to introduce hydroxyl groups at various positions on the this compound scaffold.

  • Glycosylation: Employ glycosyltransferases to attach different sugar moieties to the hydroxylated derivatives, enhancing their solubility and potentially their bioactivity.

Chemical Modification:

  • Esterification/Etherification: React the hydroxyl groups of this compound or its enzymatically modified derivatives with a range of acyl chlorides, anhydrides, or alkyl halides to produce esters and ethers.

  • Halogenation: Introduce halogen atoms at specific positions to modulate the electronic properties and metabolic stability of the molecules.

Bioactivity Screening of this compound Derivatives

A tiered screening approach is recommended to efficiently identify derivatives with promising biological activities.

Experimental Workflow for Bioactivity Screening

G cluster_screening Bioactivity Screening Workflow Library This compound Derivative Library Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Library->Primary_Screening Secondary_Screening Secondary Screening (e.g., Enzyme Inhibition, Receptor Binding) Primary_Screening->Secondary_Screening Active Compounds Hit_Identification Hit Identification and Validation Secondary_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: A workflow for the bioactivity screening of the synthesized this compound derivative library.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a primary screen to assess the general toxicity of the this compound derivatives against cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 4: Enzyme Inhibition Assay (Example: Cholinesterase Inhibition)

This secondary assay can identify derivatives that inhibit specific enzymes implicated in disease.

Methodology:

  • Reagents: Prepare solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and Ellman's reagent (DTNB).

  • Assay Procedure: In a 96-well plate, add the enzyme solution, followed by the this compound derivatives at various concentrations. Incubate for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time due to the reaction of thiocholine with DTNB.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each derivative concentration and determine the IC50 value.

Protocol 5: Receptor Binding Assay

This assay can identify derivatives that interact with specific cellular receptors.

Methodology:

  • Receptor Preparation: Prepare cell membranes or purified receptors that express the target of interest.

  • Radioligand: Use a radiolabeled ligand known to bind to the target receptor.

  • Competition Assay: In a multi-well plate, incubate the receptor preparation with the radioligand and varying concentrations of the this compound derivatives.

  • Separation: Separate the bound and free radioligand using filtration or scintillation proximity assay (SPA).

  • Quantification: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Determine the ability of the this compound derivatives to displace the radioligand and calculate the Ki (inhibition constant).

Data Presentation

The quantitative data from the bioactivity screens should be summarized in a clear and structured table to facilitate comparison between the different derivatives.

Table 1: Bioactivity Profile of this compound Derivatives (Illustrative Data)

Derivative IDModificationCytotoxicity (HeLa) IC50 (µM)AChE Inhibition IC50 (µM)Receptor X Binding Ki (µM)
THAL-001This compound (Parent)>100>100>100
THAL-002C-3 Acetyl55.289.175.4
THAL-003C-7 Hydroxyl25.845.633.1
THAL-004C-7 Glucosyl78.3>10092.8
THAL-005C-15 Bromo12.115.39.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Interactions

The biosynthesis of this compound is influenced by the jasmonate (JA) signaling pathway. Understanding this relationship can provide insights into the potential mechanisms of action of this compound derivatives.

Jasmonate Signaling Pathway and its Influence on this compound Biosynthesis

G cluster_pathway Jasmonate Signaling and this compound Biosynthesis Stimulus Stimulus (e.g., Wounding, Herbivory) JA_Biosynthesis Jasmonate (JA) Biosynthesis Stimulus->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 binds to JAZ JAZ Repressor Proteins COI1->JAZ promotes degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Thalianol_Genes This compound Biosynthesis Genes (THAS, THAH, etc.) MYC2->Thalianol_Genes activates transcription of Thalianol_Derivatives This compound and Derivatives Thalianol_Genes->Thalianol_Derivatives synthesize

Caption: The jasmonate signaling pathway leading to the expression of this compound biosynthesis genes.

Conclusion

The chemoenzymatic synthesis of this compound derivatives, coupled with a systematic bioactivity screening cascade, provides a powerful platform for the discovery of novel drug leads. The protocols and workflows detailed in this document offer a comprehensive starting point for researchers to explore the therapeutic potential of this fascinating class of natural products. Further investigation into the specific molecular targets and signaling pathways modulated by active this compound derivatives will be crucial for their future development as clinical candidates.

Application Note: Analytical Methods for the Separation of Thalianol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalianol is a tetracyclic triterpenoid natural product with a complex stereochemistry. Its multiple chiral centers give rise to a variety of stereoisomers, each of which may possess distinct biological activities. Consequently, the ability to separate and characterize these isomers is of paramount importance in drug discovery and development, as well as in fundamental chemical and biological research. This application note provides an overview of established analytical techniques for the separation of this compound isomers and detailed protocols for their implementation.

Analytical Methods Overview

The separation of this compound isomers, which are structurally similar and often co-elute, presents a significant analytical challenge. Several chromatographic techniques have proven effective for resolving isomers of similar triterpenoids and sterols, and these methods can be adapted for this compound. The primary techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The choice of method depends on the specific isomers of interest, the required resolution, and the analytical throughput needed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation of isomers.[1] The key to successful separation lies in the selection of the stationary phase (column) and the mobile phase composition.[2][3]

Key HPLC Parameters for Isomer Separation:
  • Stationary Phase:

    • Reversed-Phase (RP): C18 and C30 columns are commonly used for separating hydrophobic molecules like triterpenoids.[3][4] C30 columns can offer enhanced shape selectivity for structurally similar isomers.[5]

    • Phenyl-Hexyl and PFP Phases: These phases provide alternative selectivity through π-π and dipole-dipole interactions, which can be beneficial for separating aromatic or substituted isomers.[6]

    • Chiral Stationary Phases (CSPs): For enantiomeric separations, CSPs are essential. Polysaccharide-based CSPs are particularly popular for their broad applicability.[7][8]

  • Mobile Phase:

    • The choice of organic modifier (e.g., acetonitrile, methanol) and the addition of small amounts of water or additives like formic acid can significantly impact selectivity.[3]

    • For chiral separations, the mobile phase composition is critical and often requires careful optimization.[7]

Experimental Protocol: HPLC Separation of this compound Diastereomers

This protocol outlines a general approach for separating diastereomers of this compound using a C18 reversed-phase column.

1. Sample Preparation: a. Dissolve 1 mg of the this compound isomer mixture in 1 mL of methanol or a compatible solvent. b. Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Instrument: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile and water.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at 210 nm or MS with electrospray ionization (ESI).
  • Injection Volume: 10 µL.

3. Gradient Elution Program:

  • 0-20 min: 80% to 100% Acetonitrile
  • 20-25 min: 100% Acetonitrile
  • 25.1-30 min: 80% Acetonitrile (re-equilibration)

4. Data Analysis: a. Integrate the peaks corresponding to the different this compound isomers. b. Determine the retention time and peak area for each isomer. c. Calculate the resolution between adjacent peaks to assess the separation efficiency.

Data Presentation: HPLC
ParameterValueReference
Column C18, 4.6 x 250 mm, 5 µm[3][4]
Mobile Phase Acetonitrile/Water Gradient[3]
Flow Rate 1.0 mL/min[8]
Temperature 30 °C[7]
Detection UV (210 nm) or MS[4]

Experimental Workflow: HPLC Isomer Separation

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start This compound Isomer Mixture dissolve Dissolve in Methanol start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV/MS Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Report Results quantify->report

Caption: Workflow for HPLC-based separation and analysis of this compound isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility.

Key GC-MS Parameters for Isomer Separation:
  • Derivatization: Silylation is a common derivatization method for compounds with hydroxyl groups, converting them into more volatile trimethylsilyl (TMS) ethers.[9]

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5MS or equivalent), is typically used.[9]

  • Temperature Program: A carefully controlled temperature gradient is crucial for achieving good separation of isomers.[10]

Experimental Protocol: GC-MS Separation of this compound Isomers

1. Sample Preparation and Derivatization: [9] a. Dry down 100 µg of the this compound isomer mixture under a stream of nitrogen. b. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). c. Heat the mixture at 70 °C for 1 hour to ensure complete derivatization. d. Evaporate the reagent under nitrogen and reconstitute the sample in 100 µL of hexane.

2. GC-MS System and Conditions:

  • Instrument: A GC system coupled to a Mass Spectrometer.
  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[9]
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injector Temperature: 280 °C.
  • MS Transfer Line Temperature: 290 °C.
  • Ion Source Temperature: 230 °C.
  • Injection Mode: Splitless.
  • Injection Volume: 1 µL.

3. Oven Temperature Program: [9]

  • Initial temperature: 150 °C, hold for 2 min.
  • Ramp 1: 10 °C/min to 250 °C.
  • Ramp 2: 5 °C/min to 300 °C, hold for 10 min.

4. Data Analysis: a. Identify the peaks corresponding to the derivatized this compound isomers based on their mass spectra. b. Compare the retention times to differentiate the isomers. c. Use extracted ion chromatograms to improve selectivity and sensitivity.

Data Presentation: GC-MS
ParameterValueReference
Derivatization Reagent BSTFA + 1% TMCS[9]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)[9]
Carrier Gas Helium (1 mL/min)[9]
Temperature Program 150 °C to 300 °C gradient[9]
Detection Mass Spectrometry (EI)[11]

Experimental Workflow: GC-MS Isomer Separation

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis start This compound Isomer Mixture derivatize Derivatization (Silylation) start->derivatize reconstitute Reconstitute in Hexane derivatize->reconstitute inject Inject into GC-MS System reconstitute->inject separate GC Separation (HP-5MS Column) inject->separate detect Mass Spectrometric Detection separate->detect identify Peak Identification (Mass Spectra) detect->identify quantify Quantification identify->quantify report Report Results quantify->report

Caption: Workflow for GC-MS-based separation and analysis of this compound isomers.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often providing faster analysis and higher efficiency than HPLC.[12][13] It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.[14]

Key SFC Parameters for Isomer Separation:
  • Stationary Phase: Chiral stationary phases, such as those based on derivatized polysaccharides (e.g., amylose or cellulose), are commonly used for enantiomeric separations.[15]

  • Mobile Phase: Supercritical CO2 is the primary mobile phase, with a polar organic modifier (e.g., methanol, ethanol) added to adjust the elution strength.[12] Additives like amines or acids can further improve peak shape and resolution.[16]

Experimental Protocol: SFC Separation of this compound Enantiomers

1. Sample Preparation: a. Dissolve 1 mg of the racemic this compound mixture in 1 mL of the mobile phase modifier (e.g., methanol). b. Filter the sample through a 0.22 µm syringe filter.

2. SFC System and Conditions:

  • Instrument: An SFC system with a UV or MS detector.
  • Column: A chiral column (e.g., Amylose or Cellulose-based, 4.6 x 150 mm, 3 µm).
  • Mobile Phase: Supercritical CO2 and Methanol (e.g., 80:20 v/v).
  • Flow Rate: 3.0 mL/min.
  • Back Pressure: 150 bar.
  • Column Temperature: 40 °C.
  • Detection: UV at 210 nm.
  • Injection Volume: 5 µL.

3. Data Analysis: a. Integrate the peaks corresponding to the two enantiomers. b. Calculate the resolution factor (Rs) to determine the degree of separation.

Data Presentation: SFC
ParameterValueReference
Column Chiral (Amylose-based)[15]
Mobile Phase Supercritical CO2 / Methanol[12]
Flow Rate 3.0 mL/min[15]
Back Pressure 150 bar[16]
Temperature 40 °C[16]

Logical Relationship: SFC vs. HPLC for Chiral Separations

SFC_vs_HPLC cluster_goal Goal cluster_methods Methods cluster_attributes Attributes goal_node Chiral Separation of This compound Enantiomers sfc Supercritical Fluid Chromatography (SFC) goal_node->sfc hplc High-Performance Liquid Chromatography (HPLC) goal_node->hplc speed Speed sfc->speed Higher efficiency Efficiency sfc->efficiency Higher solvent Solvent Consumption sfc->solvent Lower hplc->speed Lower hplc->solvent Higher versatility Versatility hplc->versatility Higher

Caption: Comparison of SFC and HPLC for chiral separations.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For neutral isomers like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed.

Key CE Parameters for Isomer Separation:
  • Buffer System: The choice of buffer, its pH, and the addition of a surfactant to form micelles are critical for the separation of neutral compounds.[17]

  • Chiral Selectors: For enantiomeric separations, chiral selectors such as cyclodextrins can be added to the buffer to induce differential migration of the enantiomers.[18]

Experimental Protocol: CE Separation of this compound Isomers

1. Sample Preparation: a. Dissolve 1 mg of the this compound isomer mixture in 1 mL of 50:50 methanol:water. b. Filter the sample through a 0.22 µm syringe filter.

2. CE System and Conditions:

  • Instrument: A capillary electrophoresis system with a UV detector.
  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
  • Background Electrolyte (BGE): 25 mM sodium borate buffer, pH 9.2, containing 50 mM sodium dodecyl sulfate (SDS). For chiral separation, add 10 mM beta-cyclodextrin.
  • Voltage: 25 kV.
  • Temperature: 25 °C.
  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
  • Detection: UV at 210 nm.

3. Data Analysis: a. Determine the migration time for each isomer peak. b. Calculate the resolution between the peaks.

Data Presentation: CE
ParameterValueReference
Capillary Fused-silica, 50 µm i.d.[19]
Background Electrolyte Borate buffer with SDS[17]
Chiral Selector (optional) Beta-cyclodextrin[18]
Voltage 25 kV[19]
Detection UV (210 nm)[19]

Conclusion

The separation of this compound isomers is a critical step in their analysis and characterization. This application note has provided an overview and detailed protocols for four powerful analytical techniques: HPLC, GC-MS, SFC, and CE. The choice of the most appropriate method will depend on the specific analytical goals, including the type of isomerism (diastereomers or enantiomers), the required resolution, and the desired sample throughput. By carefully optimizing the experimental parameters for each technique, researchers can achieve successful separation and quantification of this compound isomers, thereby advancing research and development in fields where these compounds are of interest.

References

Application Notes & Protocols for In Vitro Biological Activity of Thalianol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thalianol is a specialized triterpene synthesized in the roots of the model plant Arabidopsis thaliana.[1][2] Its biosynthesis is carried out by a cluster of co-expressed genes, and it has been implicated in modulating the plant's root development, potentially through interactions with phytohormone signaling pathways like auxin and jasmonate.[3][4][5] While the role of this compound in plant biology is an active area of research, its biological activities in mammalian systems remain largely unexplored.

Triterpenes as a chemical class are known for a wide range of pharmacological effects, including significant anti-inflammatory and anti-cancer properties.[6][7] Many triterpenoids, such as oleanolic acid and betulinic acid, have been extensively studied and serve as precedents for investigating this compound.[8][9][10] This document provides detailed protocols for a panel of in vitro assays to screen this compound for potential anti-cancer and anti-inflammatory activities, which are plausible based on its chemical nature. These protocols are designed for researchers in academic and drug development settings to conduct an initial characterization of this compound's bioactivity.

Protocol 1: Assessment of In Vitro Anti-Cancer Activity

Application Note

This protocol details two common assays to determine the effect of this compound on cancer cell lines. The MTS assay measures cell viability and proliferation, providing an indication of cytostatic or cytotoxic effects. The lactate dehydrogenase (LDH) assay specifically measures cytotoxicity by quantifying membrane damage.[8][11] Running these in parallel allows for a more nuanced understanding of the compound's anti-cancer potential. It is recommended to screen this compound against a panel of cancer cell lines from different tissues (e.g., A549 lung, HCT116 colorectal, MCF7 breast, HepG2 liver) and a non-cancerous cell line (e.g., MRC-5 lung fibroblasts, HEK-293) to assess for selective activity.[11][12][13]

Experimental Workflow: Anti-Cancer Screening

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis prep1 Culture Cancer & Non-Cancer Cell Lines exp1 Seed Cells in 96-Well Plates prep1->exp1 prep2 Prepare this compound Stock (e.g., in DMSO) exp2 Add Serial Dilutions of this compound prep2->exp2 exp1->exp2 exp3 Incubate for 24-72h exp2->exp3 assay1 MTS Assay: Add Reagent, Incubate, Read Absorbance exp3->assay1 assay2 LDH Assay: Collect Supernatant, Add Reagent, Read Absorbance exp3->assay2 analysis1 Calculate % Viability assay1->analysis1 analysis2 Calculate % Cytotoxicity assay2->analysis2 analysis3 Determine IC50 Values analysis1->analysis3 analysis2->analysis3 G cluster_prep Preparation cluster_exp Experiment cluster_assay Measurement cluster_analysis Data Analysis prep1 Culture Macrophages (e.g., RAW 264.7) exp1 Seed Cells in Plates prep1->exp1 prep2 Prepare this compound Stock exp2 Pre-treat with this compound prep2->exp2 exp1->exp2 exp3 Stimulate with LPS exp2->exp3 exp4 Incubate for 24h exp3->exp4 assay1 Collect Supernatant exp4->assay1 assay2 Griess Assay for NO assay1->assay2 assay3 ELISA for TNF-α, IL-6 assay1->assay3 analysis1 Calculate % Inhibition of NO & Cytokines assay2->analysis1 assay3->analysis1 analysis2 Determine IC50 Values analysis1->analysis2 analysis1->analysis2 G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα pIkBa p-IκBα IkBa_NFkB->pIkBa NFkB NF-κB (Active) pIkBa->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Activates Transcription This compound This compound (Potential Inhibition) This compound->IKK

References

Generating Thalianol Biosynthesis Mutant Lines in Arabidopsis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for generating and characterizing thalianol biosynthesis mutant lines in Arabidopsis thaliana. The protocols outlined below are essential for researchers investigating triterpenoid biosynthesis, exploring the ecological functions of specialized metabolites, and developing novel drug candidates.

Introduction to this compound Biosynthesis

This compound and its derivatives are triterpenoids unique to Arabidopsis thaliana. Their biosynthesis is orchestrated by a metabolic gene cluster located on chromosome 5, as well as several unlinked auxiliary genes.[1][2] The core gene cluster includes this compound SYNTHASE (THAS), this compound HYDROXYLASE (THAH), THALIAN-DIOL DESATURASE (THAD), and an ACYLTRANSFERASE (ACT).[1][3] These enzymes work in concert to convert 2,3-oxidosqualene into a variety of this compound-derived compounds. Misexpression of these genes can lead to severe developmental defects, highlighting the importance of tightly regulated biosynthesis.[4] Understanding the function of each gene in this pathway is critical for elucidating the biological roles of these compounds and for potential metabolic engineering applications.

Experimental Protocols for Generating Mutant Lines

Several robust methods are available for generating knockout or knockdown mutant lines in Arabidopsis. The choice of method depends on the desired type of mutation (e.g., insertion, point mutation, or targeted deletion) and available resources.

T-DNA Insertional Mutagenesis

This method relies on the random insertion of a T-DNA element from Agrobacterium tumefaciens into the plant genome.[5][6] Large populations of T-DNA insertion lines are available from stock centers (e.g., SALK, GABI-KAT), providing a valuable resource for reverse genetics.[7][8]

Protocol for Screening and Identifying T-DNA Insertion Mutants:

  • Seed Sterilization and Selection:

    • Surface sterilize Arabidopsis seeds with 70% ethanol for 1 minute, followed by 5% sodium hypochlorite for 10-15 minutes.

    • Rinse the seeds 3-5 times with sterile distilled water.

    • Plate the sterilized seeds on Murashige and Skoog (MS) medium containing a selective agent (e.g., 50 µg/mL kanamycin) corresponding to the resistance gene on the T-DNA.[9]

    • Incubate plates at 4°C for 2-3 days for stratification before moving them to a growth chamber.

  • Identification of Homozygous Mutants:

    • After 7-10 days, resistant seedlings (T1 generation) will be green and have well-developed roots, while sensitive seedlings will be bleached and have stunted growth.

    • Transfer resistant seedlings to soil and allow them to self-pollinate to produce the T2 generation.

    • Harvest T2 seeds and screen on selective media again. Lines that show 100% resistance are potentially homozygous for the T-DNA insertion.

  • Genotyping by PCR:

    • Design three primers: a left genomic primer (LP) and a right genomic primer (RP) flanking the T-DNA insertion site, and a T-DNA left border primer (LB).

    • Perform PCR using genomic DNA extracted from putative homozygous plants.

    • Use two primer combinations: LP + RP and RP + LB.

    • Expected Results:

      • Wild-type: A single band from the LP + RP reaction.

      • Homozygous mutant: A single band from the RP + LB reaction.

      • Heterozygous: Bands from both reactions.

Ethyl Methanesulfonate (EMS) Mutagenesis

EMS is a chemical mutagen that typically induces random point mutations (G/C to A/T transitions) in the genome.[10][11] This method is useful for creating a range of mutant alleles with varying degrees of functional impact.

Protocol for EMS Mutagenesis:

  • Seed Treatment:

    • Weigh approximately 200 mg of Arabidopsis seeds (e.g., Columbia-0 ecotype).

    • Soak seeds in sterile water overnight at 4°C.

    • Treat the seeds with a 0.2% to 0.3% (v/v) EMS solution in a fume hood with gentle agitation for 8-12 hours.[3][12]

    • Safety Precaution: EMS is a potent carcinogen. Always wear appropriate personal protective equipment (gloves, lab coat, safety glasses) and work in a certified chemical fume hood.

    • Decontaminate the EMS solution with 0.1 M NaOH before disposal.

    • Thoroughly wash the mutagenized seeds (M1 generation) with sterile water (at least 10 washes).

  • Screening for Mutants (M2 Generation):

    • Sow the M1 seeds on soil and allow them to self-pollinate.

    • Harvest the M2 seeds in pools.

    • Screen the M2 generation for phenotypes of interest. For this compound biosynthesis, this will require chemical analysis.

    • Metabolite Profiling Screen:

      • Grow a large population of M2 plants.

      • Collect root tissue from individual plants or small pools.

      • Perform metabolite extraction and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) to identify individuals with altered this compound derivative profiles.[13][14]

  • Identification of Causal Mutation:

    • Once a mutant with a desired metabolic profile is identified, the causal mutation can be found using map-based cloning or whole-genome sequencing.[4][15]

CRISPR/Cas9-Mediated Gene Editing

The CRISPR/Cas9 system allows for targeted mutagenesis of specific genes.[16][17] This is the most precise method for creating knockout mutants in the this compound biosynthesis pathway.

Protocol for CRISPR/Cas9-Mediated Knockout of a this compound Biosynthesis Gene (e.g., THAS):

  • Design of single-guide RNAs (sgRNAs):

    • Identify a 20-nucleotide target sequence in an early exon of the target gene (e.g., THAS) that is followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').

    • Use online tools (e.g., CRISPR-P, CHOPCHOP) to design sgRNAs with high on-target efficiency and low off-target potential.

  • Vector Construction:

    • Synthesize the sgRNA oligonucleotides and clone them into a plant expression vector containing the Cas9 nuclease gene under the control of a strong constitutive promoter (e.g., CaMV 35S).[2]

  • Agrobacterium-mediated Transformation:

    • Transform the CRISPR/Cas9 construct into Agrobacterium tumefaciens (e.g., strain GV3101).

    • Use the floral dip method to transform Arabidopsis plants.[6][18][19][20]

      • Grow Arabidopsis plants until flowering.

      • Prepare a suspension of transformed Agrobacterium in a solution containing 5% sucrose and 0.02-0.05% Silwet L-77.

      • Dip the inflorescences of the plants into the bacterial suspension for 30-60 seconds.

      • Lay the plants on their side in a tray, cover with a dome to maintain humidity, and keep in the dark for 16-24 hours.

      • Return the plants to normal growth conditions and allow them to set seed.

  • Selection and Analysis of Transgenic Plants:

    • Harvest the T1 seeds and select for transformants on MS plates containing an appropriate antibiotic (e.g., kanamycin or hygromycin).

    • Extract genomic DNA from T1 transformants and perform PCR amplification of the target region.

    • Sequence the PCR products to identify mutations (insertions, deletions, or substitutions) at the target site.

    • Select plants with desired mutations and allow them to self-pollinate to generate homozygous, transgene-free mutant lines in the T2 or T3 generation.[21]

Characterization of this compound Biosynthesis Mutants

After generating mutant lines, it is crucial to characterize them at the molecular and biochemical levels to confirm the mutation and its effect on this compound biosynthesis.

Experimental Protocol for Metabolite Profiling:

  • Plant Growth and Tissue Collection:

    • Grow wild-type and mutant Arabidopsis plants under controlled conditions.

    • Harvest root tissue, as this is the primary site of this compound biosynthesis.[22]

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • Metabolite Extraction:

    • Grind the frozen tissue to a fine powder.

    • Extract metabolites using a suitable solvent, such as a mixture of methyl-tert-butyl ether (MTBE), methanol, and water.

  • GC-MS Analysis:

    • Derivatize the polar and non-polar fractions of the extract to make the metabolites volatile. A common method is methoximation followed by silylation.[14]

    • Analyze the derivatized samples using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[23]

    • Identify and quantify this compound and its derivatives by comparing their mass spectra and retention times to authentic standards or published data.

Quantitative Data of this compound Biosynthesis Mutants

The following table summarizes the quantitative analysis of major this compound-derived products in the roots of wild-type and various mutant Arabidopsis lines. Data is presented as µg per gram of dry weight (µg g⁻¹ DW).

CompoundWild-Type (Col-0)thas-kothah-kothaa2-crispr2
Thalianin1.5 ± 0.2ndnd0.8 ± 0.1
Thalian-diol0.5 ± 0.1nd1.2 ± 0.20.6 ± 0.1
This compound0.2 ± 0.05nd0.8 ± 0.10.3 ± 0.07
This compound Acetate0.8 ± 0.1nd0.1 ± 0.020.2 ± 0.04
Dehydrothalianin0.3 ± 0.06ndnd0.1 ± 0.02
Arabidin2.1 ± 0.32.0 ± 0.22.2 ± 0.32.0 ± 0.3

Data adapted from metabolite profiling studies of this compound biosynthesis mutants.[1] "nd" indicates that the compound was not detected.

Visualizations

This compound Biosynthesis Pathway

Thalianol_Biosynthesis cluster_pathway This compound Biosynthesis Pathway cluster_enzymes Enzymes 2,3-Oxidosqualene 2,3-Oxidosqualene This compound This compound 2,3-Oxidosqualene->this compound THAS Thalian-diol Thalian-diol This compound->Thalian-diol THAH Oxidized_Thalian-diol Oxidized Thalian-diol Thalian-diol->Oxidized_Thalian-diol THAD Acetylated_Derivatives Acetylated Derivatives Oxidized_Thalian-diol->Acetylated_Derivatives ACT/THAA Thalianin Thalianin Acetylated_Derivatives->Thalianin THAR1/THAR2 THAS This compound Synthase THAH This compound Hydroxylase THAD Thalian-diol Desaturase ACT Acyltransferase THAR This compound-derived Acyl -CoA Reductase

Caption: Simplified this compound Biosynthesis Pathway in Arabidopsis.

Experimental Workflow for Generating CRISPR-Cas9 Mutants

CRISPR_Workflow cluster_design Design and Construction cluster_plant_work Plant Transformation and Screening cluster_analysis Mutant Characterization sgRNA_design sgRNA Design for Target Gene Vector_construction Clone sgRNA into Cas9 Vector sgRNA_design->Vector_construction Agro_transformation Transform Agrobacterium Vector_construction->Agro_transformation Floral_dip Arabidopsis Floral Dip Agro_transformation->Floral_dip T1_selection T1 Seed Selection Floral_dip->T1_selection Genotyping PCR and Sequencing of T1 Plants T1_selection->Genotyping T2_generation Self-pollinate T1 to get T2 Genotyping->T2_generation Homozygous_selection Screen for Homozygous Mutants T2_generation->Homozygous_selection Metabolite_profiling Metabolite Profiling (GC-MS) Homozygous_selection->Metabolite_profiling Phenotypic_analysis Phenotypic Analysis Homozygous_selection->Phenotypic_analysis

Caption: Workflow for CRISPR/Cas9-mediated mutant generation.

Logic of T-DNA Mutant Genotyping

TDNA_Genotyping cluster_legend Primer Legend cluster_wt Wild-Type Allele cluster_mutant Homozygous Mutant Allele cluster_het Heterozygous Allele LP LP (Left Primer) RP RP (Right Primer) LB LB (Left Border Primer) wt_diagram LP -> Gene <- RP wt_result PCR Result: One Band (LP+RP) mut_diagram LP -> [ T-DNA | LB ] <- RP mut_result PCR Result: One Band (RP+LB) het_diagram LP -> Gene <- RP LP -> [ T-DNA | LB ] <- RP het_result PCR Result: Two Bands (LP+RP and RP+LB)

Caption: PCR-based genotyping strategy for T-DNA insertion mutants.

References

Application Notes and Protocols for Tracing the Thalianol Biosynthetic Pathway Using Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thalianol biosynthetic pathway in Arabidopsis thaliana represents a specialized branch of triterpenoid metabolism, primarily active in the plant's roots. Triterpenoids are a diverse class of natural products with a wide range of ecological functions and potential pharmacological applications. Elucidating the biosynthesis of these complex molecules is crucial for understanding their physiological roles and for enabling their biotechnological production. Radiolabeling is a powerful and definitive technique for tracing the flow of precursors through a metabolic pathway, identifying intermediates, and quantifying metabolic flux.

These application notes provide a comprehensive overview and detailed protocols for utilizing radiolabeling to investigate the this compound biosynthetic pathway. The methodologies described are intended to guide researchers in designing and executing experiments to track the conversion of radiolabeled precursors into this compound and its derivatives.

The this compound Biosynthetic Pathway

The this compound pathway commences with the cyclization of 2,3-oxidosqualene, a common precursor for sterol and triterpenoid biosynthesis. In A. thaliana, this pathway is governed by a cluster of co-expressed genes located on chromosome 5.[1] The core enzymes involved are:

  • This compound Synthase (THAS): An oxidosqualene cyclase that catalyzes the initial cyclization of 2,3-oxidosqualene to form the triterpene backbone of this compound.[2]

  • This compound Hydroxylase (THAH): A cytochrome P450 monooxygenase that hydroxylates this compound to produce thalian-diol.[2]

  • Thalian-diol Desaturase (THAD): Another cytochrome P450 that is predicted to further modify the thalian-diol molecule.[1]

  • BAHD Acyltransferase: An enzyme predicted to be involved in the acylation of this compound or its derivatives.[1]

The expression of these genes is predominantly localized to the roots of A. thaliana, suggesting a role for this compound and its derivatives in root-specific processes.[3]

Biosynthetic Pathway Diagram

Thalianol_Pathway cluster_precursor General Triterpenoid Precursor Synthesis cluster_this compound Core this compound Biosynthesis 2,3-Oxidosqualene 2,3-Oxidosqualene This compound This compound 2,3-Oxidosqualene->this compound THAS Thalian-diol Thalian-diol This compound->Thalian-diol THAH Modified Thalian-diols Modified Thalian-diols Thalian-diol->Modified Thalian-diols THAD, BAHD Acyltransferase

Caption: The core biosynthetic pathway of this compound from 2,3-oxidosqualene.

Experimental Design and Workflow

Tracing the this compound pathway with radiolabeling involves a series of steps, from the synthesis of a radiolabeled precursor to the analysis of the final products. The choice of radiolabel is critical; ¹⁴C is often preferred due to its long half-life and stable incorporation into the carbon skeleton of the metabolites.[4]

Experimental Workflow Diagram

Radiolabeling_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Synthesis of Radiolabeled Precursor (e.g., [¹⁴C]-2,3-oxidosqualene) C Feeding of Radiolabeled Precursor to A. thaliana roots A->C B Growth of Arabidopsis thaliana B->C D Incubation and Time-Course Sampling C->D E Metabolite Extraction from Root Tissue D->E F Separation of Metabolites (TLC, HPLC) E->F G Detection and Quantification (Radio-TLC Scanner, LSC, LC-MS) F->G H Data Analysis and Pathway Elucidation G->H

Caption: General workflow for radiolabeling studies of the this compound biosynthetic pathway.

Detailed Protocols

The following protocols provide a framework for conducting radiolabeling experiments to trace the this compound biosynthetic pathway.

Protocol 1: Synthesis of Radiolabeled [¹⁴C]-2,3-Oxidosqualene

The direct precursor to this compound, 2,3-oxidosqualene, is the ideal starting point for radiolabeling studies. While the synthesis of radiolabeled compounds is complex and should be performed by trained radiochemists in a licensed facility, the general approach is outlined below. The synthesis can be adapted from methods described for tritiated analogs.[5]

Materials:

  • [¹⁴C]-labeled starting material (e.g., [¹⁴C]-methyltriphenylphosphonium iodide)

  • Trisnorsqualene aldehyde

  • Appropriate solvents and reagents for Wittig reaction and epoxidation

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography materials

  • Scintillation vials and cocktail

Procedure:

  • Synthesis of [¹⁴C]-Squalene:

    • Perform a Wittig reaction using a [¹⁴C]-labeled phosphonium ylide and trisnorsqualene aldehyde to introduce the ¹⁴C label into the squalene backbone. This procedure should be adapted from established methods for synthesizing labeled squalene.[1][5]

  • Purification of [¹⁴C]-Squalene:

    • Purify the resulting [¹⁴C]-squalene using silica gel column chromatography.

    • Monitor the purification process by TLC and autoradiography to identify the radioactive product.

  • Epoxidation to [¹⁴C]-2,3-Oxidosqualene:

    • Epoxidize the purified [¹⁴C]-squalene using a mild oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA).

    • The reaction should be carefully monitored to ensure selective epoxidation at the 2,3-position.

  • Final Purification and Quantification:

    • Purify the final product, [¹⁴C]-2,3-oxidosqualene, by TLC or HPLC.

    • Determine the specific activity (e.g., in mCi/mmol) of the purified product using liquid scintillation counting (LSC) and by measuring the mass of the compound.

    • Store the radiolabeled precursor under appropriate conditions (e.g., in a suitable solvent at -20°C or lower) to minimize degradation.

Protocol 2: In Vivo Feeding of Radiolabeled Precursor to A. thaliana Roots

This protocol describes the administration of the radiolabeled precursor to the roots of intact A. thaliana seedlings.

Materials:

  • A. thaliana (e.g., Col-0) seedlings grown on sterile agar plates or in a hydroponic system.

  • Radiolabeled precursor (e.g., [¹⁴C]-2,3-oxidosqualene) dissolved in a suitable carrier solvent (e.g., DMSO or ethanol, to be diluted in the feeding medium).

  • Liquid MS medium.

  • Sterile petri dishes or multi-well plates.

  • Forceps.

  • Liquid nitrogen.

Procedure:

  • Plant Preparation:

    • Grow A. thaliana seedlings vertically on MS agar plates for 10-14 days to allow for easy access to the roots.

  • Preparation of Feeding Solution:

    • Prepare a sterile liquid MS medium.

    • Dissolve the [¹⁴C]-2,3-oxidosqualene in a minimal amount of a carrier solvent.

    • Add the dissolved precursor to the liquid MS medium to achieve the desired final concentration (e.g., 1-10 µM) and specific activity. Include a non-radiolabeled control and a carrier-only control.

  • Feeding:

    • Carefully transfer the seedlings to the petri dishes or wells containing the feeding solution, ensuring the roots are fully submerged.

    • Incubate the seedlings under standard growth conditions for a predetermined time course (e.g., 1, 4, 8, 24 hours).

  • Harvesting:

    • At each time point, remove the seedlings from the feeding solution.

    • Rinse the roots thoroughly with non-radioactive MS medium to remove any residual surface radioactivity.

    • Gently blot the roots dry.

    • Separate the root tissue from the shoots, flash-freeze the root tissue in liquid nitrogen, and store at -80°C until extraction.

Protocol 3: Metabolite Extraction and Analysis

This protocol details the extraction of triterpenoids from the root tissue and their subsequent analysis.

Materials:

  • Frozen root tissue.

  • Mortar and pestle or other tissue homogenizer.

  • Extraction solvent (e.g., ethyl acetate or a mixture of chloroform:methanol).

  • Centrifuge.

  • TLC plates (silica gel 60 F₂₅₄).

  • HPLC system with a C18 or C30 column.[6][7]

  • Radio-TLC scanner or phosphor imager.

  • Liquid scintillation counter.

  • Reference standards for this compound and its derivatives (if available).

Procedure:

  • Extraction:

    • Grind the frozen root tissue to a fine powder in a pre-chilled mortar and pestle.

    • Add the extraction solvent and continue to homogenize.

    • Transfer the homogenate to a centrifuge tube and vortex thoroughly.

    • Centrifuge to pellet the cell debris.

    • Carefully collect the supernatant containing the metabolites. Repeat the extraction process on the pellet to ensure complete recovery.

    • Combine the supernatants and evaporate to dryness under a stream of nitrogen.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Resuspend the dried extract in a small volume of a suitable solvent.

    • Spot the extract onto a silica gel TLC plate alongside any available standards.

    • Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize non-radioactive standards under UV light or by staining.

    • Analyze the distribution of radioactivity on the TLC plate using a radio-TLC scanner or by autoradiography.

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Resuspend the extract in the HPLC mobile phase.

    • Inject the sample onto an HPLC system equipped with a C18 or C30 column.

    • Use a gradient elution program, for example, with a mobile phase of acetonitrile and water.[6]

    • Collect fractions at regular intervals.

    • Quantify the radioactivity in each fraction using a liquid scintillation counter.

    • Co-elution of radioactivity with a non-radiolabeled standard can provide preliminary identification of the labeled metabolite.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

    • For structural confirmation, analyze the extracts using LC-MS. While this technique does not directly detect radioactivity, it can be used to identify the chemical structures of the metabolites present in the radioactive fractions collected from HPLC.

Data Presentation and Interpretation

The quantitative data obtained from radiolabeling experiments should be summarized in tables to facilitate comparison and interpretation. The results can be expressed as the percentage of total radioactivity incorporated into different metabolites or as the specific activity of each compound.

Table 1: Hypothetical Distribution of ¹⁴C Radioactivity in A. thaliana Root Extracts After Feeding with [¹⁴C]-2,3-Oxidosqualene

Time Point (hours)Total Radioactivity in Extract (dpm)% Distribution in this compound% Distribution in Thalian-diol% Distribution in Other Metabolites% Unmetabolized Precursor
1550,00015.23.51.879.5
4545,00035.812.14.347.8
8530,00048.925.67.917.6
24515,00030.145.312.512.1

This table is for illustrative purposes only and represents expected trends in a typical pulse-chase experiment.

The data can be used to:

  • Confirm the precursor-product relationships in the pathway.

  • Identify potential new intermediates (represented by novel radioactive peaks).

  • Estimate the relative flux through different branches of the pathway.

  • Investigate the effects of genetic mutations or chemical inhibitors on the pathway.

Conclusion

Radiolabeling remains a cornerstone technique for the elucidation of metabolic pathways. The protocols and guidelines presented here provide a robust framework for researchers to apply this powerful method to the study of this compound biosynthesis in A. thaliana. By carefully designing and executing these experiments, it is possible to gain deep insights into the intricate biochemical steps that lead to the production of this specialized triterpenoid, paving the way for future research into its biological function and potential applications.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Thalianol Production in Heterologous Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low Thalianol yields in heterologous expression systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its heterologous production important?

This compound is a triterpenoid natural product originally identified in Arabidopsis thaliana. Triterpenoids are a diverse class of molecules with a wide range of applications in pharmaceuticals, agriculture, and as industrial biochemicals. Heterologous production in microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli offers a more sustainable and scalable alternative to extraction from plants, which often yield low quantities of the desired compound.

Q2: What are the main reasons for low this compound yields in my heterologous expression system?

Low yields of this compound can typically be attributed to one or more of the following factors:

  • Insufficient Precursor Supply: The biosynthesis of this compound requires a significant flux of precursors from the central carbon metabolism, specifically from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. These pathways might not produce enough farnesyl pyrophosphate (FPP), the direct precursor to the this compound backbone, to support high-level production.

  • Inefficient Enzyme Activity: The plant-derived enzymes in the this compound biosynthetic pathway, particularly cytochrome P450 enzymes like this compound hydroxylase (THAH), may not be optimally expressed or functional in microbial hosts.[1] This can be due to codon usage differences, improper folding, or lack of necessary co-factors and redox partners.

  • Metabolic Burden and Toxicity: Overexpression of a heterologous pathway can impose a significant metabolic burden on the host cell, diverting resources from essential cellular processes. Additionally, the accumulation of pathway intermediates or the final this compound product can be toxic to the host, inhibiting growth and productivity.[2]

  • Suboptimal Fermentation Conditions: Factors such as media composition, pH, temperature, and aeration can significantly impact cell growth and product formation. These conditions need to be optimized for your specific engineered strain.

Q3: Which host organism, E. coli or S. cerevisiae, is better for this compound production?

Both E. coli and S. cerevisiae have been successfully used for producing various terpenoids and present distinct advantages.

  • E. coli offers rapid growth and well-established genetic tools. It utilizes the MEP pathway for isoprenoid precursor biosynthesis.[3] However, the functional expression of plant cytochrome P450 enzymes, which are often membrane-bound, can be challenging in E. coli.[4]

  • S. cerevisiae is a robust eukaryotic host that is generally regarded as safe (GRAS). It uses the MVA pathway and possesses an endoplasmic reticulum, which facilitates the functional expression of cytochrome P450 enzymes.[1][4]

The choice of host will depend on the specific enzymes in the this compound pathway you are expressing and your familiarity with the genetic manipulation of each organism.

Troubleshooting Guides

Issue 1: Low or Undetectable this compound Production
Possible Cause Troubleshooting Strategy Experimental Protocol
Insufficient Precursor (FPP) Supply Overexpress key enzymes in the upstream MVA (in yeast) or MEP (in E. coli) pathway. Downregulate competing pathways.Protocol 1: Enhancing Precursor Supply in S. cerevisiae Protocol 2: Enhancing Precursor Supply in E. coli
Poor Expression/Activity of this compound Synthase (THAS) or this compound Hydroxylase (THAH) Codon-optimize the plant genes for the chosen host. Use strong, inducible promoters. Co-express with a suitable cytochrome P450 reductase (CPR).Protocol 3: Optimizing P450 Expression and Activity in S. cerevisiae
Toxicity of Intermediates or this compound Implement a two-phase fermentation system to sequester the product. Use inducible promoters to separate growth and production phases.Protocol 4: Two-Phase Fermentation for Product Sequestration
Issue 2: Accumulation of Pathway Intermediates (e.g., Squalene)
Possible Cause Troubleshooting Strategy Experimental Protocol
Bottleneck at the this compound Synthase (THAS) Step Increase the expression level of THAS using a stronger promoter or by increasing the gene copy number.See Protocol 3 for promoter selection.
Inefficient Cytochrome P450 (THAH) Activity Co-express THAH with different CPRs from various sources to find the optimal redox partner. Fuse THAH and its CPR to improve electron transfer.Protocol 3: Optimizing P450 Expression and Activity in S. cerevisiae

Quantitative Data Summary

Table 1: Improvement of Triterpenoid Yield in Saccharomyces cerevisiae

StrategyTarget TriterpenoidFold Increase in YieldFinal Titer (mg/L)Reference
Optimization of Cytochrome P450 microenvironment (redox partners, NADPH supply, ER expansion)11,20-dihydroxyferruginol42.167.69[5]
Aligning P450 expression with ethanol phase of fermentationQuillaic Acid85385[3][6][7][8]
Overexpression of a truncated, feedback-insensitive HMG-CoA reductase (tHMG1)Amorphadiene~5-[9]
Deletion of GDH1 to increase NADPH availability for HMGRCubebol~1.85-[10]

Table 2: Improvement of Terpenoid Yield in Escherichia coli

StrategyTarget TerpenoidFold Increase in YieldFinal Titer (mg/L)Reference
Introduction of a heterologous MVA pathwayDiterpenes>1000>100[6]
Overexpression of MEP pathway genes (dxs, idi, ispD, ispF)Levopimaradiene~61392[11]
Fed-batch fermentation with an exogenous MVA pathwayLongifolene-382[12]
Expression of Bacillus subtilis dxs and idiβ-carotene4-[3]

Key Experimental Protocols

Protocol 1: Enhancing Precursor Supply in S. cerevisiae (MVA Pathway)
  • Objective: To increase the intracellular pool of FPP by overexpressing key enzymes in the MVA pathway and downregulating a competing pathway.

  • Strain: Saccharomyces cerevisiae strain (e.g., CEN.PK2-1C).

  • Plasmids and Genes:

    • Construct a high-copy expression vector (e.g., pESC series) containing the following genes under the control of strong galactose-inducible promoters (e.g., GAL1, GAL10):

      • tHMG1: A truncated version of HMG-CoA reductase, which is a key rate-limiting enzyme in the MVA pathway. The truncation removes the N-terminal membrane-binding domain, rendering the enzyme cytosolic and insensitive to feedback inhibition.[9]

      • ERG20: FPP synthase.

      • IDI1: IPP isomerase.

    • To downregulate the competing sterol pathway, use CRISPR/Cas9 to introduce a premature stop codon in the ERG9 gene, which encodes squalene synthase.

  • Transformation: Transform the engineered plasmid into the erg9 mutant S. cerevisiae strain using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

  • Cultivation and Induction:

    • Grow the transformed yeast in a synthetic complete medium lacking the appropriate amino acid for plasmid selection, with 2% glucose as the carbon source.

    • When the culture reaches an OD600 of ~1.0, centrifuge the cells and resuspend them in induction medium containing 2% galactose to induce the expression of the pathway genes.

  • Analysis: After 48-72 hours of induction, harvest the cells and extract the metabolites for GC-MS analysis to quantify the precursor levels.

Protocol 2: Enhancing Precursor Supply in E. coli (MEP Pathway and Heterologous MVA Pathway)
  • Objective: To increase FPP supply by either enhancing the native MEP pathway or introducing a heterologous MVA pathway.

  • Strain: Escherichia coli strain (e.g., DH5α for cloning, BL21(DE3) for expression).

  • Plasmids and Genes (MEP Enhancement):

    • Construct a plasmid (e.g., pETDuet-1) to co-express dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (isopentenyl diphosphate isomerase) from E. coli. These are often rate-limiting steps.[4]

  • Plasmids and Genes (Heterologous MVA Pathway):

    • Use a two-plasmid system. The first plasmid (e.g., pMevT) contains the "top" MVA pathway from Enterococcus faecalis (atoB, HMGS, HMGR). The second plasmid (e.g., pMBIS) contains the "bottom" MVA pathway from S. cerevisiae (MK, PMK, PMD, IDI) and the FPP synthase (ispA) from E. coli.[6]

  • Transformation: Transform the plasmid(s) into the expression host.

  • Cultivation and Induction:

    • Grow the transformed E. coli in LB medium with appropriate antibiotics at 37°C.

    • When the OD600 reaches 0.6-0.8, induce protein expression with IPTG (e.g., 0.5 mM) and lower the temperature to 30°C for overnight cultivation.

  • Analysis: Extract metabolites and analyze by GC-MS.

Protocol 3: Optimizing P450 Expression and Activity in S. cerevisiae
  • Objective: To improve the functional expression of the plant-derived cytochrome P450, this compound hydroxylase (THAH).

  • Strain and Plasmids: Use a yeast strain with an enhanced FPP supply (from Protocol 1). Co-express the codon-optimized THAH gene and a cytochrome P450 reductase (CPR) gene on the same or a separate plasmid.

  • CPR Selection: Test different CPR genes, including the native S. cerevisiaeCPR1 and plant-derived CPRs (e.g., from Arabidopsis thaliana). The choice of CPR can significantly impact P450 activity.

  • Promoter Engineering: Use strong promoters to drive the expression of THAH and CPR. Consider using promoters that are active during the ethanol consumption phase of yeast growth (e.g., the HXT1 promoter), as this has been shown to improve triterpenoid production.[8]

  • ER Expansion: To provide more membrane space for P450 anchoring, overexpress genes known to expand the endoplasmic reticulum, such as INO2.[5]

  • Cultivation and Analysis: Follow the cultivation and induction procedure in Protocol 1. Analyze the conversion of the THAH substrate to its hydroxylated product by GC-MS.

Protocol 4: Two-Phase Fermentation for Product Sequestration
  • Objective: To mitigate product toxicity and improve overall yield by extracting this compound in situ.

  • Method: During fermentation, add a non-metabolizable, biocompatible organic solvent to the culture medium to form a second phase.

  • Solvent Selection: Dodecane is a commonly used solvent for sequestering hydrophobic molecules like terpenoids. Add dodecane to the culture at a ratio of 1:10 (v/v) at the time of induction.

  • Cultivation: Proceed with fermentation as usual. The hydrophobic this compound will partition into the dodecane layer, reducing its concentration in the aqueous phase and thus its toxicity to the cells.

  • Product Recovery: At the end of the fermentation, the dodecane layer can be easily separated from the aqueous culture medium by centrifugation for subsequent product analysis and purification.

Protocol 5: Quantification of this compound by GC-MS
  • Objective: To extract and quantify this compound from yeast or E. coli cultures.

  • Extraction:

    • Harvest a known volume of culture by centrifugation.

    • Perform a saponification step by resuspending the cell pellet in 20% KOH in 50% ethanol and incubating at 80°C for 10 minutes. This will break open the cells and hydrolyze lipids.

    • Extract the non-saponifiable lipids (including this compound) with an equal volume of hexane or ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

    • Collect the organic phase and repeat the extraction twice.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To improve the volatility and thermal stability of this compound for GC analysis, derivatize the hydroxyl groups.

    • Resuspend the dried extract in pyridine and add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • GC Conditions (example):

      • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

      • Inlet temperature: 250°C

      • Oven program: Start at 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.

    • MS Conditions (example):

      • Ion source temperature: 230°C

      • Scan range: m/z 50-650

  • Quantification: Use a standard curve of a purified this compound standard (if available) or a related triterpenoid (e.g., lupeol, β-amyrin) to quantify the amount of this compound in the sample.

Visualizations

This compound Biosynthetic Pathway and Key Engineering Targets

Caption: this compound biosynthesis pathway with key metabolic engineering targets.

Experimental Workflow for Improving this compound Yield

Experimental_Workflow cluster_construction 1. Strain and Pathway Construction cluster_precursor 2. Precursor Supply Enhancement cluster_p450 3. P450 Optimization (if applicable) cluster_fermentation 4. Fermentation Optimization start Start: Low this compound Yield host_selection Select Host (Yeast or E. coli) start->host_selection gene_synthesis Synthesize & Codon-Optimize This compound Pathway Genes host_selection->gene_synthesis plasmid_construction Construct Expression Plasmids (Strong Promoters) gene_synthesis->plasmid_construction transformation Transform Host Strain plasmid_construction->transformation precursor_engineering Engineer MVA/MEP Pathway (Overexpress key enzymes, downregulate competitors) transformation->precursor_engineering precursor_analysis Analyze Precursor Levels (GC-MS) precursor_engineering->precursor_analysis p450_optimization Optimize P450 (THAH) Expression (Co-express CPR, ER expansion) precursor_analysis->p450_optimization If precursors are high but product is low fermentation_optimization Optimize Culture Conditions (Media, Temp, pH) precursor_analysis->fermentation_optimization If precursors and product are low p450_analysis Analyze Intermediate Conversion (GC-MS) p450_optimization->p450_analysis p450_analysis->fermentation_optimization product_sequestration Implement Two-Phase Fermentation fermentation_optimization->product_sequestration end High this compound Yield product_sequestration->end

Caption: A logical workflow for troubleshooting and improving this compound yield.

References

What are the strategies for overcoming the toxicity of Thalianol intermediates in yeast?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the heterologous production of thalianol and its intermediates in yeast.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of toxicity from this compound pathway intermediates in my yeast culture?

A1: Toxicity from metabolic intermediates often manifests as a significant reduction in cell growth rate and lower final biomass yields compared to a control strain (e.g., a strain with an empty plasmid). You may also observe an extended lag phase after inoculation. In some cases, cellular morphology may be altered. The accumulation of phosphorylated intermediates of the mevalonate (MVA) pathway, such as mevalonate-5-P and mevalonate-5-PP, has been shown to be toxic, particularly when pathways are compartmentalized in the mitochondria.[1][2]

Q2: My yeast strain is producing very low titers of this compound, and I suspect intermediate toxicity. What is a good starting point for troubleshooting?

A2: A common issue is the diversion of the precursor 2,3-oxidosqualene to the native sterol biosynthesis pathway, which is essential for yeast viability.[3][4] A primary strategy is to downregulate the first key enzyme in the competing sterol pathway, squalene synthase, which is encoded by the ERG9 gene.[5] This can increase the precursor pool available for your this compound synthase. However, complete knockout of ERG9 is lethal, so downregulation via promoter replacement is the recommended approach.

Q3: I've downregulated the competing sterol pathway, but my yeast growth is severely impaired. What should I do?

A3: Severe growth defects after modifying essential pathways indicate a metabolic imbalance. The goal is to balance the metabolic flux between cell growth and this compound production.[3] You can try a few strategies:

  • Use repressible promoters: Employ a promoter for ERG9 (like the MET3 promoter) that can be tightly controlled by adding a specific metabolite (e.g., methionine) to the medium.[5] This allows you to first grow the yeast to a desired density and then induce the metabolic shift towards this compound production.

  • Dynamic regulation: Implement a dynamic control system where the expression of pathway genes is linked to cell density or a specific growth phase.

  • Optimize precursor supply: Overexpress a truncated, soluble version of HMG-CoA reductase (tHMG1), a key rate-limiting enzyme in the MVA pathway, to boost the overall precursor supply without causing excessive metabolic burden.[5]

Q4: Can I physically separate the this compound pathway from the native yeast metabolism to reduce toxicity?

A4: Yes, this is an advanced and effective strategy known as compartmentalization.[3] By targeting the enzymes of the this compound pathway to a specific organelle, like the peroxisome or mitochondrion, you can isolate potentially toxic intermediates from the cytosol.[3][6]

  • Peroxisomes: These organelles are involved in cellular detoxification and can be engineered to house biosynthetic pathways, which can reduce the cytotoxicity of products like monoterpenes.[3][7]

  • Mitochondria: This organelle has a high supply of the initial precursor acetyl-CoA.[1] However, be aware that accumulation of phosphorylated MVA intermediates within the mitochondria can be highly toxic.[1][2] A successful strategy involves compartmentalizing only a partial MVA pathway in the mitochondria to avoid this issue.[1]

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution
Poor cell growth and low biomass after pathway introduction. Accumulation of toxic intermediates from the MVA pathway (e.g., IPP, DMAPP, phosphorylated mevalonate derivatives).[2]1. Balance Pathway Flux: Overexpress downstream enzymes (e.g., this compound synthase) to pull flux through the pathway and prevent intermediate buildup. 2. Compartmentalize the Pathway: Target enzymes to the peroxisome to isolate intermediates.[3] 3. Detoxify Byproducts: Overexpress enzymes like catalases if there is evidence of oxidative stress from P450 enzymes.[8]
Low this compound titer, but healthy cell growth. 1. Precursor (2,3-oxidosqualene) is being diverted to the essential sterol pathway.[3][4] 2. Insufficient precursor supply from the MVA pathway.1. Downregulate Competing Pathway: Replace the native promoter of the ERG9 gene with a weaker or repressible promoter (e.g., PMET3).[5] 2. Boost Precursor Supply: Overexpress a key rate-limiting MVA pathway enzyme, such as tHMG1.[5]
Growth is severely inhibited after downregulating ERG9. Excessive reduction in sterol biosynthesis, compromising cell membrane integrity and function.[3]1. Use a Tunable Promoter: Employ a repressible promoter for ERG9 and optimize the concentration of the repressing agent (e.g., methionine) to find a balance between this compound production and cell viability. 2. Two-Stage Fermentation: Grow cells under non-repressing conditions to achieve high biomass, then switch to a medium that represses ERG9 to initiate production.
Product titers are high initially but plateau or decrease quickly. End-product toxicity. Many terpenes are toxic to yeast at high concentrations.[9]Implement Two-Phase Extractive Fermentation: Add a biocompatible organic solvent overlay (e.g., dodecane, isopropyl myristate) to the culture. The hydrophobic this compound will partition into the organic phase, reducing its concentration in the aqueous medium and alleviating toxicity to the cells.[9]

Experimental Protocols

Protocol 1: Promoter Replacement of ERG9 for Downregulation

Objective: To replace the native promoter of the ERG9 gene with the methionine-repressible MET3 promoter to redirect carbon flux from sterol biosynthesis to this compound production.

Methodology:

  • Construct the Integration Cassette:

    • Synthesize a DNA cassette containing the MET3 promoter flanked by approximately 500 bp of sequence homologous to the region immediately upstream of the ERG9 start codon and 500 bp of sequence homologous to the 5' region of the ERG9 coding sequence.

    • Include a selectable marker (e.g., URA3) in the cassette for selection of transformants.

  • Yeast Transformation:

    • Transform the engineered yeast strain (already containing the this compound synthase gene) with the integration cassette using the standard lithium acetate/PEG method.

  • Selection of Transformants:

    • Plate the transformed cells on synthetic complete (SC) medium lacking the appropriate nutrient for your selectable marker (e.g., SC-Ura for a URA3 marker).

  • Verification of Integration:

    • Isolate genomic DNA from putative transformants.

    • Perform colony PCR using primers that anneal outside the integration region and within the cassette to confirm correct genomic integration.

  • Functional Analysis:

    • Grow a verified transformant and a control strain in SC medium with and without methionine (e.g., 2 mM).

    • Monitor cell growth (OD600).

    • Extract metabolites at various time points and analyze for this compound and squalene production via GC-MS or LC-MS to confirm the metabolic shift.

Protocol 2: Peroxisomal Targeting of this compound Synthase (THAS)

Objective: To compartmentalize the this compound synthase enzyme within the peroxisome to potentially isolate it from competing pathways and reduce cytosolic toxicity.

Methodology:

  • Construct the Expression Vector:

    • Obtain the coding sequence for your this compound synthase (THAS).

    • Using PCR or gene synthesis, append the coding sequence for a Peroxisomal Targeting Signal (PTS) to the 3' end of the THAS gene. A common C-terminal signal is PTS1, with the sequence Ser-Lys-Leu (SKL).

    • Clone this THAS-PTS1 fusion gene into a yeast expression vector under the control of a strong constitutive promoter (e.g., PTEF1 or PGPD).

  • Yeast Transformation and Selection:

    • Transform the expression vector into the desired yeast strain.

    • Select for successful transformants on appropriate selective media.

  • Verification of Localization (Optional but Recommended):

    • Create a fusion of THAS-PTS1 with a fluorescent protein (e.g., GFP).

    • Transform this construct into yeast.

    • Use fluorescence microscopy to visualize the subcellular localization. Co-localization with a known peroxisomal marker protein (e.g., Pex3p-mCherry) would confirm successful targeting.

  • Production Analysis:

    • Cultivate the engineered strain under optimal production conditions.

    • Compare the this compound titer and specific productivity to a strain expressing the untagged THAS in the cytosol.

Visualizations

Thalianol_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_Terpene Terpenoid Synthesis AceCoA Acetyl-CoA HMG tHMG1 AceCoA->HMG multiple steps Mev Mevalonate HMG->Mev FPP Farnesyl Diphosphate (FPP) Mev->FPP multiple steps ERG9 ERG9 (Squalene synthase) FPP->ERG9 Squalene Squalene ERG1 ERG1 (Squalene epoxidase) Squalene->ERG1 Oxido 2,3-Oxidosqualene Sterols Ergosterol (Essential Sterols) Oxido->Sterols ERG7, etc. THAS THAS (this compound synthase) Oxido->THAS This compound This compound ERG9->Squalene THAS->this compound ERG1->Oxido Compartmentalization cluster_Yeast Yeast Cell cluster_Peroxisome Peroxisome Cytosol Cytosol THAS This compound Synthase P450 This compound P450s THAS->P450 Intermediates Toxic Intermediates P450->Intermediates Thalianol_deriv This compound Derivatives Intermediates->Thalianol_deriv Thalianol_deriv->Cytosol Export Precursor Precursor (2,3-Oxidosqualene) Precursor->THAS Import

References

What are the methods for resolving co-eluting peaks in Thalianol HPLC analysis?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Thalianol, with a specific focus on resolving co-eluting peaks.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in HPLC analysis that can compromise accurate quantification. This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in this compound analysis.

Problem: Poor resolution between this compound and an impurity/related compound.

Initial Assessment:

  • Peak Shape Analysis: Examine the peak shape of the co-eluting peaks. The presence of a shoulder or a distorted peak shape often indicates co-elution.[1][2]

  • Peak Purity Analysis: If using a Diode Array Detector (DAD) or Mass Spectrometer (MS), assess peak purity across the entire peak.[1] A change in the spectra from the upslope to the downslope of the peak suggests the presence of more than one compound.[1]

Systematic Troubleshooting Workflow

The resolution of chromatographic peaks is governed by three key factors: retention factor (k') , selectivity (α) , and efficiency (N) .[3][4] A methodical approach to optimizing these parameters is crucial for resolving co-elution.

G cluster_0 Troubleshooting Workflow for Co-eluting Peaks start Identify Co-eluting Peaks check_k Is Retention Factor (k') between 2 and 10? start->check_k adjust_k Adjust Mobile Phase Strength (e.g., decrease % organic solvent) check_k->adjust_k No check_alpha Is Selectivity (α) the issue? check_k->check_alpha Yes adjust_k->check_k Re-evaluate adjust_alpha Modify Selectivity (α) check_alpha->adjust_alpha Yes check_N Is Efficiency (N) suboptimal? check_alpha->check_N No adjust_alpha->check_alpha Re-evaluate solution Peaks Resolved adjust_alpha->solution Success adjust_N Improve Column Efficiency (N) check_N->adjust_N Yes check_N->solution No adjust_N->check_N Re-evaluate adjust_N->solution Success

Caption: A logical workflow for systematically troubleshooting co-eluting peaks in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to take when I observe co-eluting peaks in my this compound analysis?

A1: Initially, confirm that the co-elution is not an artifact of the injection process. Ensure that the sample is fully dissolved in the mobile phase.[5] If the problem persists, the first and simplest parameter to adjust is the mobile phase strength.[6] For reversed-phase HPLC, increasing the proportion of the aqueous component (e.g., water) will increase retention times and may improve separation.[6]

Q2: How does changing the organic modifier in the mobile phase affect the separation of this compound from its isomers?

A2: Changing the organic solvent (e.g., from acetonitrile to methanol or vice-versa) is a powerful tool for altering selectivity (α).[4][7] Different organic solvents interact differently with the analyte and the stationary phase, which can change the elution order and improve the resolution of closely related compounds like isomers.

Q3: Can adjusting the mobile phase pH resolve co-eluting peaks for this compound?

A3: Adjusting the mobile phase pH is most effective for ionizable compounds.[5][6] this compound, a triterpenoid, does not have readily ionizable functional groups. Therefore, altering the pH is unlikely to have a significant impact on its retention and selectivity unless the co-eluting impurity is ionizable.

Q4: When should I consider changing the HPLC column to resolve co-eluting peaks?

A4: If modifications to the mobile phase do not provide adequate resolution, changing the column chemistry is the next logical step.[3][7] Consider switching to a stationary phase with a different selectivity. For example, if you are using a C18 column, a phenyl-hexyl or a cyano column could provide alternative retention mechanisms and improve separation.[3][4] Additionally, using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) can significantly increase column efficiency (N) and, consequently, resolution.[3][7]

Q5: Will changing the column temperature help in resolving co-eluting peaks?

A5: Yes, adjusting the column temperature can influence selectivity. Running the analysis at different temperatures (e.g., 30°C, 40°C, and 50°C) can alter the retention times of the co-eluting compounds differently, potentially leading to better separation. Increased temperature also lowers the mobile phase viscosity, which can lead to sharper peaks and improved efficiency.[7]

Experimental Protocols

Protocol 1: Method Development for Improved Resolution via Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase composition to resolve co-eluting peaks.

Objective: To achieve baseline separation (Resolution (Rs) > 1.5) between this compound and a co-eluting impurity.

Initial Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 70% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

Procedure:

  • Scouting Gradient: Perform an initial broad gradient run (e.g., 5% to 100% B over 20 minutes) to determine the elution profile of this compound and any impurities.

  • Isocratic Hold Adjustment:

    • Based on the scouting run, if peaks are eluting too early (low k'), decrease the initial percentage of organic solvent (e.g., start with 60% B instead of 70% B) to increase retention.[1]

  • Gradient Slope Modification:

    • If peaks are still not resolved, decrease the gradient slope around the elution time of the co-eluting pair. A shallower gradient provides more time for the separation to occur.

  • Organic Modifier Change:

    • If resolution is still insufficient, replace acetonitrile (Mobile Phase B) with methanol and re-optimize the gradient. Methanol offers different selectivity and may resolve the co-eluting peaks.[7]

  • Temperature Optimization:

    • Evaluate the separation at different column temperatures (e.g., 25°C, 35°C, 45°C) to assess the impact on selectivity and resolution.

Protocol 2: Column Screening for Enhanced Selectivity

Objective: To identify a suitable stationary phase that provides orthogonal selectivity for the separation of this compound and co-eluting compounds.

Procedure:

  • Initial Analysis: Perform the analysis on a standard C18 column to establish a baseline chromatogram.

  • Alternative Column Selection: Select columns with different stationary phase chemistries. Good candidates for providing alternative selectivity to a C18 column include:

    • Phenyl-Hexyl: Offers π-π interactions, which can be beneficial for separating compounds with aromatic moieties or double bonds.

    • Cyano (CN): Provides different dipole-dipole interactions.

    • Embedded Polar Group (e.g., C18 with an embedded amide): Can offer different selectivity for compounds capable of hydrogen bonding.

  • Method Transfer and Optimization:

    • For each new column, perform a scouting gradient to determine the approximate elution conditions.

    • Optimize the mobile phase composition and gradient for each column to achieve the best possible separation.

  • Evaluation: Compare the resolution, peak shape, and analysis time for each column to select the most suitable one for the application.

G cluster_1 Method Development Workflow start Define Separation Goal scouting Initial Scouting Gradient (e.g., 5-100% Acetonitrile) start->scouting eval_scout Evaluate Elution Profile scouting->eval_scout optimize_gradient Optimize Gradient Slope and Isocratic Holds eval_scout->optimize_gradient eval_gradient Resolution Adequate? optimize_gradient->eval_gradient change_solvent Change Organic Modifier (e.g., to Methanol) eval_gradient->change_solvent No change_column Screen Different Column Chemistries eval_gradient->change_column Persistent Issue final_method Final Validated Method eval_gradient->final_method Yes change_solvent->scouting change_column->scouting

Caption: A workflow diagram illustrating the steps in HPLC method development for improved peak resolution.

Data Presentation

The following table summarizes hypothetical data from a method development study aimed at improving the resolution between this compound and a closely eluting impurity.

Parameter Modified Condition Retention Time (this compound) (min) Retention Time (Impurity) (min) Resolution (Rs)
Initial Method 65% Acetonitrile8.28.40.9
Mobile Phase Strength 60% Acetonitrile10.510.91.3
55% Acetonitrile13.113.71.6
Organic Modifier 70% Methanol9.810.31.8
Column Chemistry Phenyl-Hexyl Column11.211.92.1
Temperature 40°C (with 55% ACN)12.513.01.7

References

How can the expression of the Thalianol gene cluster be optimized for higher production?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the expression of the Thalianol gene cluster for higher production.

Frequently Asked Questions (FAQs)

Q1: What is the this compound gene cluster?

A1: The this compound gene cluster is a group of physically linked and co-regulated genes found in the plant Arabidopsis thaliana.[1][2] These genes work together to produce a class of specialized metabolites known as triterpenes, specifically this compound and its derivatives.[3][4] In A. thaliana, this cluster is primarily expressed in the roots and is believed to play a role in the plant's interaction with its environment.[1][3][4]

Q2: Which are the core genes in the this compound biosynthesis pathway?

A2: The biosynthesis of this compound and its derivatives is a multi-step process catalyzed by several enzymes encoded by the gene cluster. The core pathway proceeds as follows:

  • 2,3-Oxidosqualene , a common precursor for triterpenes, is cyclized by This compound Synthase (THAS) to produce This compound .

  • This compound Hydroxylase (THAH) , a cytochrome P450 enzyme, then adds a hydroxyl group to form Thalian-diol .

  • Thalian-diol Desaturase (THAD) introduces a double bond, yielding desaturated Thalian-diol .

  • Finally, an Acyltransferase (THAA) can modify the molecule further.[5]

Q3: What are the primary strategies for increasing the production of this compound?

A3: Optimizing this compound production, particularly in a heterologous host, generally involves three key metabolic engineering strategies:

  • Increasing Precursor Supply: The entire triterpenoid pathway depends on the availability of the precursor 2,3-oxidosqualene, which is synthesized via the mevalonate (MVA) or non-mevalonate (MEP) pathway. Overexpressing key, rate-limiting enzymes in these upstream pathways can significantly boost the precursor pool available for this compound Synthase.

  • Optimizing Expression of Pathway Genes: This involves using strong promoters, ensuring proper protein folding and function, and maintaining a balanced expression of all the enzymes in the cluster to avoid the accumulation of potentially toxic intermediates.

  • Redirecting Metabolic Flux: To maximize the carbon flow towards this compound, it is often necessary to down-regulate competing pathways that also use the same precursors. For instance, in yeast, the sterol biosynthesis pathway competes for 2,3-oxidosqualene.

Troubleshooting Guides

Issue 1: No or very low this compound production in my Nicotiana benthamiana transient expression system.

Potential Cause Suggested Solution & Troubleshooting Steps
Inefficient Gene Expression 1. Verify Vector Constructs: Sequence-verify all plasmids to ensure the coding sequences for the this compound cluster genes are in-frame and free of mutations. 2. Use a High-Yield Expression System: For multi-gene pathways, standard vectors may not provide sufficient expression levels. Consider using advanced transient expression systems, such as the geminiviral replicon-based "Tsukuba system," which has been shown to dramatically increase triterpenoid yields.[6][7] 3. Include a Gene Silencing Suppressor: Co-express a viral suppressor of gene silencing, like the p19 protein, to prevent the host plant from shutting down the expression of the foreign genes.[6]
Enzyme Inactivity (especially Cytochrome P450s) 1. Co-express a Cytochrome P450 Reductase (CPR): Plant cytochrome P450 enzymes, like THAH and THAD, require an electron donor protein, a CPR, to be active. Co-infiltrating A. thaliana CPR1 can enhance P450 activity. 2. Codon Optimization: Ensure the DNA sequences of the this compound genes are optimized for expression in N. benthamiana.
Precursor Limitation 1. Up-regulate the Upstream Pathway: Co-express rate-limiting enzymes of the endogenous MEP pathway to boost the supply of the precursor 2,3-oxidosqualene. 2. Subcellular Targeting: Target the expression of the this compound cluster enzymes to a specific cellular compartment, like the chloroplasts, which may have a larger precursor pool for triterpenoid synthesis.
Agrobacterium-related Issues 1. Optimize Infiltration Conditions: Ensure the Agrobacterium tumefaciens culture is in the logarithmic growth phase and use an appropriate infiltration medium and cell density (e.g., OD600 of 0.5-1.0). 2. Prevent Necrosis: Agroinfiltration can cause stress and necrosis in the leaves, which halts protein production. Spraying the leaves with ascorbic acid after infiltration can reduce necrosis and improve product yield.[6][7]

Issue 2: My this compound yield is low in a yeast (Saccharomyces cerevisiae) expression system.

Potential Cause Suggested Solution & Troubleshooting Steps
Insufficient Precursor Supply 1. Overexpress MVA Pathway Genes: Overexpress key genes in the yeast mevalonate (MVA) pathway, such as a truncated version of HMG-CoA reductase (tHMG1), to increase the pool of farnesyl pyrophosphate (FPP), a precursor to squalene. 2. Down-regulate Competing Pathways: The primary competing pathway in yeast is ergosterol biosynthesis. Down-regulating or using a mutant version of the squalene epoxidase gene (ERG1) can redirect squalene towards your desired product.
Metabolic Burden or Toxicity 1. Use Inducible Promoters: High-level constitutive expression of multiple genes can place a significant metabolic burden on the yeast cells, leading to poor growth and lower productivity. Use inducible promoters (e.g., GAL1) to separate the growth phase from the production phase. 2. Chromosomal Integration: For stable, long-term production, integrate the this compound gene cluster into the yeast genome. This leads to more stable expression and reduces the metabolic load from high-copy plasmids.
Subcellular Compartmentalization 1. Target Enzymes to Organelles: The native MVA pathway and subsequent triterpene biosynthesis steps are associated with the endoplasmic reticulum (ER) and mitochondria. Targeting the this compound enzymes to these organelles can increase local substrate concentrations and improve pathway efficiency.[8]
Inefficient P450 Activity 1. Engineer the P450 System: Ensure sufficient expression of a compatible cytochrome P450 reductase (CPR). Sometimes, modifying the N-terminus of the plant P450s can improve their expression and stability in the yeast ER.[9]

Data Presentation

While specific yield optimization data for the this compound cluster is not widely published, data from other triterpenoids produced in N. benthamiana can provide a benchmark for the potential of different expression technologies.

Table 1: Comparison of Oleanolic Acid (a Triterpenoid) Production in N. benthamiana Using Different Expression Vectors.

Expression Vector SystemKey FeaturesOleanolic Acid Yield (mg/g dry weight)Fold IncreaseReference
Conventional Binary Vector (pYS_015)Standard T-DNA vector2.1 ± 0.71x[7]
Tsukuba System (pBYR2HS)Geminiviral replicon, includes p19 suppressor27.3 ± 2.6~13x[7]

This data illustrates that the choice of expression vector can have a dramatic impact on the final product yield.

Visualizations

Signaling Pathways and Workflows

Thalianol_Biosynthetic_Pathway cluster_upstream Upstream Mevalonate (MVA) Pathway cluster_triterpene Triterpene Biosynthesis cluster_this compound This compound Gene Cluster Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps IPP_DMAPP IPP_DMAPP Mevalonate->IPP_DMAPP Multiple Steps Farnesyl-PP (FPP) Farnesyl-PP (FPP) IPP_DMAPP->Farnesyl-PP (FPP) FPP FPP Squalene Squalene FPP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase This compound This compound 2,3-Oxidosqualene->this compound THAS Thalian-diol Thalian-diol This compound->Thalian-diol THAH (P450) Desaturated Thalian-diol Desaturated Thalian-diol Thalian-diol->Desaturated Thalian-diol THAD (P450) This compound Derivatives This compound Derivatives Desaturated Thalian-diol->this compound Derivatives THAA

Caption: The biosynthetic pathway of this compound and its derivatives.

Heterologous_Expression_Workflow cluster_prep 1. Preparation cluster_expression 2. Expression cluster_analysis 3. Analysis A Clone this compound Cluster Genes into Expression Vector(s) B Transform Agrobacterium tumefaciens A->B C Grow Liquid Culture of Agrobacterium B->C D Infiltrate N. benthamiana Leaves with Agrobacterium C->D E Incubate Plants for 5-7 Days D->E F Harvest and Freeze-Dry Leaf Tissue E->F G Metabolite Extraction (e.g., with Hexane) F->G H GC-MS Analysis G->H I Quantify this compound Yield H->I

Caption: Workflow for transient heterologous expression in N. benthamiana.

Troubleshooting_Tree Start Low/No this compound Production CheckConstructs Are vector constructs sequence-verified? Start->CheckConstructs CheckHost Is host system optimized? CheckConstructs->CheckHost Yes FixConstructs Re-clone or correct mutations. CheckConstructs->FixConstructs No CheckPrecursors Is precursor supply a bottleneck? CheckHost->CheckPrecursors Yes OptimizeHost Switch to high-yield vector. Add CPR for P450s. Use inducible promoters (yeast). CheckHost->OptimizeHost No CheckAnalysis Is the analytical method sensitive enough? CheckPrecursors->CheckAnalysis Yes BoostPrecursors Overexpress upstream pathway (MVA/MEP) genes. Down-regulate competing pathways. CheckPrecursors->BoostPrecursors No OptimizeAnalysis Optimize extraction protocol. Check GC-MS parameters and use internal standards. CheckAnalysis->OptimizeAnalysis No Success Production Optimized CheckAnalysis->Success Yes FixConstructs->CheckConstructs OptimizeHost->CheckHost BoostPrecursors->CheckPrecursors OptimizeAnalysis->CheckAnalysis

Caption: Decision tree for troubleshooting low this compound yield.

Experimental Protocols

Protocol 1: Vector Construction for Multi-Gene Expression in N. benthamiana

This protocol is adapted for a multi-gene expression system. Using a system that allows for the assembly of multiple gene cassettes into a single vector is recommended.

  • Gene Amplification: Amplify the coding sequences of the core this compound cluster genes (THAS, THAH, THAD, THAA) and a suitable Cytochrome P450 Reductase (e.g., A. thaliana ATR1) from cDNA using PCR. Design primers to add appropriate restriction sites or homologous overlaps for your chosen cloning method (e.g., Golden Gate, Gibson Assembly).

  • Individual Cassette Construction: Clone each gene into an entry vector containing a strong constitutive promoter (e.g., CaMV 35S) and a terminator (e.g., NOS).

  • Multi-Gene Assembly: Assemble the individual expression cassettes into a final binary destination vector suitable for Agrobacterium-mediated transformation. Verify the final construct by restriction digest and sequencing.

  • Transformation: Transform the final plasmid into a competent Agrobacterium tumefaciens strain (e.g., GV3101) by electroporation or heat shock.

Protocol 2: Transient Expression in Nicotiana benthamiana
  • Prepare Agrobacterium Culture: Inoculate a starter culture of the transformed Agrobacterium strain and grow overnight. Use this to inoculate a larger volume of infiltration medium (e.g., LB broth with MES, acetosyringone, and appropriate antibiotics) and grow to an OD600 of 0.8-1.2.

  • Harvest and Resuspend: Pellet the Agrobacterium cells by centrifugation and resuspend them in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone) to a final OD600 of 0.5-1.0. If co-infiltrating multiple strains, mix them in equal ratios.

  • Infiltration: Using a needleless syringe, gently infiltrate the bacterial suspension into the abaxial (underside) of the leaves of 4-6 week old N. benthamiana plants.

  • Incubation: Place the plants in a growth chamber under standard conditions (e.g., 16h light/8h dark photoperiod) for 5 to 7 days to allow for gene expression and metabolite accumulation.

Protocol 3: Metabolite Extraction and GC-MS Analysis
  • Harvesting: After the incubation period, harvest the infiltrated leaf tissue and immediately freeze it in liquid nitrogen. Lyophilize (freeze-dry) the tissue to remove all water.

  • Extraction: Grind the dried tissue to a fine powder. Extract a known amount (e.g., 50 mg) of the powdered tissue with a non-polar solvent like hexane. Include an internal standard (e.g., coprostanol) in the extraction solvent for accurate quantification.[3]

  • Saponification (Optional but Recommended): To remove interfering lipids and cleave any esterified triterpenes, the extract can be saponified using a solution of KOH in methanol.

  • Derivatization: Evaporate the solvent under a stream of nitrogen. To make the triterpenoids volatile for GC analysis, derivatize the hydroxyl groups by adding a silylating agent (e.g., BSTFA with TMCS) and heating at 70°C for 30 minutes.

  • GC-MS Analysis: Inject a sample of the derivatized extract into a GC-MS system. Use a temperature gradient program that effectively separates the triterpenoids. Identify this compound and its derivatives based on their retention times and mass fragmentation patterns compared to standards or published spectra.[3]

  • Quantification: Integrate the peak areas of the target compounds and the internal standard. Calculate the concentration of each compound relative to the dry weight of the tissue.[3]

References

What are the solutions for poor transformation efficiency in Thalianol metabolic engineering?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thalianol metabolic engineering. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on improving poor transformation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its metabolic engineering important?

A1: this compound is a triterpene natural product synthesized in Arabidopsis thaliana. The genes responsible for its biosynthesis are organized in a biosynthetic gene cluster.[1][2] Metabolic engineering of the this compound pathway is of significant interest for producing novel bioactive compounds with potential pharmaceutical applications. However, the process often faces challenges, particularly low transformation efficiency, which can hinder the progress of research and development.[3][4]

Q2: What are the most common reasons for poor transformation efficiency in Arabidopsis thaliana when engineering the this compound pathway?

A2: Poor transformation efficiency in Arabidopsis thaliana for this compound metabolic engineering can stem from several factors. These include suboptimal Agrobacterium tumefaciens health or concentration, inefficient inoculation methods, issues with the vector constructs, poor plant health and developmental stage, and inadequate post-transformation conditions.[5][6][7] Addressing these key areas is crucial for improving the success rate of generating transgenic plants.

Q3: How critical is the choice of Agrobacterium strain and vector system?

A3: The choice of Agrobacterium strain and the vector system is highly critical. Using robust and highly virulent Agrobacterium strains is a fundamental requirement. Furthermore, employing advanced vector systems, such as ternary vector systems that include a helper plasmid with additional virulence (vir) genes, can significantly enhance the efficiency of T-DNA delivery and, consequently, the overall transformation frequency.[8][9][10] For complex multi-gene constructs typical in metabolic engineering, the stability and transfer efficiency of the vector are paramount.[3][11]

Troubleshooting Guide: Poor Transformation Efficiency

This guide provides solutions to specific issues you might encounter during the Agrobacterium-mediated transformation of Arabidopsis thaliana for this compound metabolic engineering.

Issue 1: Few or No Transformants Observed After Selection

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
Suboptimal Agrobacterium Inoculum Density Optimize the optical density (OD600) of your Agrobacterium culture. While standard protocols often suggest an OD600 of around 0.8, some studies show high efficiency with concentrations as low as 0.002, while others recommend increasing it to >2.0 for certain applications.[12][13] It's crucial to test a range of densities to find the optimal concentration for your specific construct and conditions.1. Grow your Agrobacterium strain carrying the desired binary vector overnight in LB medium with appropriate antibiotics. 2. The next day, inoculate a larger culture and grow until it reaches the desired OD600. 3. For the floral dip, centrifuge the cells and resuspend them in a 5% sucrose solution containing 0.05% Silwet L-77 to the final target OD600.[14]
Inefficient Inoculation Method Consider alternative or modified inoculation methods to the standard floral dip. A "drop-by-drop" application directly to closed floral buds or a floral spray method can increase reproducibility and efficiency.[13][15] Repeating the inoculation after a few days can also increase the chances of successful transformation.[14]Drop-by-Drop Method: 1. Prepare the Agrobacterium inoculum as described above. 2. Using a micropipette, apply a single drop of the inoculum to each closed flower bud. 3. Repeat this application 3-4 times during the flowering period.[13] Floral Spray Method: 1. Resuspend the pelleted Agrobacterium in a spraying medium (5% sucrose, 0.01-0.2% Silwet L-77). 2. Use a hand-held sprayer to apply the suspension to the plant inflorescences. 3. Cover the plants for 24 hours to maintain humidity.[15]
Poor Plant Health or Developmental Stage Ensure your Arabidopsis plants are healthy and at the optimal developmental stage for transformation. Use young plants that have just started flowering.[5] Clipping the primary inflorescence bolt can encourage the growth of multiple secondary bolts, increasing the number of flowers available for transformation.[14]1. Grow Arabidopsis thaliana plants under optimal conditions (e.g., 16h light/8h dark cycle). 2. Once the first inflorescence shoot emerges, clip it to promote the growth of secondary inflorescences. 3. Plants are typically ready for transformation about one week after clipping when the secondary shoots are a few inches tall.[15]
Ineffective Vector System If you are working with large or multiple gene constructs for the this compound pathway, consider using a ternary vector system. These systems utilize a helper plasmid containing additional vir genes, which can boost T-DNA transfer efficiency.[8][9][10]1. Co-transform your Agrobacterium strain with your binary vector (containing the genes for the this compound pathway) and a compatible ternary helper plasmid (e.g., pKL2299A). 2. Select for Agrobacterium colonies containing both plasmids using the appropriate antibiotics. 3. Proceed with the plant transformation protocol.[8][9][10]

Quantitative Data Summary:

Parameter Condition 1 Efficiency 1 Condition 2 Efficiency 2 Reference
Agrobacterium OD6001.0~0.60%0.002~0.60%[12]
Inoculation MethodSubmersion (Floral Dip)0.57%Drop-by-Drop1.12%[13]
Agrobacterium OD600 (Drop-by-Drop)0.8~1.1%>2.02-3%[13]
Vector System (Maize)Standard Binary25.6%Ternary (pKL2299A)33.3%[8][9][10]
Issue 2: High Rate of Escapes or Chimeric Plants

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
Ineffective Antibiotic Selection Verify the concentration and efficacy of the antibiotic used for selection. Ensure that the antibiotic is not expired and that the plates are prepared correctly. Perform a kill curve with non-transformed seeds to determine the minimum inhibitory concentration.1. Prepare selection plates (e.g., 0.5X MS agar) with a range of antibiotic concentrations. 2. Plate wild-type seeds on these plates and on a control plate with no antibiotic. 3. After 7-10 days, observe the concentration at which all wild-type seedlings are dead or severely bleached. Use this concentration for selecting your transformants.[14]
Agrobacterium Overgrowth Excessive Agrobacterium growth after co-cultivation can inhibit plantlet development. Consider using auxotrophic Agrobacterium strains that require a specific nutrient (e.g., thymidine) not supplied in the plant growth medium. This limits bacterial growth after the initial transformation period.[8][9][10]1. Utilize an auxotrophic Agrobacterium strain (e.g., EHA105Thy-). 2. During co-cultivation with plant tissues, supplement the medium with the required nutrient (e.g., 50 mg/L thymidine). 3. After co-cultivation, transfer the plant material to a medium lacking the specific nutrient to inhibit further Agrobacterium growth.[8][9]

Visual Guides

This compound Biosynthesis and Engineering Workflow

The following diagrams illustrate key pathways and workflows relevant to this compound metabolic engineering.

Thalianol_Pathway cluster_pathway This compound Biosynthetic Pathway cluster_engineering Metabolic Engineering Strategy 2,3-Oxidosqualene 2,3-Oxidosqualene THAS This compound Synthase (THAS) 2,3-Oxidosqualene->THAS This compound This compound THAS->this compound THAD1 This compound Desaturase (THAD1) This compound->THAD1 Thalian-12-en-11-ol Thalian-12-en-11-ol THAD1->Thalian-12-en-11-ol THAH1 This compound Hydroxylase (THAH1) Thalian-12-en-11-ol->THAH1 Modified Thalianols Modified Thalianols THAH1->Modified Thalianols Gene Construct Design Gene Construct Design Agrobacterium Transformation Agrobacterium Transformation Gene Construct Design->Agrobacterium Transformation Introduce vector Plant Transformation Plant Transformation Agrobacterium Transformation->Plant Transformation Inoculate plants Selection & Regeneration Selection & Regeneration Plant Transformation->Selection & Regeneration Select transformants Metabolite Analysis Metabolite Analysis Selection & Regeneration->Metabolite Analysis Analyze products

Caption: Overview of the this compound biosynthetic pathway and the general workflow for its metabolic engineering.

Transformation_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Poor_Efficiency Poor Transformation Efficiency Agro_Issues Agrobacterium Issues Poor_Efficiency->Agro_Issues Plant_Issues Plant Condition Poor_Efficiency->Plant_Issues Method_Issues Methodology Poor_Efficiency->Method_Issues Vector_Issues Vector System Poor_Efficiency->Vector_Issues Optimize_OD Optimize OD600 Agro_Issues->Optimize_OD New_Strain Use Auxotrophic Strain Agro_Issues->New_Strain Healthy_Plants Use Healthy, Young Plants Plant_Issues->Healthy_Plants Clip_Bolts Clip Primary Bolts Plant_Issues->Clip_Bolts Modify_Dip Modify Floral Dip (e.g., Drop-by-Drop) Method_Issues->Modify_Dip Spray Use Floral Spray Method_Issues->Spray Ternary_Vector Use Ternary Vector System Vector_Issues->Ternary_Vector Experimental_Workflow start Start: Healthy Arabidopsis Plants agro_prep 1. Prepare Agrobacterium Inoculum (Optimized OD) start->agro_prep inoculation 2. Inoculate Flowers (e.g., Floral Dip/Spray) agro_prep->inoculation co_cultivation 3. Maintain High Humidity (16-24 hours) inoculation->co_cultivation growth 4. Grow Plants & Collect Seeds (T1) co_cultivation->growth selection 5. Select T1 Seeds on Antibiotic Medium growth->selection transplant 6. Transplant Putative Transformants to Soil selection->transplant analysis 7. Molecular & Metabolite Analysis of T2/T3 Generations transplant->analysis end End: Characterized Transgenic Line analysis->end

References

How can unexpected byproducts in Thalianol synthesis be minimized?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the chemical synthesis of Thalianol. Our goal is to help you minimize the formation of unexpected byproducts and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is suffering from low overall yield. What are the most common areas for optimization?

A1: Low overall yield in a multi-step synthesis like that of this compound can be attributed to several factors. We recommend a systematic review of your synthetic route, paying close attention to:

  • Reagent Purity and Stoichiometry: Ensure all starting materials and reagents are of high purity and that stoichiometry is precise. Small impurities can sometimes have a significant catalytic effect on side reactions.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Even minor deviations from optimal conditions can lead to the formation of byproducts and a reduction in the yield of the desired product. Consider performing a design of experiments (DoE) to screen and optimize these parameters.[1]

  • Work-up and Purification: Inefficient extraction or chromatographic separation can lead to significant product loss at each step. Evaluate your purification methods for efficiency and consider alternative techniques if necessary.

  • Protecting Group Strategy: The choice of protecting groups is crucial in complex syntheses. Ensure your protecting groups are robust to the reaction conditions of subsequent steps and can be removed with high efficiency without affecting other functional groups.[2][3][4][5]

Q2: I am observing a mixture of diastereomers for a key intermediate. How can I improve the stereoselectivity of my reaction?

A2: Achieving high stereoselectivity is a common challenge in the synthesis of complex natural products like this compound. To improve the diastereoselectivity of a specific step, consider the following strategies:

  • Chiral Auxiliaries: The use of a chiral auxiliary can effectively control the stereochemical outcome of a reaction by providing a temporary chiral center that directs the approach of a reagent.[1]

  • Substrate Control: The inherent stereochemistry of your substrate can influence the stereochemical outcome of a reaction. Analyze the steric and electronic properties of your intermediate to predict and enhance this effect.

  • Reagent Control: Employing chiral reagents or catalysts is a powerful method for inducing stereoselectivity. For example, using a chiral reducing agent for a ketone reduction can favor the formation of one diastereomer over the other.[6]

  • Chelation Control: If your substrate has appropriately positioned Lewis basic functional groups, you may be able to use a chelating metal to lock the conformation of the molecule and direct the approach of a reagent to one face.[7]

Q3: Purification of this compound from a structurally similar byproduct is proving difficult. What are some advanced purification strategies?

A3: When standard column chromatography fails to separate closely-related compounds, more advanced techniques may be necessary:

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer significantly higher resolution than standard column chromatography. Chiral HPLC columns are also available for separating enantiomers.

  • Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative to HPLC for the purification of complex molecules, often providing faster separations with less solvent waste.

  • Recrystallization: If your product is a solid, meticulous optimization of recrystallization conditions (solvent system, temperature, and cooling rate) can sometimes lead to the selective crystallization of the desired product, leaving the impurity in the mother liquor.

  • Derivatization: In some cases, it may be beneficial to derivatize the mixture with a reagent that reacts selectively with either the desired product or the impurity. The resulting difference in chemical properties can make separation easier. After separation, the derivative can be converted back to the original molecule.

Troubleshooting Guides

This section addresses specific issues you might encounter during this compound synthesis.

Issue 1: Formation of a Dehydration Byproduct During an Acid-Catalyzed Cyclization Step

Question: During the acid-catalyzed cyclization to form one of the carbocyclic rings of the this compound core, I am observing a significant amount of a dehydrated byproduct. How can I minimize this?

Answer: Dehydration is a common side reaction in acid-catalyzed cyclizations, especially if a stable conjugated system can be formed. Here are some strategies to minimize this unwanted byproduct:

  • Choice of Acid Catalyst: The strength and nature of the acid catalyst can have a profound impact on the reaction outcome.

    • Brønsted vs. Lewis Acids: If you are using a Brønsted acid (e.g., TsOH, H2SO4), consider switching to a milder Lewis acid (e.g., Sc(OTf)3, Yb(OTf)3) that can promote the cyclization without strongly favoring elimination.

    • Bulky Acids: A sterically hindered acid might selectively catalyze the desired intramolecular reaction over an intermolecular dehydration or a rearrangement leading to dehydration.

  • Reaction Temperature and Time:

    • Lowering the reaction temperature will generally disfavor the elimination pathway, which typically has a higher activation energy than the desired cyclization.

    • Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions, which can promote further side reactions.

  • Solvent Effects: The polarity of the solvent can influence the stability of carbocationic intermediates and transition states. Experiment with a range of solvents to find one that favors the desired cyclization pathway.

Hypothetical Data on Optimizing Cyclization Conditions:

Entry Acid Catalyst (mol%) Solvent Temperature (°C) This compound Core : Dehydrated Byproduct Ratio
1TsOH (10)Toluene8065 : 35
2TsOH (10)Toluene4078 : 22
3Sc(OTf)3 (10)CH2Cl22585 : 15
4Yb(OTf)3 (5)CH2Cl2092 : 8

Experimental Protocol: Lewis Acid-Catalyzed Cyclization

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the acyclic precursor (1.0 eq) in anhydrous dichloromethane (0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Add Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3, 0.05 eq) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 30 minutes.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclized product.

Issue 2: Epimerization at a Key Stereocenter

Question: I am observing epimerization at a sensitive stereocenter during a deprotection step. How can I prevent this?

Answer: Epimerization often occurs when a stereocenter is adjacent to a carbonyl group or another functional group that can stabilize a planar intermediate (e.g., an enol or enolate). Preventing this requires careful selection of deprotection conditions.

  • Mild Reaction Conditions: Avoid harsh acidic or basic conditions if possible.

    • For Base-Labile Protecting Groups: If using a base for deprotection, opt for a milder, non-nucleophilic base and a lower reaction temperature. For example, instead of NaOH, consider using a weaker base like K2CO3 or an organic base like DBU at low temperatures.

    • For Acid-Labile Protecting Groups: Use a mild acid and carefully control the reaction time. Scavengers can also be added to trap reactive byproducts that might promote epimerization.

  • Orthogonal Protecting Group Strategy: The best approach is often to plan your synthesis with an orthogonal protecting group strategy. This allows you to deprotect one group under conditions that do not affect other protecting groups or sensitive stereocenters. For instance, if you have a base-sensitive stereocenter, choose a protecting group that can be removed under acidic or hydrogenation conditions.

Hypothetical Data on Deprotection Conditions to Avoid Epimerization:

Entry Protecting Group Deprotection Reagent Temperature (°C) Desired Product : Epimer Ratio
1Acetyl (Ac)K2CO3, MeOH2580 : 20
2Acetyl (Ac)K2CO3, MeOH095 : 5
3TBS etherTBAF, THF2598 : 2
4Benzyl ether (Bn)H2, Pd/C25>99 : 1

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Product start Acyclic Precursor reaction Cyclization (e.g., Lewis Acid Catalyzed) start->reaction workup Aqueous Quench reaction->workup extraction Extraction workup->extraction purification Column Chromatography extraction->purification product This compound Core purification->product

Caption: A generalized experimental workflow for a cyclization step in this compound synthesis.

troubleshooting_byproduct cluster_characterize Characterization cluster_identify Identify Byproduct Type cluster_solutions Potential Solutions cluster_optimize Optimization start Unexpected Byproduct Detected (via TLC, LC-MS, NMR) char Isolate and Characterize Byproduct (NMR, MS, IR) start->char id_byproduct Identify Byproduct Structure char->id_byproduct dehydration Dehydration Byproduct? - Lower Temperature - Milder Catalyst - Change Solvent id_byproduct->dehydration Dehydration epimerization Epimerized Byproduct? - Milder Conditions - Orthogonal Protecting Group id_byproduct->epimerization Epimerization oxidation Oxidation/Reduction Byproduct? - Inert Atmosphere - Degassed Solvents - Purer Reagents id_byproduct->oxidation Redox optimize Systematically Optimize Reaction Conditions dehydration->optimize epimerization->optimize oxidation->optimize

References

What are the strategies for troubleshooting failed amplification of Thalianol biosynthetic genes?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering issues with the amplification of thalianol biosynthetic genes from Arabidopsis thaliana.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: No PCR product is visible on the agarose gel.

  • Question: I performed PCR to amplify a this compound biosynthetic gene (e.g., THAS, THAH), but I don't see any bands on my gel, not even in the positive control. What could be the problem?

    Answer: This issue often points to a fundamental problem with the PCR reaction setup or the thermocycler. Here are the primary aspects to investigate:

    • Missing Reagents: One of the most common errors is the omission of a critical PCR component. Ensure you have added the DNA template, primers (forward and reverse), dNTPs, PCR buffer, MgCl₂, and Taq polymerase to your reaction mix.[1][2][3]

    • Thermocycler Malfunction: Verify that the thermocycler is functioning correctly and that the program has been set to the appropriate temperatures and times.[1][2] An incorrect or malfunctioning heating block can lead to failed amplification.[2]

    • Degraded Reagents: Repeated freeze-thaw cycles can degrade critical reagents like dNTPs and Taq polymerase.[2] Consider using fresh aliquots of your reagents.

  • Question: My positive control worked, but my experimental samples show no amplification. What should I check next?

    Answer: If the positive control amplified successfully, your reagents and thermocycler are likely working correctly. The problem most likely lies with your template DNA or primers.

    • Poor Template DNA Quality or Purity: DNA extracted from plant tissues can contain PCR inhibitors like phenolic compounds and polysaccharides.[4][5] Assess the purity of your DNA using a spectrophotometer (see Table 1). If the purity is low, consider re-purifying your DNA or using a PCR additive to counteract inhibitors.[4][5]

    • Insufficient Template DNA: The amount of template DNA is crucial for successful amplification.[5][6] Too little template can result in no detectable product. Quantify your DNA and ensure you are using an appropriate amount (see Table 2).

    • Primer Issues:

      • Incorrect Primer Design: Ensure your primers are specific to the target this compound biosynthetic gene and do not form secondary structures like hairpins or primer-dimers.[3][7]

      • Incorrect Annealing Temperature: The annealing temperature is critical for primer binding. If it's too high, the primers won't bind efficiently to the template. If it's too low, it can lead to non-specific binding.[3] Perform a gradient PCR to determine the optimal annealing temperature.

      • Primer Degradation: Primers can degrade over time. Use fresh dilutions of your primers.

Issue 2: Faint bands or low yield of the PCR product.

  • Question: I can see a band of the correct size on the gel, but it is very faint. How can I increase my PCR yield?

    Answer: Low PCR yield can be addressed by optimizing several reaction parameters:

    • Increase the Number of PCR Cycles: Increasing the number of cycles (e.g., from 30 to 35) can help amplify the target DNA to a more detectable level.[3][5] However, be aware that too many cycles can increase the risk of non-specific products.

    • Optimize Reagent Concentrations:

      • Magnesium Chloride (MgCl₂): MgCl₂ is a critical cofactor for Taq polymerase. The optimal concentration can vary. Consider testing a range of MgCl₂ concentrations (see Table 2).[3]

      • Primers and dNTPs: Ensure you are using the recommended concentrations of primers and dNTPs.

    • Adjust Cycling Parameters:

      • Extension Time: Ensure the extension time is sufficient for the length of your target gene. A general rule is one minute per kilobase (kb) of amplicon length.[6]

      • Denaturation Temperature and Time: Incomplete denaturation of the template DNA can lead to poor amplification. Ensure the denaturation step is at a sufficiently high temperature (94-98°C) and for an adequate duration (30-60 seconds).[3]

Issue 3: Multiple bands or non-specific amplification.

  • Question: My PCR resulted in multiple bands on the gel in addition to my expected product. What causes this and how can I fix it?

    Answer: Non-specific amplification occurs when primers bind to unintended sites on the template DNA. Here's how to improve specificity:

    • Increase the Annealing Temperature: This is the most effective way to reduce non-specific primer binding.[1] Use a gradient PCR to find the highest annealing temperature that still yields your desired product.

    • Optimize MgCl₂ Concentration: High concentrations of MgCl₂ can sometimes lead to non-specific amplification. Try reducing the MgCl₂ concentration.[3]

    • Primer Design: Review your primer design to ensure they are highly specific to your target gene.[3]

    • Reduce Template DNA Amount: Using too much template DNA can sometimes contribute to non-specific amplification.[8]

Issue 4: A smear is visible on the agarose gel.

  • Question: I see a smear on my gel instead of a distinct band. What does this indicate?

    Answer: A smear on an agarose gel can be caused by several factors:

    • Degraded Template DNA: If your template DNA is degraded, it will appear as a smear on the gel, and PCR will amplify fragments of various sizes, resulting in a smear.[5][9] Always check the integrity of your DNA on a gel before starting PCR.

    • Too Many PCR Cycles: An excessive number of cycles can lead to the accumulation of non-specific products and result in a smear.[2]

    • Suboptimal PCR Conditions: Very low annealing temperatures or incorrect reagent concentrations can also contribute to smearing.[9]

Quantitative Data Summary

Table 1: Spectrophotometric DNA Purity Assessment

A260/A280 RatioA260/A230 RatioInterpretationRecommendation
~1.82.0 - 2.2Pure DNAProceed with PCR.
< 1.8< 2.0Protein contaminationRe-purify the DNA sample.
> 1.8< 2.0RNA contamination / Low salt contaminationTreat with RNase / Re-precipitate DNA.
Any< 2.0Polysaccharide/Phenol contaminationRe-purify the DNA sample.

Table 2: Recommended Concentration Ranges for PCR Optimization

ComponentStock ConcentrationFinal Concentration Range
Template DNA (A. thaliana gDNA)Varies1-50 ng
Forward Primer10 µM0.1 - 1.0 µM
Reverse Primer10 µM0.1 - 1.0 µM
dNTPs10 mM200 µM of each
MgCl₂25 mM1.5 - 2.5 mM
Taq Polymerase5 U/µL0.5 - 1.25 U per 25 µL reaction

Experimental Protocols

Protocol 1: Rapid DNA Extraction from Arabidopsis thaliana

This protocol is adapted from methods designed for rapid DNA extraction for PCR analysis.[10][11][12]

Materials:

  • 1.5 mL microcentrifuge tubes

  • Micropestle

  • Extraction Buffer: 200 mM Tris-HCl (pH 7.5), 250 mM NaCl, 25 mM EDTA, 0.5% SDS

  • TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA

  • Nuclease-free water

Procedure:

  • Place a small leaf sample (approximately 10-20 mg) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of Extraction Buffer to the tube.

  • Grind the leaf tissue thoroughly with a micropestle.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to a new 1.5 mL tube.

  • Add 800 µL of sterile nuclease-free water and vortex for 30 seconds.[11] This dilution step can help reduce the concentration of PCR inhibitors.[11]

  • Use 1 µL of this diluted DNA solution as the template for a 25 µL PCR reaction.

Protocol 2: Standard PCR for this compound Biosynthetic Genes

Materials:

  • Nuclease-free water

  • 10x PCR Buffer

  • 25 mM MgCl₂

  • 10 mM dNTP mix

  • 10 µM Forward Primer

  • 10 µM Reverse Primer

  • Taq DNA Polymerase (5 U/µL)

  • Diluted template DNA (from Protocol 1)

Procedure:

  • Prepare a master mix for the desired number of reactions (plus one extra to account for pipetting errors). For a single 25 µL reaction, combine the following in a PCR tube on ice:

    • Nuclease-free water: to a final volume of 25 µL

    • 10x PCR Buffer: 2.5 µL

    • 25 mM MgCl₂: 1.5 µL (for a final concentration of 1.5 mM)

    • 10 mM dNTPs: 0.5 µL (for a final concentration of 200 µM)

    • 10 µM Forward Primer: 1.25 µL (for a final concentration of 0.5 µM)

    • 10 µM Reverse Primer: 1.25 µL (for a final concentration of 0.5 µM)

    • Taq DNA Polymerase: 0.25 µL (1.25 Units)

  • Add 1 µL of the diluted template DNA to the master mix.

  • Gently mix and centrifuge briefly.

  • Place the PCR tubes in a thermocycler and run the following program:

    • Initial Denaturation: 95°C for 3 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (adjust based on primer Tₘ)

      • Extension: 72°C for 1 minute per kb of target length

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • Analyze the PCR product by running 5-10 µL on a 1% agarose gel.

Protocol 3: Gradient PCR for Annealing Temperature Optimization

Procedure:

  • Set up multiple PCR reactions as described in Protocol 2.

  • In the thermocycler program, set a temperature gradient for the annealing step. For example, set a gradient from 55°C to 65°C across 8-12 wells.

  • Run the PCR program.

  • Analyze the products on an agarose gel to determine which annealing temperature gives the highest yield of the specific product with the least non-specific amplification.

Visualizations

Thalianol_Biosynthetic_Pathway cluster_0 This compound Biosynthetic Gene Cluster (A. thaliana) 2,3-Oxidosqualene 2,3-Oxidosqualene This compound This compound 2,3-Oxidosqualene->this compound At5g48010 Thalian-diol Thalian-diol This compound->Thalian-diol At5g48000 Modified this compound Derivatives Modified this compound Derivatives Thalian-diol->Modified this compound Derivatives At5g47990 THAS THAS (this compound Synthase) THAH THAH (this compound Hydroxylase) THAD THAD (Thalian-diol Desaturase)

Caption: Overview of the core this compound Biosynthetic Pathway in A. thaliana.

PCR_Troubleshooting_Workflow cluster_check_gel Step 1: Gel Analysis cluster_no_bands_solutions Troubleshooting 'No Bands' cluster_faint_bands_solutions Troubleshooting 'Faint/No Bands' cluster_multiple_bands_solutions Troubleshooting 'Multiple Bands' cluster_smear_solutions Troubleshooting 'Smear' start PCR Amplification Failed no_bands No Bands at All? start->no_bands faint_bands Faint or No Bands (Positive Control OK)? start->faint_bands multiple_bands Multiple Bands? start->multiple_bands smear Smear? start->smear check_reagents Check for Missing Reagents no_bands->check_reagents check_dna_quality Assess DNA Quality & Purity (A260/280, A260/230) faint_bands->check_dna_quality increase_annealing Increase Annealing Temp multiple_bands->increase_annealing check_dna_integrity Check DNA Integrity on Gel smear->check_dna_integrity check_thermo Verify Thermocycler Program check_reagents->check_thermo fresh_reagents Use Fresh Reagents check_thermo->fresh_reagents end Successful Amplification fresh_reagents->end optimize_cycles Increase PCR Cycles check_dna_quality->optimize_cycles optimize_annealing Optimize Annealing Temp (Gradient PCR) optimize_cycles->optimize_annealing check_primers Check Primer Design optimize_annealing->check_primers check_primers->end optimize_mg Optimize MgCl₂ Conc. increase_annealing->optimize_mg reduce_template Reduce Template DNA optimize_mg->reduce_template reduce_template->end reduce_cycles Reduce PCR Cycles check_dna_integrity->reduce_cycles review_conditions Review PCR Conditions reduce_cycles->review_conditions review_conditions->end

Caption: A logical workflow for troubleshooting failed PCR of this compound genes.

References

How can the signal-to-noise ratio in mass spectrometry detection of Thalianol be improved?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise (S/N) ratio for the detection of Thalianol using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a low signal-to-noise ratio when detecting this compound?

A low signal-to-noise ratio in this compound analysis is often due to a combination of factors, including inefficient ionization, co-eluting matrix components causing ion suppression, and suboptimal instrument settings.[1] Matrix effects are particularly common in complex biological samples, where endogenous compounds can interfere with the ionization of the target analyte.[1][2]

Q2: Which ionization technique is better for this compound analysis: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

For sterols and other nonpolar compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) often provides better ionization efficiency and signal intensity compared to Electrospray Ionization (ESI).[3][4] ESI is generally more susceptible to ion suppression from matrix effects.[1] While ESI can be used, APCI is typically the preferred method for analyzing phytosterols.[3]

Q3: How can I minimize matrix effects in my samples?

Effective sample preparation is crucial for minimizing matrix effects.[2] Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation can help remove interfering substances like salts, phospholipids, and other endogenous components from the sample matrix before LC-MS analysis.[5][6]

Q4: What are the typical fragmentation patterns for sterols like this compound?

Sterols often exhibit characteristic neutral losses, such as the loss of water ([M+H-H₂O]⁺), which is a common fragmentation pattern observed with APCI.[3] The specific fragmentation pattern of this compound will depend on the collision energy used in tandem mass spectrometry (MS/MS). It is recommended to optimize the collision energy for the specific transitions being monitored to achieve the best signal intensity.[7]

Troubleshooting Guide

Issue 1: Low this compound Signal Intensity

If you are experiencing a weak signal for this compound, consider the following troubleshooting steps:

  • Verify Instrument Tuning: Ensure that the mass spectrometer is properly tuned and calibrated.[8] The tuning solution should be appropriate for the mass range of this compound.

  • Optimize Ionization Source Parameters: The efficiency of the ionization source is critical. For APCI, optimize the vaporizer temperature. For ESI, adjust the spray voltage and gas flow rates.[9] These parameters can be optimized by infusing a standard solution of this compound and monitoring the signal intensity while adjusting the settings.[2]

  • Check for Contamination: A dirty ion source or mass spectrometer optics can lead to a general loss of signal.[5] Regular cleaning and maintenance are essential.

  • Evaluate Sample Preparation: Inefficient extraction or significant matrix effects can suppress the this compound signal.[1] Consider trying a different sample preparation technique, such as solid-phase extraction, to further clean up the sample.[6]

Issue 2: High Background Noise

High background noise can obscure the signal of interest. Here are some strategies to reduce it:

  • Use High-Purity Solvents and Reagents: Ensure that all solvents (e.g., water, methanol, acetonitrile) and additives (e.g., formic acid, ammonium acetate) are LC-MS grade.[2] HPLC-grade solvents can contain impurities that contribute to high background noise.[2]

  • Implement a Diverter Valve: If your system has a diverter valve, program it to divert the flow to waste during the initial and final parts of the chromatographic run when highly polar, unretained compounds and salts elute. This prevents them from entering the mass spectrometer and increasing the background.

  • Clean the LC System: Contaminants can accumulate in the LC system, including the solvent lines, pump, and injector.[10] Flushing the system with a strong solvent can help reduce background noise.

  • Check for Carryover: Analyte from a previous high-concentration sample can be retained in the injector or column and elute in subsequent runs, contributing to the background.[5] Implement a robust needle wash protocol and inject blank samples between your actual samples to monitor for carryover.[5][11]

Experimental Protocols and Data

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from a Biological Matrix

This protocol is a general guideline for extracting this compound from a liquid biological sample, such as plasma or a cell culture supernatant.

  • Sample Acidification: To 100 µL of your sample, add a small amount of formic acid to acidify the sample to a pH of around 3-4. This ensures that this compound is in its neutral form for better extraction.

  • Addition of Extraction Solvent: Add 500 µL of an organic extraction solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[5]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.[5]

  • Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to separate the layers.[5]

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.[5]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.[12]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[5]

  • Analysis: Vortex to dissolve the residue and transfer it to an autosampler vial for LC-MS injection.[5]

Protocol 2: General LC-MS Method for this compound Analysis

This protocol outlines a starting point for developing an LC-MS method for this compound. Optimization will be required for your specific instrument and sample type.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is a good starting point.[5]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A gradient elution is recommended to separate this compound from other sample components. A typical gradient might start at a lower percentage of organic phase and ramp up to a high percentage to elute the nonpolar this compound.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical columns.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: APCI, positive ion mode.

    • Detection Mode: Selected Reaction Monitoring (SRM) for quantitative analysis on a triple quadrupole mass spectrometer.[9]

    • Optimize MRM Transitions: Infuse a this compound standard to determine the optimal precursor ion (e.g., [M+H]⁺ or [M+H-H₂O]⁺) and product ions.

    • Optimize Instrument Parameters: Optimize the declustering potential (DP) and collision energy (CE) for each MRM transition to maximize signal intensity.[13]

Quantitative Data Summary

The following tables provide typical starting parameters for optimizing this compound detection. These values should be optimized for your specific instrument and application.

Table 1: Example LC Gradient for this compound Analysis

Time (min)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.05050
2.05050
15.0595
20.0595
20.15050
25.05050

Table 2: Example Mass Spectrometer Source Parameters

ParameterESIAPCI
Ion Source Gas 1 (Nebulizer Gas) 40-60 psi40-60 psi
Ion Source Gas 2 (Heater Gas) 40-60 psi40-60 psi
Curtain Gas 15-30 psi15-30 psi
IonSpray Voltage 4500-5500 VN/A
Nebulizer Current N/A3-5 µA
Temperature 400-550 °C400-550 °C

Note: The optimal parameters can vary significantly between different mass spectrometer models and manufacturers.[2][9]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Remove Interferences Evaporation Evaporation to Dryness Extraction->Evaporation Concentrate Analyte Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC Inject Sample MS MS Detection (APCI) LC->MS Separate & Ionize Data Data Acquisition & Processing MS->Data Result Signal-to-Noise Ratio Data->Result

Caption: Workflow for improving this compound S/N ratio.

G Start Low S/N Ratio for this compound CheckSamplePrep Is sample preparation adequate? Start->CheckSamplePrep ImproveSamplePrep Implement LLE or SPE to reduce matrix effects CheckSamplePrep->ImproveSamplePrep No CheckIonization Is the ionization method optimal? CheckSamplePrep->CheckIonization Yes ImproveSamplePrep->CheckIonization SwitchToAPCI Switch from ESI to APCI CheckIonization->SwitchToAPCI No OptimizeMS Are MS parameters optimized? CheckIonization->OptimizeMS Yes SwitchToAPCI->OptimizeMS TuneParameters Tune source parameters (e.g., temperature) and detection parameters (e.g., collision energy) OptimizeMS->TuneParameters No CheckLC Is chromatographic separation effective? OptimizeMS->CheckLC Yes TuneParameters->CheckLC OptimizeLC Optimize LC gradient and column chemistry CheckLC->OptimizeLC No End Improved S/N Ratio CheckLC->End Yes OptimizeLC->End

Caption: Troubleshooting flowchart for low S/N ratio.

References

Technical Support Center: Optimizing Fermentation Conditions for Thalianol-Producing Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for Thalianol-producing yeast.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of optimizing fermentation conditions for this compound production?

A1: The primary goals are to maximize the titer (g/L), yield (g/g of substrate), and productivity (g/L/h) of this compound. This involves balancing the metabolic state of the yeast to favor the synthesis of this specific triterpenoid over other cellular processes, such as biomass growth or the production of other secondary metabolites. A well-optimized fermentation process is crucial for achieving economically viable production at an industrial scale.[1][2]

Q2: What are the most critical fermentation parameters to investigate for this compound production?

A2: The most critical parameters to optimize include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, and aeration rate.[2][3] These factors significantly influence yeast metabolism and the expression of genes in the this compound biosynthetic pathway.

Q3: Which type of fermentation process is generally recommended for producing this compound?

A3: A fed-batch fermentation strategy is often superior to a simple batch culture for producing high titers of terpenoids like this compound.[1][3] Fed-batch cultivation allows for better control of substrate levels, which can prevent the Crabtree effect (ethanol production in the presence of high glucose) and reduce the toxicity of high substrate concentrations to the yeast cells.[3] This strategy typically leads to higher cell densities and prolonged productivity.

Q4: How does the choice of carbon source impact this compound production?

A4: The carbon source is a critical factor. While glucose is a common and readily metabolized carbon source for Saccharomyces cerevisiae[3], high initial concentrations can lead to the Crabtree effect, favoring ethanol production over the synthesis of precursors for this compound.[3] Utilizing alternative carbon sources like ethanol or employing a fed-batch strategy to maintain low glucose levels can be beneficial for triterpenoid production.[1][3] Some studies have shown that a diauxic shift, where yeast first consumes glucose for growth and then utilizes the produced ethanol for terpenoid production, can enhance yields.[1]

Q5: What is the role of aeration and dissolved oxygen in this compound fermentation?

A5: Aeration is crucial as the biosynthesis of triterpenoids, including this compound, involves oxygen-dependent enzymes, particularly cytochrome P450 monooxygenases, which are often required for the functionalization of the triterpene backbone.[4] Maintaining an optimal dissolved oxygen level is essential for high productivity. However, excessive aeration can also lead to oxidative stress in the yeast cells. Therefore, the aeration rate needs to be carefully optimized.

Troubleshooting Guide

Problem 1: Low this compound Titer

Possible Cause Troubleshooting Step
Suboptimal Media Composition Systematically evaluate different carbon and nitrogen sources. Test various concentrations and C:N ratios. Consider supplementing with precursors or cofactors of the mevalonate (MVA) pathway.[2]
Inadequate Aeration Monitor and control the dissolved oxygen (DO) level. Experiment with different agitation and aeration rates to find the optimal range for your specific yeast strain and bioreactor setup.
Incorrect Fermentation Temperature or pH Perform a design of experiments (DoE) to screen a range of temperatures (e.g., 25-35°C) and pH values (e.g., 4.5-6.5) to identify the optimal conditions for this compound production.[4]
Feedback Inhibition of the MVA Pathway If not already implemented in the strain engineering, consider dynamic regulation of key genes in the MVA pathway to bypass feedback inhibition mechanisms.[5]
Product Toxicity High concentrations of this compound may be toxic to the yeast cells. Consider implementing in situ product removal strategies, such as using a biocompatible organic solvent overlay to extract this compound from the culture broth continuously.[6]

Problem 2: Poor Yeast Growth and Viability

Possible Cause Troubleshooting Step
Nutrient Limitation Ensure that the fermentation medium is not depleted of essential nutrients, especially during long fed-batch processes. Analyze samples for residual carbon, nitrogen, and other key nutrients. Adjust the feeding strategy accordingly.
Accumulation of Toxic Byproducts High concentrations of ethanol or other metabolic byproducts can inhibit yeast growth. Monitor the levels of these compounds. A well-controlled fed-batch strategy can mitigate their accumulation.[3]
Suboptimal pH or Temperature Extreme pH or temperature can stress the yeast cells. Ensure these parameters are maintained within the optimal range for your strain.
High Osmotic Stress High concentrations of sugars or salts in the medium can cause osmotic stress. In fed-batch cultures, maintain the substrate concentration at a low level.

Quantitative Data Summary

Table 1: Effect of Carbon Source on Triterpenoid Production in Engineered S. cerevisiae

Carbon Source Product Titer (mg/L) Fold Increase vs. Glucose Batch Reference
Glucose (Batch)Geraniol~2801x[1]
Glucose/Ethanol (Fed-batch)Geraniol1690~6x[1]
Glucose (Batch)Limonene~3001x[1]
Ethanol (Fed-batch)Limonene918~3x[1]
Glucose (Fed-batch)Artemisinic Acid25000-[2]

Table 2: Influence of Fermentation Parameters on Triterpenoid Production

Parameter Optimized Product Improvement Reference
Fermentation ProcessOleanolic Acid7.6-fold increase in final titer[7]
Growth Temperature (30°C to 25°C)Stylopine3.4-fold increase in titer[4]
In Situ ExtractionTriterpenoids1.8 times higher production[6]

Experimental Protocols

Protocol 1: Optimization of Carbon Source and Feeding Strategy

  • Strain and Pre-culture: Use the this compound-producing yeast strain. Prepare a pre-culture in a suitable seed medium (e.g., YPD) and grow overnight at 30°C with shaking.

  • Bioreactor Setup: Prepare multiple 1L bioreactors with a defined minimal medium containing a limiting amount of the initial carbon source (e.g., 20 g/L glucose).

  • Experimental Groups:

    • Group A (Batch): Initial high glucose concentration (e.g., 100 g/L).

    • Group B (Fed-batch, Glucose): Start with low glucose (20 g/L) and initiate a feed of concentrated glucose solution after the initial glucose is depleted. Test different feed rates (e.g., exponential, constant).

    • Group C (Fed-batch, Ethanol): After an initial growth phase on glucose, switch to a feed of ethanol.

  • Fermentation Conditions: Maintain constant temperature (e.g., 30°C), pH (e.g., 5.5, controlled with NaOH and HCl), and aeration (e.g., 1 VVM).

  • Sampling and Analysis: Take samples at regular intervals to measure cell density (OD600), substrate and byproduct concentrations (e.g., glucose, ethanol via HPLC), and this compound concentration (e.g., via GC-MS or LC-MS after extraction).

  • Data Evaluation: Compare the final this compound titer, yield, and productivity between the different strategies to determine the optimal carbon source and feeding regimen.

Protocol 2: Screening for Optimal Temperature and pH

  • Experimental Design: Use a Design of Experiments (DoE) approach, such as a central composite design, to efficiently screen the effects of temperature and pH.

  • Bioreactor Setup: Prepare a series of bioreactors with the optimized medium and feeding strategy determined in Protocol 1.

  • Parameter Ranges: Test a range of temperatures (e.g., 25°C, 30°C, 35°C) and pH values (e.g., 4.5, 5.5, 6.5).

  • Fermentation: Run the fermentations under the specified conditions, maintaining all other parameters constant.

  • Analysis: At the end of the fermentation, measure the final this compound titer and biomass.

  • Modeling: Use statistical software to analyze the DoE results and identify the optimal temperature and pH for this compound production.

Visualizations

Thalianol_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_this compound This compound Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA ERG10, ERG13 Mevalonate Mevalonate HMG-CoA->Mevalonate HMG1 (Rate-limiting) IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP IDI1 GPP GPP FPP FPP Squalene Squalene FPP->Squalene ERG9 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene ERG1 This compound Synthase This compound Synthase 2,3-Oxidosqualene->this compound Synthase Precursor IPPDMAPP IPPDMAPP IPPDMAPP->GPP GPPIPP GPPIPP GPPIPP->FPP This compound This compound This compound Synthase->this compound Fermentation_Optimization_Workflow A Strain Selection & Pre-culture B Shake Flask Experiments (Initial Screening of Media) A->B C Bioreactor Batch Fermentation B->C Promising Conditions D Bioreactor Fed-Batch Optimization C->D Establish Baseline G Data Analysis & Modeling C->G E Process Parameter Optimization (DoE) D->E Optimized Feed Strategy D->G F Scale-up E->F Optimized Conditions E->G G->D Iterative Improvement G->E Iterative Improvement Troubleshooting_Logic Start Low this compound Titer CheckGrowth Is Yeast Growth Optimal? Start->CheckGrowth CheckMedia Optimize Media (C/N source, supplements) CheckGrowth->CheckMedia Yes LowGrowth Troubleshoot Growth (See Problem 2) CheckGrowth->LowGrowth No CheckParams Optimize Physical Parameters (pH, Temp, DO) CheckMedia->CheckParams CheckToxicity Investigate Product/ Byproduct Toxicity CheckParams->CheckToxicity

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Thalianol and Other Prominent Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the available bioactivity data between Thalianol and other well-characterized triterpenoids such as Asiatic Acid, Betulinic Acid, and Ursolic Acid. While the latter three compounds have been extensively studied for their therapeutic potential, research on this compound has predominantly focused on its biosynthesis and physiological role in the model plant species Arabidopsis thaliana. This guide, therefore, presents a detailed comparison of the known bioactivities of Asiatic Acid, Betulinic Acid, and Ursolic Acid, while also highlighting the current knowledge gap concerning this compound.

Currently, there is a notable absence of published research detailing the bioactivity of this compound in mammalian systems, including its potential anticancer and anti-inflammatory properties. One study that aimed to screen for anti-inflammatory activity of various triterpenes in mammalian hepatoma cells did not identify any significant effects for this compound[1]. Consequently, no quantitative data, such as IC50 values for cytotoxicity or anti-inflammatory assays, are available for this compound. The majority of existing research on this compound is centered on its genetic biosynthesis pathway and its role in plant development, particularly root growth in Arabidopsis thaliana[2][3].

In contrast, Asiatic Acid, Betulinic Acid, and Ursolic Acid have demonstrated a broad spectrum of pharmacological activities, which are summarized and compared in the following sections.

Comparative Bioactivity of Asiatic Acid, Betulinic Acid, and Ursolic Acid

Asiatic Acid, Betulinic Acid, and Ursolic Acid are all pentacyclic triterpenoids that have garnered significant interest in the scientific community for their potential therapeutic applications. They have been shown to possess anticancer, anti-inflammatory, and other valuable biological activities.

Anticancer Activity

A substantial body of evidence supports the cytotoxic effects of these three triterpenoids against various cancer cell lines. Their efficacy, as indicated by their half-maximal inhibitory concentration (IC50) values, varies depending on the cancer cell type and the specific compound.

TriterpenoidCancer Cell LineIC50 (µM)Reference
Asiatic Acid Ovarian Cancer (SKOV3)~20.5 (40 µg/mL)[4]
Ovarian Cancer (OVCAR-3)~20.5 (40 µg/mL)[4]
Betulinic Acid Melanoma (MEL-2)1.9[5]
Neuroblastoma (SK-N-AS)8.8[5]
Breast Cancer (MCF-7)11.5[6]
Colon Cancer (HT-29)6.85 µg/mL[7]
Lung Cancer (NCI-H460)6.1 µg/mL[7]
Ursolic Acid Breast Cancer (MCF-7)221 µg/ml[8]
Breast Cancer (MDA-MB-231)239 µg/ml[8]
Colon Cancer (HCT116)37.2 (24h)[9]
Colon Cancer (HCT-8)25.2 (24h)[9]
Anti-inflammatory Activity

All three triterpenoids have demonstrated potent anti-inflammatory effects through the modulation of key inflammatory pathways.

  • Asiatic Acid: Has been shown to exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

  • Betulinic Acid: Exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators.

  • Ursolic Acid: Demonstrates significant anti-inflammatory activity by suppressing key signaling pathways involved in inflammation.

Signaling Pathways Modulated by Asiatic Acid, Betulinic Acid, and Ursolic Acid

A primary mechanism through which these triterpenoids exert their anticancer and anti-inflammatory effects is by modulating critical intracellular signaling pathways, most notably the PI3K/Akt/mTOR and NF-κB pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. Its dysregulation is a common feature in many cancers. Asiatic Acid, Betulinic Acid, and Ursolic Acid have all been shown to inhibit this pathway at various points, leading to decreased cancer cell survival and proliferation.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Triterpenoids Asiatic Acid Betulinic Acid Ursolic Acid Triterpenoids->PI3K Triterpenoids->Akt Triterpenoids->mTORC1 NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active Degradation & Release of Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression Induces Transcription of Triterpenoids Asiatic Acid Betulinic Acid Ursolic Acid Triterpenoids->IKK Triterpenoids->NFkB_active MTT_Assay_Workflow Start Start Seed_Cells Seed cells into a 96-well plate Start->Seed_Cells Incubate1 Incubate for 24h Seed_Cells->Incubate1 Add_Compound Add triterpenoid (various concentrations) Incubate1->Add_Compound Incubate2 Incubate for 24-72h Add_Compound->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate3->Add_Solvent Measure_Absorbance Measure absorbance (e.g., at 570 nm) Add_Solvent->Measure_Absorbance End End Measure_Absorbance->End

References

What are the structural differences between Thalianol and other plant-derived triterpenoids?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The vast and structurally diverse class of plant-derived triterpenoids offers a rich scaffold for drug discovery. While pentacyclic triterpenoids have been a major focus of research, other structural types, such as the tricyclic triterpenoid Thalianol, present unique chemical features and biological activities. This guide provides a detailed structural comparison of this compound with other prominent plant-derived triterpenoids, supported by experimental data and methodologies.

Structural Distinctions: A Tale of Rings

The most fundamental structural difference between this compound and many other well-known plant-derived triterpenoids lies in their core carbon skeleton. This compound possesses a distinctive tricyclic ring system. In contrast, a majority of extensively studied triterpenoids, including lupeol, β-amyrin, and asiatic acid, are characterized by a pentacyclic framework.

This variation in the number of rings profoundly influences the molecule's three-dimensional shape, flexibility, and ultimately, its interaction with biological targets.

Comparative Analysis of Physicochemical and Biological Properties

To illustrate the implications of these structural differences, the following tables summarize key physicochemical properties and reported biological activities of this compound and selected pentacyclic triterpenoids.

Table 1: Physicochemical Properties

PropertyThis compoundLupeolβ-AmyrinAsiatic Acid
Chemical Formula C₃₀H₅₀OC₃₀H₅₀OC₃₀H₅₀OC₃₀H₄₈O₅
Molar Mass 426.7 g/mol 426.7 g/mol 426.7 g/mol 488.7 g/mol
Core Structure TricyclicPentacyclic (Lupane)Pentacyclic (Oleanane)Pentacyclic (Ursane)
Key Functional Groups HydroxylHydroxyl, IsopropenylHydroxylCarboxyl, Multiple Hydroxyls
IUPAC Name (3R,5aR,7S,9aS)-3-[(2R,5E)-6,10-dimethylundeca-5,9-dien-2-yl]-3,6,6,9a-tetramethyl-1,2,4,5,5a,7,8,9-octahydrocyclopenta[a]naphthalen-7-ol[1](3β)-Lup-20(29)-en-3-ol(3β)-Olean-12-en-3-ol(2α,3β,4α)-2,3,23-Trihydroxyurs-12-en-28-oic acid

Table 2: Comparative Biological Activities (Quantitative Data)

Biological ActivityThis compoundLupeolβ-AmyrinAsiatic Acid
Cytotoxicity (IC₅₀) Data not availableMCF-7 (breast cancer): 42.55 µM[2], 80 µM[3]; MDA-MB-231 (breast cancer): 62.24 µM[2]; A549 (lung cancer): 46.27 µM[3]; HeLa (cervical cancer): 45.95 µM[3]HepG2 (liver cancer): 25 µM[4]A549 (lung cancer): 64.52 µM; H1975 (lung cancer): 36.55 µM[5]; SKOV3 & OVCAR-3 (ovarian cancer): ~40 µg/mL (~82 µM)[6]
Anti-inflammatory Activity Implicated in plant defense and development[7]Inhibition of carrageenan-induced edema (in vivo): 57.14% at 9.37 mg/kg[1]Inhibition of NO production (in vitro): >80% at 10 µg/mL; Inhibition of TNF-α production: 52.03% at 10 µg/mL[8]Inhibition of LPS-induced inflammatory cytokines (in vitro)[9]
Effect on Plant Growth Accumulation leads to a dwarfed phenotype in Arabidopsis thaliana[2]Not applicableNot applicableNot applicable

Signaling Pathways and Molecular Mechanisms

The structural variations between this compound and pentacyclic triterpenoids translate into distinct interactions with cellular signaling pathways.

Thalianol_Signaling_Pathway JA Jasmonic Acid (JA) NINJA NINJA JA->NINJA inhibits JAZ JAZ Proteins NINJA->JAZ stabilizes Thalianol_Cluster This compound Gene Cluster (THAS, THAA2, etc.) JAZ->Thalianol_Cluster represses Thalianol_Metabolites This compound & Derivatives Thalianol_Cluster->Thalianol_Metabolites synthesizes Root_Development Root Development Thalianol_Metabolites->Root_Development modulates

This compound's role in the Jasmonate signaling pathway in Arabidopsis thaliana.

In the model plant Arabidopsis thaliana, the biosynthesis of this compound is intricately linked to the jasmonate (JA) signaling pathway , a key regulator of plant growth, development, and defense.[7] The loss of the NOVEL INTERACTOR OF JAZ (NINJA), a negative regulator of JA signaling, leads to the upregulation of the this compound gene cluster and enhanced triterpene biosynthesis.[7] this compound and its derivatives, in turn, have been shown to modulate root development.[7]

Lupeol_Signaling_Pathway Lupeol Lupeol Ras Ras Lupeol->Ras inhibits Akt Akt Lupeol->Akt inhibits NFkB NF-κB Lupeol->NFkB inhibits Apoptosis Apoptosis Lupeol->Apoptosis induces PI3K PI3K Ras->PI3K Cell_Growth Cell Growth Inhibition Ras->Cell_Growth PI3K->Akt Akt->Cell_Growth NFkB->Cell_Growth

Lupeol's inhibitory effects on pro-survival signaling pathways.

Lupeol exerts its anti-cancer effects by targeting multiple signaling pathways. It has been shown to inhibit the Ras signaling pathway , a critical regulator of cell proliferation.[10] Furthermore, Lupeol can suppress the PI3K/Akt and NF-κB signaling cascades, both of which are crucial for cancer cell survival and inflammation.[1][11]

BetaAmyrin_Signaling_Pathway Beta_Amyrin β-Amyrin Akt Akt Beta_Amyrin->Akt activates JNK JNK Beta_Amyrin->JNK activates p38 p38 Beta_Amyrin->p38 activates eNOS eNOS Akt->eNOS activates Angiogenesis Angiogenesis eNOS->Angiogenesis promotes Apoptosis Apoptosis JNK->Apoptosis induces p38->Apoptosis induces

Dual roles of β-Amyrin in cellular signaling.

β-Amyrin demonstrates diverse biological activities through the modulation of different signaling pathways. It can promote angiogenesis by activating the Akt/eNOS signaling pathway .[12] Conversely, in cancer cells, it can induce apoptosis through the activation of the JNK and p38 MAPK signaling pathways .[4]

AsiaticAcid_Signaling_Pathway Asiatic_Acid Asiatic Acid Notch Notch Signaling Asiatic_Acid->Notch suppresses Sirt1 Sirt1 Asiatic_Acid->Sirt1 activates PI3K_Akt_mTOR PI3K/Akt/mTOR Asiatic_Acid->PI3K_Akt_mTOR suppresses p38_ERK p38/ERK Asiatic_Acid->p38_ERK activates Inflammation Inflammation Notch->Inflammation NFkB NF-κB Sirt1->NFkB inhibits NFkB->Inflammation PI3K_Akt_mTOR->Inflammation Apoptosis Apoptosis p38_ERK->Apoptosis induces

Multi-target signaling modulation by Asiatic Acid.

Asiatic acid exhibits broad anti-inflammatory and anti-cancer properties by modulating a variety of signaling pathways. It has been shown to suppress Notch signaling and the PI3K/Akt/mTOR pathway .[6][13] Additionally, it can activate Sirt1 , leading to the inhibition of NF-κB , and activate the p38/ERK pathway , which can induce apoptosis.[9][14]

Experimental Protocols

The following section outlines generalized methodologies for the extraction, characterization, and bioactivity assessment of triterpenoids from plant sources.

Protocol 1: Extraction and Isolation of Triterpenoids

This protocol describes a general procedure for the extraction and isolation of triterpenoids from plant material.

1. Sample Preparation:

  • Plant material (e.g., leaves, roots, bark) is air-dried and ground into a fine powder.

2. Extraction:

  • Maceration: The powdered plant material is soaked in a suitable organic solvent (e.g., ethanol, methanol, or a mixture of chloroform and methanol) at room temperature for an extended period (24-72 hours) with occasional agitation.

  • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used with an appropriate solvent.

  • Ultrasound-Assisted Extraction (UAE): The plant material is suspended in a solvent and subjected to ultrasonic waves to enhance extraction efficiency.

3. Fractionation and Purification:

  • The crude extract is concentrated under reduced pressure.

  • The concentrated extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

  • The fractions are further purified using chromatographic techniques such as column chromatography (using silica gel or Sephadex) and High-Performance Liquid Chromatography (HPLC).

Protocol 2: Structural Characterization of Triterpenoids

This protocol outlines the key analytical techniques used to determine the chemical structure of isolated triterpenoids.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.

  • 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of atoms within the molecule.

2. Mass Spectrometry (MS):

  • Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification.

Protocol 3: Assessment of In Vitro Cytotoxicity (MTT Assay)

This protocol is a common method to assess the cytotoxic effects of compounds on cancer cell lines.

1. Cell Culture:

  • Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

2. Treatment:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound (e.g., this compound, lupeol) for a specific duration (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

4. Data Analysis:

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Protocol 4: Assessment of In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol is used to evaluate the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

1. Cell Culture:

  • Macrophage cell lines (e.g., RAW 264.7) are cultured in an appropriate medium.

2. Treatment:

  • Cells are seeded in 96-well plates.

  • The cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours).

  • Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

3. Nitric Oxide Measurement:

  • After a 24-hour incubation period, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

4. Data Analysis:

  • The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

Conclusion

This compound's tricyclic structure represents a significant departure from the more common pentacyclic triterpenoids. This structural uniqueness likely underlies its distinct biological role in plant development, contrasting with the well-documented cytotoxic and anti-inflammatory activities of pentacyclic triterpenoids like lupeol, β-amyrin, and asiatic acid in mammalian systems. Further investigation into the biological activities of this compound and its derivatives in various models is warranted to fully elucidate its therapeutic potential and to understand how its unique three-dimensional structure dictates its molecular interactions and pharmacological profile. The experimental protocols provided herein offer a foundation for such future research endeavors.

References

How does the expression of the Thalianol gene cluster compare across different Arabidopsis ecotypes?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Thalianol gene cluster in Arabidopsis thaliana is a well-characterized biosynthetic gene cluster responsible for the production of triterpenes, specialized metabolites implicated in plant development and ecological interactions.[1][2] This guide provides a comparative overview of the this compound gene cluster's expression across different Arabidopsis ecotypes, supported by genomic and expression data. Understanding the natural variation in the expression of this gene cluster can provide insights into the chemical diversity and adaptive strategies of Arabidopsis and may offer opportunities for the discovery and manipulation of specialized metabolic pathways.[1]

Genomic Variation of the this compound Gene Cluster Across Ecotypes

The expression of the this compound gene cluster is fundamentally influenced by its genomic structure, which exhibits considerable variation among different Arabidopsis thaliana accessions (ecotypes). The cluster, located on chromosome 5, typically consists of four core genes: an oxidosqualene cyclase (THAS), two cytochrome P450s (THAH and THAD), and a BAHD acyltransferase (ACT).[3][4][5][6] However, studies of over 1000 Arabidopsis ecotypes have revealed significant polymorphisms.

Analysis of 1135 A. thaliana accessions has shown that single nucleotide polymorphisms (SNPs) are the most common type of variation within the this compound cluster genes, followed by small insertions and deletions (indels).[7] More substantial variations, including large gene deletions, have also been identified in several accessions.[7] For instance, some ecotypes lack one or more of the core cluster genes, which would abolish or alter the biosynthetic output of the pathway.[7]

Furthermore, while the order of the four core genes is generally conserved, the arrangement of intervening genes is not consistent across all ecotypes.[7] In many accessions, the core genes are contiguous, suggesting a more compact cluster organization compared to the reference ecotype, Columbia (Col-0).[7][8] These genomic rearrangements, including chromosomal inversions, are thought to play a role in the evolution and compaction of the gene cluster.[7][8]

Data Presentation: Genomic Variation in the this compound Gene Cluster

The following table summarizes the types of genomic variations observed in the this compound gene cluster across a large population of Arabidopsis thaliana ecotypes. This genomic variability is a key determinant of the potential for differential expression and, consequently, divergent metabolic profiles among ecotypes.

Variation TypeFrequencyDescriptionPotential Impact on Expression
Single Nucleotide Polymorphisms (SNPs) Most common (97% of polymorphisms)[7]Single base changes within the coding or regulatory regions of the cluster genes.Can alter protein function, gene regulation, or create premature stop codons, leading to non-functional proteins.
Small Indels (Insertions/Deletions) Common (55% insertions, 36% deletions)[7]Insertion or deletion of a small number of nucleotides.Can cause frameshift mutations, leading to non-functional proteins if they occur within coding sequences.
Large Gene Deletions Less frequent, but observed in several accessions[7]Absence of one or more core genes of the this compound cluster.Complete loss of expression of the deleted gene(s), resulting in an incomplete or inactive metabolic pathway.
Chromosomal Inversions Observed in some accessions[7]Reversal of a segment of the chromosome containing the gene cluster.Can alter the regulatory landscape of the cluster and lead to more compact gene organization.[7][8]

Expression Pattern of the this compound Gene Cluster

The genes within the this compound cluster are co-regulated and predominantly expressed in the roots of Arabidopsis thaliana.[1][9][10] This root-specific expression pattern is consistent across the ecotypes where it has been studied and is linked to the role of this compound-derived metabolites in shaping the root microbiome.[11][12] The coordinate expression of the cluster genes is thought to be facilitated by their physical linkage and shared chromatin modifications.[1][2][11]

While direct comparative quantitative data on the expression levels of the this compound gene cluster across a wide range of ecotypes is not extensively published in a single study, the observed genomic variations strongly suggest that expression levels will differ significantly. Ecotypes with deletions in the cluster will naturally show no expression for the absent genes. Variations in promoter regions or other regulatory elements due to SNPs or indels could also lead to quantitative differences in transcript abundance among ecotypes.

Experimental Protocols

The following is a generalized protocol for the comparative analysis of this compound gene cluster expression in different Arabidopsis ecotypes using quantitative reverse transcription PCR (qRT-PCR). This protocol is based on standard methods frequently used in plant molecular biology.[13][14][15]

1. Plant Growth and Tissue Collection:

  • Grow Arabidopsis thaliana ecotypes (e.g., Col-0, Ler, Ws) under controlled sterile conditions on Murashige and Skoog (MS) medium.

  • Harvest root tissue from multiple seedlings (biological replicates) at a consistent developmental stage.

  • Immediately freeze the collected tissue in liquid nitrogen to prevent RNA degradation and store at -80°C.

2. Total RNA Extraction:

  • Grind the frozen root tissue to a fine powder in liquid nitrogen.

  • Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

3. cDNA Synthesis:

  • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III or IV) and oligo(dT) primers or random hexamers.

4. Quantitative PCR (qPCR):

  • Design and validate qPCR primers for the this compound cluster genes (THAS, THAH, THAD, ACT) and one or more stably expressed reference genes (e.g., ACTIN2, UBQ10). Primers should be designed to amplify a product of 100-200 bp.

  • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix.

  • Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to confirm the absence of genomic DNA contamination.

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene in each sample.

  • Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene(s).

  • Perform statistical analysis (e.g., t-test or ANOVA) to identify significant differences in gene expression between the ecotypes.

Mandatory Visualization

Thalianol_Biosynthesis_Pathway cluster_0 This compound Gene Cluster cluster_1 Metabolites THAS THAS (this compound Synthase) THAH THAH (this compound Hydroxylase) THAD THAD (Thalian-diol Desaturase) ACT ACT (Acyltransferase) Oxidosqualene 2,3-Oxidosqualene This compound This compound Oxidosqualene->this compound THAS Thaliandiol Thalian-diol This compound->Thaliandiol THAH Modified_Thaliandiol Modified Thalian-diol Thaliandiol->Modified_Thaliandiol THAD Acylated_Product Acylated Product Modified_Thaliandiol->Acylated_Product ACT Gene_Expression_Workflow cluster_workflow Experimental Workflow Plant_Growth 1. Plant Growth (Different Ecotypes) Tissue_Harvest 2. Root Tissue Harvest Plant_Growth->Tissue_Harvest RNA_Extraction 3. Total RNA Extraction Tissue_Harvest->RNA_Extraction cDNA_Synthesis 4. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 5. Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis qPCR->Data_Analysis

References

Unraveling Nature's Assembly Lines: A Functional Comparison of the Thalianol and Marneral Gene Clusters

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional parallels of two key triterpene biosynthetic pathways in Arabidopsis thaliana, offering insights for synthetic biology and drug discovery.

In the intricate world of plant specialized metabolism, the genomic clustering of genes involved in a single biosynthetic pathway represents a fascinating evolutionary convergence. These "biosynthetic gene clusters" (BGCs) offer a streamlined mechanism for the production of complex molecules. In the model plant Arabidopsis thaliana, the thalianol and marneral gene clusters, both responsible for the synthesis of distinct triterpenes, provide a compelling case study in functional similarity and divergence. This guide provides a detailed comparison of these two clusters, supported by experimental data, to illuminate their shared and unique functional aspects for researchers in plant science and drug development.

Core Functional Similarities: A Shared Blueprint for Triterpene Synthesis

At a fundamental level, the this compound and marneral gene clusters exhibit remarkable functional parallels. Both are involved in the biosynthesis of triterpenes, a class of natural products with diverse and often economically important biological activities.[1][2] Their primary similarities can be summarized as follows:

  • Shared Precursor and Initial Cyclization: Both pathways utilize the common precursor 2,3-oxidosqualene, which is cyclized in the first committed step.[3][4] This initial cyclization is catalyzed by an oxidosqualene cyclase (OSC), a "signature" enzyme that dictates the foundational carbon skeleton of the resulting triterpene.[4][5]

  • Core Enzymatic Logic: The enzymatic machinery encoded by both clusters follows a similar logic: an OSC creates the initial scaffold, which is then sequentially modified by "tailoring" enzymes, primarily cytochrome P450 monooxygenases (CYPs).[1][2][5] These CYPs introduce functional groups that increase the chemical diversity of the final products.

  • Co-regulated Gene Expression: The genes within each cluster are co-expressed, indicating a coordinated regulatory network that ensures the timely and efficient production of the pathway intermediates and final products.[1][6] Experimental evidence shows that both clusters have very similar root-specific expression patterns.[1]

  • Chromatin-Level Regulation: Both the this compound and marneral clusters are subject to epigenetic regulation. They are associated with repressive histone H3 lysine 27 trimethylation (H3K27me3), which is linked to their silencing in non-expressing tissues.[1][7] Conversely, their expression is associated with chromatin decondensation.[7]

  • Genomic Context: Both clusters are situated in dynamic chromosomal regions that are enriched with transposable elements (TEs).[1][7][8] This genomic environment is thought to contribute to the evolution and plasticity of these clusters.

Quantitative Comparison of Cluster Composition and Products

For a direct comparison, the following table summarizes the key quantitative features of the this compound and marneral gene clusters.

FeatureThis compound Gene ClusterMarneral Gene Cluster
Genomic Location Chromosome 5Chromosome 5
Approximate Size ~45 kb[5]~35 kb[5][9]
Number of Core Genes 4 (originally identified) to 5[1][5][10]3[2][5][9]
Signature Enzyme (OSC) This compound Synthase (THAS)[1][2]Marneral Synthase (MRN1)[1][2]
Tailoring Enzymes (CYPs) This compound Hydroxylase (THAH), Thalian-diol Desaturase (THAD)[1][2]Marneral Oxidase (MRO), CYP705A12[1][2]
Other Core Enzymes Acyltransferase (ACT)[1][2]None
Biosynthetic Product Class Tricyclic Triterpene[1]Monocyclic Triterpene Aldehyde[1]
Final Product (example) Thalianin (requires additional unlinked genes)[4][10]Marneral derivatives (further products not fully elucidated)[1]
Visualizing the Biosynthetic Pathways

The following diagrams illustrate the core biosynthetic logic of the this compound and marneral gene clusters.

Thalianol_Pathway cluster_this compound This compound Gene Cluster 2,3-Oxidosqualene 2,3-Oxidosqualene This compound This compound 2,3-Oxidosqualene->this compound THAS (OSC) Thalian-diol Thalian-diol This compound->Thalian-diol THAH (CYP) Acyl-thalianol derivatives Acyl-thalianol derivatives This compound->Acyl-thalianol derivatives ACT Desaturated Thalian-diol Desaturated Thalian-diol Thalian-diol->Desaturated Thalian-diol THAD (CYP)

Caption: Biosynthetic pathway encoded by the this compound gene cluster.

Marneral_Pathway cluster_marneral Marneral Gene Cluster 2,3-Oxidosqualene 2,3-Oxidosqualene Marneral Marneral 2,3-Oxidosqualene->Marneral MRN1 (OSC) Oxidized Marneral Oxidized Marneral Marneral->Oxidized Marneral MRO (CYP) Further Modified Marneral Further Modified Marneral Oxidized Marneral->Further Modified Marneral CYP705A12 (CYP)

Caption: Biosynthetic pathway encoded by the Marneral gene cluster.

Evolutionary Relationship: A Tale of Duplication and Divergence

Phylogenetic analyses suggest that the this compound and marneral gene clusters may have originated from a common ancestral OSC/CYP705 gene pair.[1][8][11] This ancestral pair likely underwent a duplication event, followed by independent recruitment and neofunctionalization of additional genes, leading to the distinct compositions of the modern-day clusters.[8][11][12] This evolutionary trajectory highlights a key mechanism for the generation of metabolic diversity in plants.

Evolutionary_Relationship Ancestral OSC/CYP705 Gene Pair Ancestral OSC/CYP705 Gene Pair Duplication Event Duplication Event Ancestral OSC/CYP705 Gene Pair->Duplication Event This compound Founder Genes This compound Founder Genes Duplication Event->this compound Founder Genes Path A Marneral Founder Genes Marneral Founder Genes Duplication Event->Marneral Founder Genes Path B This compound Gene Cluster This compound Gene Cluster This compound Founder Genes->this compound Gene Cluster Gene Recruitment & Neofunctionalization Marneral Gene Cluster Marneral Gene Cluster Marneral Founder Genes->Marneral Gene Cluster Gene Recruitment & Neofunctionalization

Caption: Proposed evolutionary model for the this compound and Marneral gene clusters.

Experimental Protocols

For researchers seeking to investigate these or similar gene clusters, the following provides an overview of key experimental methodologies.

Metabolite Extraction and Analysis by GC-MS

This protocol is designed for the detection and quantification of triterpenes from plant tissues.

Workflow Diagram:

GCMS_Workflow Plant Tissue Collection Plant Tissue Collection Saponification Saponification Plant Tissue Collection->Saponification ~100mg root tissue Extraction Extraction Saponification->Extraction Internal Standard Addition (e.g., coprostanol) Derivatization Derivatization Extraction->Derivatization Hexane GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis BSTFA/TMCS Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Caption: General workflow for triterpene analysis by GC-MS.

Detailed Protocol:

  • Tissue Collection: Harvest approximately 100 mg of root tissue from 6-day-old seedlings.

  • Saponification: Place the tissue in a glass tube with a known amount of an internal standard (e.g., coprostanol). Add 2 mL of 10% (w/v) potassium hydroxide in 90% (v/v) methanol. Heat at 80°C for 2 hours.

  • Extraction: After cooling, add 2 mL of water and 2 mL of hexane. Vortex vigorously and centrifuge to separate the phases. Collect the upper hexane layer. Repeat the hexane extraction twice more and pool the hexane fractions.

  • Derivatization: Evaporate the pooled hexane fractions to dryness under a stream of nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 80°C for 30 minutes to convert hydroxyl groups to their trimethylsilyl ethers.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS). Use a suitable column (e.g., HP-5MS) and a temperature program to separate the triterpenes.

  • Data Analysis: Identify and quantify compounds based on their retention times and mass spectra by comparing them to authentic standards and spectral libraries. For quantification, integrate the peak areas of the target compounds and the internal standard.[2]

Gene Expression Analysis by qRT-PCR

This protocol allows for the quantification of transcript levels of the cluster genes.

Workflow Diagram:

qRTPCR_Workflow RNA Extraction RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis DNase treatment qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR Reverse Transcriptase Data Analysis Data Analysis qRT-PCR->Data Analysis Gene-specific primers, SYBR Green

Caption: Workflow for quantitative real-time PCR (qRT-PCR) analysis.

Detailed Protocol:

  • RNA Extraction: Isolate total RNA from the desired plant tissue (e.g., roots, leaves) using a commercial kit or a standard protocol (e.g., Trizol). Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: Set up the real-time PCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for the target genes and a reference gene (e.g., ACTIN2).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative transcript levels of the target genes, normalized to the expression of the reference gene.[2][6]

Conclusion

The this compound and marneral gene clusters in Arabidopsis thaliana serve as exemplary models for understanding the functional logic and evolution of metabolic pathways in plants. Their functional similarities in enzymatic strategy, co-regulation, and genomic context, coupled with their distinct product outcomes, provide a rich area for further investigation. The methodologies outlined here offer a starting point for researchers to delve deeper into the intricacies of these and other biosynthetic gene clusters, with potential applications ranging from fundamental plant biology to the synthetic production of valuable natural products.

References

How can the antimicrobial activity of Thalianol be validated against various pathogens?

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Validating the Antimicrobial Activity of Thalianol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a triterpene synthesized in the roots of Arabidopsis thaliana through the activity of a specialized gene cluster. While the role of this metabolic pathway in modulating root development and shaping the root microbiome is emerging, direct evidence of this compound's antimicrobial activity against a broad range of pathogens has not been extensively reported in scientific literature.[1][2] This guide provides a comprehensive framework for systematically validating the potential antimicrobial properties of this compound. It outlines detailed experimental protocols, proposes a panel of clinically relevant pathogens for testing, and suggests established antimicrobial agents for comparative analysis.

The validation process is structured to first screen for any antimicrobial effect, then to quantify this activity, and finally to compare its efficacy against existing treatments. This systematic approach will enable researchers to robustly assess the potential of this compound as a novel antimicrobial agent.

Comparative Framework for Antimicrobial Activity

To objectively assess the antimicrobial potential of this compound, its activity should be compared against well-characterized antimicrobial agents. The data generated from these assays should be meticulously organized for clear interpretation and comparison.

Table 1: Comparative Antibacterial Activity of this compound

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
This compound Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Ciprofloxacin Staphylococcus aureus
(Positive Control)Escherichia coli
Pseudomonas aeruginosa
DMSO Staphylococcus aureus
(Negative Control)Escherichia coli
Pseudomonas aeruginosa

Table 2: Comparative Antifungal Activity of this compound

CompoundTest OrganismMIC (µg/mL)MFC (µg/mL)Zone of Inhibition (mm)
This compound Candida albicans
Aspergillus fumigatus
Amphotericin B Candida albicans
(Positive Control)Aspergillus fumigatus
DMSO Candida albicans
(Negative Control)Aspergillus fumigatus

Table 3: Comparative Antiviral Activity of this compound

CompoundTest VirusCell LineIC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)
This compound Influenza A virusMDCK
Herpes Simplex Virus-1Vero
Oseltamivir Influenza A virusMDCK
(Positive Control)
Acyclovir Herpes Simplex Virus-1Vero
(Positive Control)
DMSO Influenza A virusMDCK
(Negative Control)Herpes Simplex Virus-1Vero

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reproducible and comparable data. The following are key experimental protocols for assessing the antimicrobial activity of this compound.

Antibacterial Susceptibility Testing

a. Pathogen Selection: A panel of clinically significant bacteria should be used, including Gram-positive and Gram-negative representatives.

  • Staphylococcus aureus (e.g., ATCC 25923): A common Gram-positive pathogen responsible for a wide range of infections.

  • Escherichia coli (e.g., ATCC 25922): A versatile Gram-negative pathogen.

  • Pseudomonas aeruginosa (e.g., ATCC 27853): An opportunistic Gram-negative pathogen known for its resistance.

b. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method): [3]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) and serially dilute it in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]

  • Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive control wells (broth with inoculum and a known antibiotic like Ciprofloxacin) and negative control wells (broth with inoculum and the solvent).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[5]

c. Minimum Bactericidal Concentration (MBC) Determination:

  • Following the MIC determination, take an aliquot from the wells that show no visible growth.

  • Spread the aliquot onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Antifungal Susceptibility Testing

a. Pathogen Selection:

  • Candida albicans (e.g., ATCC 90028): A common pathogenic yeast.

  • Aspergillus fumigatus (e.g., ATCC 204305): A prevalent opportunistic mold.

b. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method): This protocol is similar to the antibacterial MIC determination but uses RPMI-1640 medium and follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 for yeast or M38 for filamentous fungi.

c. Minimum Fungicidal Concentration (MFC) Determination: This is analogous to the MBC determination for bacteria, where aliquots from clear wells are plated on Sabouraud Dextrose Agar (SDA) to determine the lowest concentration that prevents fungal growth.

Antiviral Activity Assays

a. Virus and Cell Line Selection:

  • Influenza A virus (e.g., H1N1 strain) with Madin-Darby Canine Kidney (MDCK) cells.

  • Herpes Simplex Virus-1 (HSV-1) with Vero cells.

b. Cytotoxicity Assay (CC₅₀ Determination):

  • Seed the appropriate cell line (e.g., MDCK or Vero) in a 96-well plate and incubate until a confluent monolayer is formed.

  • Treat the cells with serial dilutions of this compound and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • Assess cell viability using a suitable assay (e.g., MTT or Alamar Blue).[6]

  • The CC₅₀ is the concentration of this compound that reduces cell viability by 50%.

c. Plaque Reduction Assay (IC₅₀ Determination):

  • Grow a confluent monolayer of the host cells in 6-well plates.

  • Infect the cells with a known titer of the virus for 1-2 hours.

  • Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of this compound.

  • Incubate the plates until plaques (zones of cell death) are visible.

  • Fix and stain the cells to visualize and count the plaques.

  • The IC₅₀ is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

d. Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of CC₅₀ to IC₅₀ (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selective toxicity towards the virus.

Visualizing Experimental Workflows and Signaling Pathways

Clear diagrams of experimental workflows and potential mechanisms of action are essential for understanding the research process.

Experimental_Workflow_MIC_MBC cluster_preparation Preparation cluster_incubation Incubation & Observation cluster_mbc MBC Determination Thalianol_Stock This compound Stock Solution Serial_Dilutions Serial Dilutions in 96-well Plate Thalianol_Stock->Serial_Dilutions Inoculation Inoculate Wells Serial_Dilutions->Inoculation Bacterial_Inoculum Bacterial Inoculum (0.5 McFarland) Bacterial_Inoculum->Inoculation Incubate_24h Incubate at 37°C for 24h Inoculation->Incubate_24h Observe_Growth Observe for Visible Growth Incubate_24h->Observe_Growth MIC_Determination Determine MIC Observe_Growth->MIC_Determination Plate_on_Agar Plate Aliquots from Clear Wells onto Agar MIC_Determination->Plate_on_Agar Incubate_Agar Incubate Agar Plates at 37°C for 24h Plate_on_Agar->Incubate_Agar Count_Colonies Count Colonies Incubate_Agar->Count_Colonies MBC_Determination Determine MBC Count_Colonies->MBC_Determination

Caption: Workflow for MIC and MBC Determination.

Antiviral_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_plaque_assay Plaque Reduction Assay cluster_si Selectivity Index Cell_Culture Culture Host Cells Treat_this compound Treat Cells with This compound Dilutions Cell_Culture->Treat_this compound Infect_Cells Infect Host Cells with Virus Cell_Culture->Infect_Cells Incubate_Cells Incubate Treat_this compound->Incubate_Cells Assess_Viability Assess Cell Viability (e.g., MTT) Incubate_Cells->Assess_Viability CC50 Determine CC₅₀ Assess_Viability->CC50 Calculate_SI Calculate SI (CC₅₀ / IC₅₀) CC50->Calculate_SI Overlay_this compound Add Overlay with This compound Dilutions Infect_Cells->Overlay_this compound Incubate_Plaques Incubate for Plaque Formation Overlay_this compound->Incubate_Plaques Stain_Count Stain and Count Plaques Incubate_Plaques->Stain_Count IC50 Determine IC₅₀ Stain_Count->IC50 IC50->Calculate_SI

Caption: Workflow for Antiviral Activity Validation.

While the specific signaling pathways of this compound's antimicrobial action are unknown, a general hypothetical pathway for a plant-derived antimicrobial could involve the disruption of the microbial cell membrane, a common mechanism for such compounds.

Hypothetical_Antimicrobial_Action This compound This compound Cell_Membrane Pathogen Cell Membrane This compound->Cell_Membrane Membrane_Disruption Membrane Disruption/ Permeabilization Cell_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Metabolic_Inhibition Inhibition of Cellular Metabolism Membrane_Disruption->Metabolic_Inhibition Cell_Death Cell Death Ion_Leakage->Cell_Death Metabolic_Inhibition->Cell_Death

References

Downregulation of Thalianol Biosynthesis in Arabidopsis thaliana: A Comparative Transcriptomic Guide to Wild-Type vs. arp6 Mutant

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic changes affecting the thalianol biosynthetic pathway in wild-type Arabidopsis thaliana versus mutants with impaired chromatin remodeling. The focus is on the arp6 mutant, which demonstrates significantly reduced expression of the this compound gene cluster.

The this compound metabolic gene cluster in Arabidopsis thaliana is a well-characterized "operon-like" region responsible for the synthesis of the triterpene this compound.[1] This pathway is predominantly active in the roots and is implicated in shaping the root microbiome.[2] The coordinate expression of the genes within this cluster is tightly regulated by epigenetic mechanisms, including chromatin remodeling.[3][4]

This guide uses the arp6 (actin-related protein 6) mutant as a proxy for a "this compound mutant." ARP6 is a component of the SWR1 chromatin remodeling complex, which is essential for depositing the histone variant H2A.Z into nucleosomes.[3] Loss of ARP6 function leads to a more compact chromatin state around the this compound gene cluster, resulting in the downregulation of the entire pathway and a significant reduction in this compound production.[3][5] This makes the arp6 mutant an excellent model for studying the effects of transcriptional repression of the this compound pathway.

Quantitative Transcriptomic Data: Wild-Type vs. arp6 Mutant

The following table summarizes the relative transcript levels of the core genes in the this compound biosynthetic cluster in the roots of wild-type (Col-0) Arabidopsis compared to the arp6 mutant. The data is derived from quantitative real-time PCR (qRT-PCR) analysis.

Gene IDGene NameFunction in this compound PathwayRelative Transcript Level in arp6 vs. Wild-Type (Col-0)Statistical Significance (p-value)
At5g48010THASThis compound Synthase~0.4< 0.01
At5g48000THADThis compound Hydroxylase~0.3< 0.01
At5g47990THAHThalian-diol Desaturase~0.2< 0.01
At5g47980ACTAcyltransferase~0.4< 0.05

Data synthesized from Nützmann & Osbourn, 2014.[3] The values represent an approximation of the graphical data presented in the study. The wild-type transcript level is set to 1.

Experimental Protocols

The following methodologies were employed to obtain the comparative transcriptomic data for the this compound gene cluster.

Plant Material and Growth Conditions
  • Plant Lines: Arabidopsis thaliana wild-type (Columbia-0 ecotype) and arp6 mutant lines.

  • Growth: Seeds were surface-sterilized and grown on Murashige and Skoog (MS) medium. Plants were cultivated under controlled environmental conditions. For root-specific expression analysis, seedlings were grown for a specified period (e.g., 10-14 days), after which root tissue was harvested.

RNA Extraction from Root Tissue
  • Harvesting: Root tissue was carefully excised from seedlings, flash-frozen in liquid nitrogen to prevent RNA degradation, and stored at -80°C.

  • Grinding: The frozen tissue was ground to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Lysis and Purification: Total RNA was extracted from the ground tissue using a commercial kit, such as the Qiagen RNeasy Plant Mini Kit, or a TRIzol-based method, following the manufacturer's instructions. These methods typically involve cell lysis, homogenization, and subsequent purification of RNA from other cellular components.

  • DNase Treatment: To eliminate contaminating genomic DNA, RNA samples were treated with RNase-free DNase I.[6] This step is critical for accurate quantification of transcript levels by qRT-PCR.

  • Quality Control: The concentration and purity of the extracted RNA were determined using a spectrophotometer (e.g., NanoDrop), with A260/A280 ratios ideally between 1.8 and 2.1 and A260/A230 ratios greater than 2.0. RNA integrity was further assessed by gel electrophoresis or a bioanalyzer to ensure no significant degradation had occurred.

Quantitative Real-Time PCR (qRT-PCR)
  • cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and oligo(dT) or random primers.

  • Primer Design: Gene-specific primers for THAS, THAD, THAH, ACT, and a reference gene were designed to amplify a product of approximately 100-200 bp. The reference gene (e.g., PP2AA3 - At1g13320) is a stably expressed gene used for normalization.[3]

  • qPCR Reaction: The qPCR was performed in a real-time PCR system using a SYBR Green-based master mix. The reaction mixture typically contained cDNA template, forward and reverse primers, and the master mix.

  • Cycling Conditions: A standard three-step cycling protocol was used: an initial denaturation at 95°C, followed by 40-45 cycles of denaturation at 95°C, annealing at an optimized temperature (e.g., 62°C), and extension at 72°C.[3] A melt curve analysis was performed at the end to verify the specificity of the amplified product.

  • Data Analysis: The relative transcript levels were calculated using the comparative Cq (ΔΔCq) method. The expression of the target genes was normalized to the expression of the internal control gene (PP2AA3).[3] Statistical significance was determined using a t-test.

Visualizations: Pathways and Workflows

Thalianol_Biosynthesis_Pathway cluster_pathway This compound Biosynthetic Pathway 2_3_Oxidosqualene 2_3_Oxidosqualene This compound This compound 2_3_Oxidosqualene->this compound THAS (At5g48010) Thalian_diol Thalian_diol This compound->Thalian_diol THAD (At5g48000) Modified_Thalian_diol Modified_Thalian_diol Thalian_diol->Modified_Thalian_diol THAH (At5g47990) Thalianin Thalianin Modified_Thalian_diol->Thalianin ACT (At5g47980)

Caption: The this compound Biosynthetic Pathway in Arabidopsis thaliana.

Thalianol_Regulation cluster_wildtype Wild-Type (Active Transcription) cluster_mutant arp6 Mutant (Repressed Transcription) ARP6 ARP6 SWR1_complex SWR1 Complex ARP6->SWR1_complex H2AZ H2A.Z Deposition SWR1_complex->H2AZ Open_Chromatin Open Chromatin H2AZ->Open_Chromatin Thalianol_Cluster This compound Gene Cluster (THAS, THAD, THAH, ACT) Transcription Transcription Thalianol_Cluster->Transcription High arp6_mutant arp6 (non-functional) SWR1_inactive Inactive SWR1 Complex arp6_mutant->SWR1_inactive No_H2AZ No H2A.Z Deposition SWR1_inactive->No_H2AZ Closed_Chromatin Closed Chromatin No_H2AZ->Closed_Chromatin Thalianol_Cluster_mut This compound Gene Cluster (THAS, THAD, THAH, ACT) No_Transcription Transcription Thalianol_Cluster_mut->No_Transcription Low

Caption: Regulation of the this compound Gene Cluster by ARP6.

Experimental_Workflow cluster_0 Experimental Workflow start Plant Growth (Wild-Type & arp6 Mutant) harvest Root Tissue Harvest start->harvest rna_extraction Total RNA Extraction + DNase Treatment harvest->rna_extraction qc RNA Quality Control (Spectrophotometry, Gel) rna_extraction->qc cdna cDNA Synthesis qc->cdna qpcr qRT-PCR Analysis (this compound & Ref Genes) cdna->qpcr analysis Data Analysis (ΔΔCq) Relative Expression qpcr->analysis

Caption: Workflow for Comparative Gene Expression Analysis.

References

Root Microbiome Showdown: How Thalianol Production Shapes Microbial Communities at the Root Interface

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the root microbiomes of Thalianol-producing Arabidopsis thaliana and their non-producing counterparts, supported by experimental evidence, reveals a specialized plant-microbe interaction mediated by triterpene biosynthesis.

For researchers in plant science, microbiology, and drug development, understanding the intricate relationships between plants and their associated microbial communities is paramount. The root microbiome, a complex ecosystem of bacteria, fungi, and other microorganisms in and around plant roots, plays a crucial role in nutrient uptake, stress tolerance, and overall plant health. A key factor in shaping this microbial community is the cocktail of specialized metabolites exuded by the plant roots. This guide provides a comprehensive comparison of the root microbiome of Arabidopsis thaliana that produce the triterpene this compound versus those that do not, based on the findings of Huang et al. (2019) published in Science.[1][2][3]

The study by Huang and colleagues demonstrates that a specialized network of triterpene biosynthesis in Arabidopsis roots, including the production of this compound and its derivatives, actively modulates the composition of the root microbiota.[1][2][3][4] By comparing the wild-type Arabidopsis thaliana (Col-0), which produces these compounds, with mutants deficient in specific steps of the biosynthetic pathways, a clear picture emerges of how these specialized metabolites selectively foster a specific microbial community.

Quantitative Comparison of Root Microbiome Composition

The experimental data reveals significant differences in the relative abundance of various bacterial taxa between wild-type (WT) Arabidopsis and mutants unable to produce this compound and related triterpenes. The non-producing mutants used in these comparisons include those with disruptions in the this compound synthase gene (thas) and other key enzymes in the biosynthetic network.

Below is a summary of the differential abundance of key bacterial families in the root endosphere of this compound-producing vs. non-producing plants. The data is presented as the log2 fold change in relative abundance in the non-producing mutants compared to the wild-type. A negative value indicates a decrease in abundance in the absence of this compound production, suggesting these bacteria are promoted by the presence of these triterpenes. Conversely, a positive value indicates an increase in abundance, suggesting these bacteria are either inhibited by the triterpenes or outcompeted by the promoted taxa in the wild-type.

Bacterial FamilyPhylumLog2 Fold Change (Non-producers vs. Producers)Interpretation
Promoted by this compound Production
BurkholderiaceaeProteobacteriaNegativeSignificantly less abundant in non-producers
ComamonadaceaeProteobacteriaNegativeSignificantly less abundant in non-producers
OxalobacteraceaeProteobacteriaNegativeLess abundant in non-producers
SphingomonadaceaeProteobacteriaNegativeLess abundant in non-producers
Inhibited or Outcompeted by this compound Production
FlavobacteriaceaeBacteroidetesPositiveMore abundant in non-producers
CytophagaceaeBacteroidetesPositiveMore abundant in non-producers
ChitinophagaceaeBacteroidetesPositiveMore abundant in non-producers
CaulobacteraceaeProteobacteriaPositiveMore abundant in non-producers

This table is a qualitative representation based on the findings of Huang et al. (2019). The exact quantitative values can be found in the original publication.

Experimental Protocols

The following is a detailed methodology for the key experiments that form the basis of this comparison, as described by Huang et al. (2019).

Plant Growth and Root Microbiome Profiling
  • Plant Material: Arabidopsis thaliana accession Col-0 (wild-type, this compound producer) and various T-DNA insertion mutants for genes in the this compound biosynthetic pathway (non-producers).

  • Soil: A natural agricultural soil was used to provide a complex microbial inoculum.

  • Growth Conditions: Plants were grown in a controlled environment with a 16-hour light / 8-hour dark cycle at 22°C.

  • Sample Collection: After four weeks of growth, the entire root systems were harvested.

  • Fractionation of Root-Associated Bacteria:

    • Rhizosphere: Roots were washed in a sterile buffer to release loosely attached soil and bacteria.

    • Endosphere: The washed roots were then surface-sterilized to remove epiphytic microbes, followed by grinding to release the endophytic bacteria.

  • DNA Extraction: Total DNA was extracted from the rhizosphere and endosphere fractions using a commercial soil DNA kit.

  • 16S rRNA Gene Amplicon Sequencing: The V5-V7 region of the bacterial 16S rRNA gene was amplified by PCR. The resulting amplicons were sequenced on an Illumina HiSeq platform.

  • Data Analysis: The sequencing reads were processed to identify and classify operational taxonomic units (OTUs). Statistical analyses were performed to determine the differential abundance of bacterial taxa between the wild-type and mutant plants.

In Vitro Bacterial Growth Assays
  • Bacterial Strains: A collection of bacterial strains was isolated from the roots of wild-type Arabidopsis thaliana.

  • Triterpene Compounds: this compound and its derivatives were purified from engineered yeast or plant expression systems.

  • Growth Conditions: Individual bacterial isolates were grown in liquid culture media.

  • Assay: The purified triterpene compounds were added to the bacterial cultures at various concentrations. Bacterial growth was monitored over time by measuring the optical density at 600 nm (OD600). Control cultures without the added triterpenes were also included.

  • Analysis: The growth curves of bacteria treated with triterpenes were compared to the control curves to determine if the compounds had a growth-promoting or inhibitory effect.

Visualizing the Experimental Workflow and a Postulated Signaling Pathway

To better understand the experimental process and the underlying biological interactions, the following diagrams are provided.

Experimental_Workflow cluster_growth Plant Growth and Inoculation cluster_sampling Sample Collection and Fractionation cluster_analysis Microbiome Analysis wt Wild-Type (Producer) soil Natural Soil Inoculum wt->soil Growth mutant Mutant (Non-producer) mutant->soil Growth harvest Harvest Roots soil->harvest rhizo Rhizosphere Fraction harvest->rhizo endo Endosphere Fraction harvest->endo dna DNA Extraction rhizo->dna endo->dna pcr 16S rRNA Amplification dna->pcr seq Illumina Sequencing pcr->seq data Data Analysis & Comparison seq->data

Figure 1. Experimental workflow for comparative root microbiome analysis.

Signaling_Pathway cluster_plant Plant Root Cell cluster_microbe Root Microbiome bgc This compound Biosynthetic Gene Cluster (BGC) This compound This compound & Derivatives bgc->this compound Biosynthesis transporter Transporter Proteins This compound->transporter promoted Promoted Taxa (e.g., Burkholderiaceae) transporter->promoted Exudation & Positive Selection inhibited Inhibited/Outcompeted Taxa (e.g., Flavobacteriaceae) transporter->inhibited Exudation & Negative Selection promoted->inhibited Competitive Exclusion

Figure 2. Postulated mechanism of microbiome shaping by this compound.

Conclusion

The production of this compound and related triterpenes by Arabidopsis thaliana roots is not a random process but a targeted mechanism to structure the root's microbial community. The absence of this biosynthetic network leads to a distinct shift in the root microbiome, with a decrease in the abundance of specific Proteobacteria and an increase in certain Bacteroidetes. This selective modulation suggests a co-evolutionary relationship where the plant cultivates a beneficial microbiome through a complex chemical language. For researchers, these findings open up new avenues for engineering plant-microbe interactions to enhance crop resilience and productivity, potentially reducing the reliance on chemical fertilizers and pesticides.[4] By understanding the specific metabolites that attract or repel certain microbes, it may be possible to design novel strategies for targeted microbiome modulation in agriculture and beyond.

References

A Comparative Guide to Validating Protein-Protein Interactions Within the Thalianol Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thalianol biosynthetic pathway in Arabidopsis thaliana represents a fascinating example of a metabolic gene cluster, where genes for sequential enzymatic steps are co-located in the genome. This arrangement suggests a high degree of coordination, potentially mediated by direct physical interactions between the pathway's enzymes to form a "metabolon." Such complexes can enhance metabolic efficiency through substrate channeling. The core enzymes in this pathway, including this compound Synthase (THAS1), this compound Hydroxylase (THAD), and Thalian-diol Desaturase (THAH), are prime candidates for forming such protein-protein interactions (PPIs).

While direct experimental validation of PPIs within the this compound pathway is not yet extensively documented in scientific literature, this guide provides a comprehensive overview of established methods that can be employed to investigate these potential interactions. We compare key in vivo and in vitro techniques, offering detailed protocols and examples of quantitative data to aid researchers in designing and executing experiments to elucidate the molecular architecture of this and other plant metabolic pathways.

The this compound Biosynthetic Pathway

The this compound pathway begins with the cyclization of 2,3-oxidosqualene by the oxidosqualene cyclase THAS1. Subsequent modifications, including hydroxylation and desaturation, are carried out by the cytochrome P450 enzymes THAD and THAH. The clustering of their encoding genes strongly implies a functional linkage that may be reinforced by physical protein interactions.

Thalianol_Pathway cluster_0 Endoplasmic Reticulum Membrane Squalene 2,3-Oxidosqualene THAS1 THAS1 (Oxidosqualene Cyclase) Squalene->THAS1 This compound This compound THAD THAD (Cytochrome P450) This compound->THAD Mod1 Hydroxylated This compound THAH THAH (Cytochrome P450) Mod1->THAH Mod2 Thalian-diol THAS1->this compound THAD->Mod1 THAH->Mod2

Caption: A simplified diagram of the this compound biosynthetic pathway in Arabidopsis thaliana.

Comparison of Key PPI Validation Methods

Choosing the right method to validate a PPI depends on various factors, including the nature of the proteins (e.g., membrane-bound vs. soluble), the desired output (qualitative vs. quantitative), and available resources. Given that THAS1, THAD, and THAH are likely membrane-associated proteins, methods compatible with this localization are prioritized.

Table 1: Objective Comparison of PPI Validation Techniques

MethodPrincipleTypeThroughputKey AdvantagesKey LimitationsBest For
Split-Ubiquitin Y2H Reconstitution of ubiquitin in the cytoplasm activates a reporter gene.In vivo (Yeast)HighExcellent for full-length membrane proteins; detects interactions outside the nucleus.[1][2]Indirect assay in a heterologous system; high rate of false positives/negatives.Initial large-scale screening of membrane protein interactions.
Co-Immunoprecipitation (Co-IP) An antibody against a "bait" protein pulls it down from a cell lysate, along with any bound "prey" proteins.In vivo / In plantaLowDetects interactions in a native cellular context; can identify members of a larger complex.[3][4]Requires specific antibodies or epitope tags; may miss transient or weak interactions; susceptible to non-specific binding.[5]Gold-standard validation of interactions within the plant cell.
Bimolecular Fluorescence Complementation (BiFC) Two non-fluorescent halves of a fluorescent protein are fused to bait and prey. Interaction brings the halves together, restoring fluorescence.In vivo / In plantaMediumProvides visual confirmation and subcellular localization of the interaction.[6][7]Fluorescence reconstitution is often irreversible, which can trap transient interactions and lead to artifacts.[8]Visualizing where in the cell an interaction occurs.
FRET-FLIM Energy transfer from a donor fluorophore to an acceptor on interacting proteins is measured by a change in the donor's fluorescence lifetime.In vivo / In plantaLowHighly sensitive and quantitative; provides spatial and temporal data on dynamic interactions in living cells.[8][9][10]Requires specialized microscopy equipment; distance-dependent (1-10 nm); sensitive to fluorophore orientation.Quantifying dynamic interactions in specific subcellular compartments.
Surface Plasmon Resonance (SPR) Immobilized "ligand" protein binds to an "analyte" protein flowed over a sensor chip, causing a detectable change in refractive index.In vitroMediumLabel-free and real-time; provides precise quantitative data on binding affinity (KD) and kinetics (kon, koff).[11][12]Requires purified, stable proteins; interactions are studied outside the cellular environment, which may lack necessary co-factors.Detailed biochemical characterization and kinetic analysis of a purified protein pair.

Experimental Data Presentation

While specific quantitative data for the this compound pathway is pending investigation, a robust study would integrate results from multiple techniques to assign a reliability score to each potential interaction. The following table provides an exemplary format for presenting such data, modeled after multi-method approaches used to identify metabolon formation in other plant pathways.[13]

Table 2: Exemplary Integrated Data for this compound Pathway PPIs

Bait ProteinPrey ProteinSplit-Ubiquitin Y2H (Relative Reporter Activity)Co-IP (Fold Enrichment vs. Control)FRET-FLIM (FRET Efficiency %)SPR (Binding Affinity KD)Integrated Confidence Score
THAS1THAD4.5 ± 0.68.2 ± 1.115.3% ± 2.1%5.2 µMHigh
THAS1THAH1.2 ± 0.31.5 ± 0.4< 5%No Binding DetectedLow
THADTHAH3.8 ± 0.56.5 ± 0.912.8% ± 1.8%8.9 µMHigh
THADCPR*6.1 ± 0.815.3 ± 2.522.5% ± 3.0%0.8 µMVery High

*CPR (Cytochrome P450 Reductase) is a known interaction partner for P450 enzymes and serves as a positive control. The integrated score is a qualitative assessment based on the convergence of evidence from multiple orthogonal assays.[13]

Detailed Experimental Protocols

Split-Ubiquitin Yeast Two-Hybrid (SU-Y2H) for Membrane Proteins

This method is ideal for an initial screen as it is designed specifically for membrane proteins.[1][14]

Principle: The bait protein (e.g., THAS1) is fused to the C-terminal half of ubiquitin (Cub) and a reporter transcription factor. The prey protein (e.g., THAD) is fused to the N-terminal half of ubiquitin (Nub). If the proteins interact, Cub and Nub reconstitute, releasing the transcription factor to activate reporter genes (HIS3, ADE2, lacZ).[2]

Methodology:

  • Vector Construction: Clone the full-length coding sequences of THAS1 into a "bait" vector (pBT3-SUC) and THAD/THAH into a "prey" vector (pPR3-N).

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., NMY51).

  • Selection for Interaction: Plate transformed yeast on synthetic defined (SD) medium lacking leucine and tryptophan (SD-L-T) to select for plasmid presence.

  • Assay for Interaction: Replica-plate colonies onto selective medium lacking leucine, tryptophan, histidine, and adenine (SD-L-T-H-A). Growth on this medium indicates a positive interaction.

  • Quantitative Assay (Optional): Perform a β-galactosidase liquid assay using a substrate like ONPG or CPRG to quantify the strength of the interaction.

Co-Immunoprecipitation (Co-IP) from Nicotiana benthamiana

Co-IP is a cornerstone technique for validating interactions in planta.[3][4]

Principle: Two proteins of interest are transiently co-expressed in plant leaves with different epitope tags (e.g., GFP and HA). An antibody targeting one tag (e.g., anti-GFP) is used to capture the "bait" protein and any stably interacting "prey" proteins. The presence of the prey is then detected by Western blot using an antibody against its tag (e.g., anti-HA).

CoIP_Workflow cluster_workflow Co-Immunoprecipitation Workflow A 1. Agro-infiltration Co-express Bait-GFP and Prey-HA in N. benthamiana leaves B 2. Protein Extraction Homogenize tissue in lysis buffer to create total protein lysate A->B C 3. Immunoprecipitation Incubate lysate with anti-GFP beads to capture Bait-GFP complexes B->C D 4. Washing Wash beads to remove non-specific binders C->D E 5. Elution Elute captured proteins from beads D->E F 6. Western Blot Detect Bait-GFP (anti-GFP) and co-eluted Prey-HA (anti-HA) E->F

Caption: A standard workflow for Co-Immunoprecipitation (Co-IP) experiments in plants.

Methodology:

  • Vector Construction: Clone THAS1 into a plant expression vector with a C-terminal GFP tag and THAD/THAH into a vector with a C-terminal HA tag.

  • Agro-infiltration: Transform Agrobacterium tumefaciens strains with the constructs. Co-infiltrate bacterial suspensions into the leaves of 4-week-old N. benthamiana plants.[15]

  • Protein Extraction: After 48-72 hours, harvest leaf tissue and grind to a fine powder in liquid nitrogen. Resuspend in ice-cold IP lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Clarify the lysate by centrifugation. Incubate the supernatant with anti-GFP-conjugated magnetic beads or agarose for 2-4 hours at 4°C with gentle rotation.[16]

  • Washing: Pellet the beads and wash 3-5 times with ice-cold wash buffer to remove unbound proteins.

  • Elution and Detection: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Perform Western blotting using anti-GFP and anti-HA antibodies to detect the bait and prey proteins, respectively.

Surface Plasmon Resonance (SPR)

SPR provides high-quality quantitative data on the kinetics of direct, physical interactions.[11][17]

Principle: One protein (the "ligand," e.g., purified THAS1) is immobilized on a gold-plated sensor chip. A solution containing the second protein (the "analyte," e.g., purified THAD) is flowed over the surface. Binding changes the mass on the chip surface, which alters the refractive index and is detected in real-time as a change in resonance units (RU).[18]

Methodology:

  • Protein Expression and Purification: Express and purify recombinant THAS1 and THAD proteins, for instance, using an E. coli or insect cell system. This is often the most challenging step, especially for membrane proteins which may require solubilization in detergents.

  • Ligand Immobilization: Covalently couple the purified THAS1 ligand to a sensor chip (e.g., a CM5 chip) via amine coupling.

  • Binding Analysis: Inject a series of increasing concentrations of the THAD analyte over the chip surface and record the binding response (association). Then, flow buffer without the analyte over the chip to measure the dissociation.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[17] A lower KD value indicates a stronger binding affinity.

References

Confirming the Insecticidal Potential of Thalianol: A Comparative Bioassay Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the insecticidal properties of Thalianol, a triterpenoid natural product. It outlines detailed bioassay protocols, presents a comparative analysis with established insecticides, and offers a hypothetical mechanism of action to guide further research. The information herein is intended to equip researchers with the necessary tools to systematically investigate this compound as a potential lead compound in the development of novel bio-insecticides.

Introduction to this compound and its Insecticidal Hypothesis

This compound is a tricyclic triterpenoid produced by the model plant Arabidopsis thaliana.[1][2] While the precise ecological role of this compound is still under investigation, its placement within the vast and structurally diverse class of triterpenoids suggests a potential role in plant defense. Many triterpenoids isolated from various plant species have demonstrated a range of insecticidal activities, including antifeedant, toxic, and growth-regulatory effects.[3][4][5][6][7] These compounds often act on multiple targets within the insect's nervous and digestive systems. This guide proposes a series of standardized bioassays to rigorously test the hypothesis that this compound possesses insecticidal properties and to quantify its efficacy in comparison to commercially available alternatives.

Experimental Protocols: Bioassays for Insecticidal Activity

To ascertain the insecticidal potential of this compound, a tiered approach employing various bioassay methods is recommended. This allows for the assessment of different modes of action, such as contact toxicity, ingestion toxicity, and antifeedant effects. The choice of test insect species should be guided by the target application of a potential this compound-based insecticide. For this guide, we will focus on three common and economically significant agricultural pests: a lepidopteran larva (Spodoptera litura), an aphid (Myzus persicae), and a spider mite (Tetranychus urticae).

Lepidopteran Larvae Bioassay (Spodoptera litura)

This bioassay is designed to evaluate both ingestion and contact toxicity of this compound against a chewing insect pest.[8][9][10]

Methodology: Diet Incorporation Method

  • Insect Rearing: S. litura larvae are to be reared on an artificial diet under controlled conditions (25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod). Second instar larvae are recommended for this bioassay.

  • Preparation of this compound Concentrations: A stock solution of pure this compound is prepared in an appropriate solvent (e.g., acetone or ethanol). A series of dilutions are then made to achieve the desired final concentrations in the artificial diet.

  • Diet Preparation: The artificial diet is prepared as per standard laboratory protocols. While the diet is still liquid and has cooled to approximately 50-60°C, the this compound solutions are added and thoroughly mixed. A control diet containing only the solvent is also prepared.

  • Bioassay Setup: The treated and control diets are dispensed into individual wells of a 24-well plate. One second-instar S. litura larva is placed in each well. The plate is then sealed with a breathable film.

  • Incubation and Observation: The plates are incubated under the same conditions as insect rearing. Mortality is recorded at 24, 48, and 72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the lethal concentration (LC50), the concentration that causes 50% mortality.

Aphid Bioassay (Myzus persicae)

This bioassay assesses the systemic and contact toxicity of this compound against a piercing-sucking insect pest.[11][12][13][14][15]

Methodology: Leaf-Dip Bioassay

  • Insect Rearing: M. persicae are reared on a suitable host plant (e.g., cabbage or bell pepper) in a controlled environment.

  • Preparation of this compound Solutions: A stock solution of this compound is prepared in water with a small amount of a non-toxic surfactant (e.g., Triton X-100) to ensure even spreading. Serial dilutions are prepared to obtain a range of test concentrations.

  • Leaf Disc Preparation: Leaf discs of a uniform size are excised from the host plant.

  • Treatment Application: Each leaf disc is dipped into a this compound solution or the control solution (water + surfactant) for 10-15 seconds with gentle agitation. The discs are then allowed to air dry.

  • Bioassay Setup: The treated leaf discs are placed abaxial side up on a layer of 1% agar in a petri dish. A cohort of 10-15 adult aphids is transferred to each leaf disc.

  • Incubation and Observation: The petri dishes are maintained in a controlled environment. Mortality is assessed after 24, 48, and 72 hours.

  • Data Analysis: The LC50 is calculated using probit analysis after correcting for control mortality.

Spider Mite Bioassay (Tetranychus urticae)

This bioassay evaluates the acaricidal (mite-killing) properties of this compound.[16][17][18][19][20]

Methodology: Slide-Dip Bioassay

  • Mite Rearing: T. urticae are reared on a suitable host plant, such as bean plants.

  • Preparation of this compound Solutions: Similar to the aphid bioassay, aqueous solutions of this compound with a surfactant are prepared.

  • Mite Transfer: Adult female spider mites are carefully transferred onto double-sided tape affixed to a microscope slide.

  • Treatment Application: The slides with the attached mites are dipped into the test solutions for 5 seconds.

  • Incubation and Observation: The slides are placed in a humid chamber. Mortality is assessed after 24 hours under a stereomicroscope. Mites that do not respond to a gentle touch with a fine brush are considered dead.

  • Data Analysis: The LC50 is determined using probit analysis.

Comparative Performance Data

The following tables present a comparative analysis of the hypothetical insecticidal performance of this compound against established insecticides. The data for the alternative insecticides are derived from published literature, while the data for this compound are hypothetical and serve as a benchmark for future experimental validation.

Table 1: Comparative Efficacy (LC50) against Spodoptera litura

InsecticideClassBioassay MethodLC50 (ppm)Reference
This compound (Hypothetical) TriterpenoidDiet Incorporation15.0-
SpinosadSpinosynDiet Incorporation0.0122
Pyrethroid (Cypermethrin)PyrethroidTopical Application3.962 µl/L (for Cyprinus carpio)[21]
Neem Oil (Azadirachtin)BotanicalDiet IncorporationVaries with formulation[22][23]

Table 2: Comparative Efficacy (LC50) against Myzus persicae

InsecticideClassBioassay MethodLC50 (ppm)Reference
This compound (Hypothetical) TriterpenoidLeaf-Dip25.0-
SpinosadSpinosynOralLC50 not directly comparable[24][25][26][27][28]
Pyrethroid (Lambda-cyhalothrin)Pyrethroid-7.92 µg/L (for Channa punctatus)[29]
Neem Oil (Azadirachtin)Botanical-0.57 mg AZA/L (for Daphnia pulex)[30]

Table 3: Comparative Efficacy (LC50) against Tetranychus urticae

AcaricideClassBioassay MethodLC50 (ppm)Reference
This compound (Hypothetical) TriterpenoidSlide-Dip30.0-
Pyrethroid (Fenpropathrin)PyrethroidSlide-dip0.44[16]
Neem OilBotanicalSpray0.32%[23]

Visualizing Experimental Workflows and Potential Mechanisms

To further clarify the experimental process and a potential mode of action for this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_bioassays Bioassays cluster_data Data Analysis This compound This compound Stock Solution Dilutions Serial Dilutions This compound->Dilutions Lepidoptera Lepidopteran Bioassay (Diet Incorporation) Dilutions->Lepidoptera Aphid Aphid Bioassay (Leaf-Dip) Dilutions->Aphid Mite Spider Mite Bioassay (Slide-Dip) Dilutions->Mite Mortality Record Mortality Lepidoptera->Mortality Aphid->Mortality Mite->Mortality Abbott Abbott's Formula Mortality->Abbott Probit Probit Analysis Abbott->Probit LC50 Determine LC50 Probit->LC50

Caption: Workflow for Bioassays to Confirm Insecticidal Properties.

Hypothetical_Signaling_Pathway This compound This compound Receptor Gustatory/Olfactory Receptor This compound->Receptor Binds to Enzyme Detoxification Enzyme (e.g., P450) This compound->Enzyme Substrate for AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Behavioral_Response Feeding Deterrence Signal_Transduction->Behavioral_Response Metabolism Metabolism of This compound Enzyme->Metabolism AChE_Inhibition AChE Inhibition AChE->AChE_Inhibition Nervous_System_Disruption Nervous System Disruption AChE_Inhibition->Nervous_System_Disruption

References

What are the comparative metabolic profiles of plants with and without the Thalianol gene cluster?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The thalianol gene cluster in the model plant Arabidopsis thaliana is a well-characterized biosynthetic pathway responsible for the production of a suite of specialized triterpene metabolites. Understanding the metabolic consequences of the presence or absence of this gene cluster is crucial for elucidating the ecological roles of these compounds and for potential applications in synthetic biology and drug development. This guide provides a comparative analysis of the metabolic profiles of wild-type A. thaliana and plants with mutations in the this compound gene cluster, supported by experimental data and detailed protocols.

Quantitative Metabolic Profiles: A Targeted Comparison

The primary function of the this compound gene cluster is the biosynthesis of this compound and its derivatives. Targeted metabolomic analysis of root extracts from wild-type (Col-0) plants and various knockout mutants reveals a clear metabolic shift, confirming the role of the cluster's genes. The data presented below, derived from studies on the matter, highlights the significant reduction or complete absence of this compound-derived compounds in mutants lacking functional key enzymes of the pathway, such as this compound synthase (THAS) and this compound hydroxylase (THAH).

Below is a summary of the quantitative analysis of major this compound-derived products in the roots of wild-type and mutant A. thaliana plants. Data is presented as the mean content in micrograms per gram of dry weight (µg/g DW).

MetaboliteWild-Type (Col-0)thas-kothah-kothaa2-crispr2thaa2-thah-ko
This compound 1.2 ± 0.2nd5.8 ± 0.91.5 ± 0.36.5 ± 1.1
Thalian-diol 3.5 ± 0.5ndnd4.1 ± 0.6nd
Desaturated thalian-diol 0.8 ± 0.1ndnd1.0 ± 0.2nd
Thalianin A 2.1 ± 0.4ndndndnd
Thalianin B 1.5 ± 0.3ndndndnd
Arabidin 0.5 ± 0.10.6 ± 0.10.5 ± 0.10.5 ± 0.10.5 ± 0.1

nd: not detected. Data is illustrative and compiled from published research.

Experimental Protocols

The following section details the methodologies typically employed for the comparative metabolic profiling of A. thaliana roots.

Plant Growth and Sample Collection
  • Plant Material: Arabidopsis thaliana seeds (e.g., ecotype Col-0 for wild-type and T-DNA insertion lines for mutants like thas-ko and thah-ko) are surface-sterilized.

  • Growth Conditions: Seeds are sown on Murashige and Skoog (MS) medium and stratified at 4°C for 2-3 days in the dark to synchronize germination. Seedlings are then grown under controlled conditions, typically a 16-hour light/8-hour dark photoperiod at 22°C.

  • Sample Collection: Roots from approximately 14-day-old seedlings are harvested, flash-frozen in liquid nitrogen to quench metabolic activity, and stored at -80°C until extraction.

Metabolite Extraction
  • Frozen root tissue is ground to a fine powder in liquid nitrogen using a mortar and pestle.

  • A known amount of the powdered tissue (e.g., 50-100 mg) is transferred to a microcentrifuge tube.

  • Metabolites are extracted by adding a pre-chilled solvent mixture, commonly methanol:water (80:20, v/v), often containing an internal standard (e.g., ribitol) for normalization.

  • The mixture is vortexed and sonicated in an ice bath to ensure thorough extraction.

  • The extract is centrifuged at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

  • The supernatant containing the metabolites is carefully transferred to a new tube for analysis.

GC-MS Analysis of Triterpenes
  • Derivatization: For GC-MS analysis, polar metabolites are often derivatized to increase their volatility. A two-step derivatization is common:

    • Methoximation: The dried extract is first treated with methoxyamine hydrochloride in pyridine to protect carbonyl groups.

    • Silylation: Subsequently, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers.

  • Instrumentation: An Agilent Gas Chromatograph coupled with a Mass Selective Detector (GC-MSD) is a frequently used platform.

  • Chromatographic Separation: The derivatized sample is injected into the GC, equipped with a capillary column (e.g., HP-5MS). A temperature gradient is applied to separate the different metabolites based on their boiling points and interactions with the column.

  • Mass Spectrometry: As metabolites elute from the GC column, they are ionized (typically by electron impact, EI) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.

  • Data Analysis: The resulting chromatograms and mass spectra are processed using specialized software. Metabolites are identified by comparing their retention times and mass spectra to known standards and spectral libraries. Quantification is performed by integrating the peak areas and normalizing to the internal standard.

Visualizing the Pathways and Processes

To better understand the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Thalianol_Biosynthetic_Pathway cluster_this compound This compound Gene Cluster Products 2,3-Oxidosqualene 2,3-Oxidosqualene This compound This compound 2,3-Oxidosqualene->this compound THAS Thalian-diol Thalian-diol This compound->Thalian-diol THAH Desaturated thalian-diol Desaturated thalian-diol Thalian-diol->Desaturated thalian-diol THAD Thalianin Thalianin Desaturated thalian-diol->Thalianin Acyltransferases (e.g., THAA2)

Caption: The this compound Biosynthetic Pathway in Arabidopsis thaliana.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition and Analysis Plant Growth Plant Growth Root Harvesting Root Harvesting Plant Growth->Root Harvesting Metabolite Extraction Metabolite Extraction Root Harvesting->Metabolite Extraction Derivatization Derivatization Metabolite Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Metabolite Identification Metabolite Identification Data Processing->Metabolite Identification Quantification Quantification Metabolite Identification->Quantification Comparative Analysis Comparative Analysis Quantification->Comparative Analysis

Caption: Experimental workflow for comparative metabolomics of Arabidopsis roots.

Safety Operating Guide

Prudent Disposal of Thalianol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Thalianol, a triterpenoid found in Arabidopsis thaliana, is a compound used in research and drug development.[1][2][3] While specific toxicity data is limited, prudent laboratory practice dictates treating all non-characterized chemicals with caution. The disposal procedures outlined below are designed to minimize environmental release and ensure personnel safety.

Recommended Personal Protective Equipment (PPE)

Before handling this compound, it is essential to be equipped with the appropriate personal protective equipment. This is a standard precautionary measure when handling any laboratory chemical.

PPE CategorySpecific Recommendations
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile).
Eye/Face Protection Use safety glasses with side-shields or chemical goggles.
Skin and Body Protection A standard laboratory coat should be worn.
Respiratory Protection If handling as a powder or creating aerosols, use a fume hood.
Step-by-Step Disposal Procedure for this compound

This procedure addresses the disposal of small, research-quantity amounts of this compound and its contaminated labware.

  • Chemical Inactivation (If Required by Institutional Policy): For many non-hazardous biological compounds, chemical inactivation is not necessary. However, if institutional policy requires it, consult with your EHS office for an appropriate method. Due to the lack of specific data for this compound, direct chemical inactivation is not recommended without EHS approval.

  • Waste Collection:

    • Solid this compound: Collect pure this compound waste and any grossly contaminated materials (e.g., weighing paper, contaminated paper towels) in a designated, clearly labeled hazardous waste container. The label should read "Non-Hazardous Laboratory Chemical Waste" and include "this compound."

    • This compound in Solution: If this compound is in a solvent, the disposal route is dictated by the solvent's hazards. Collect the solution in a compatible, labeled hazardous waste container. The label must list all chemical components, including the solvent and this compound, with their approximate concentrations. Do not mix incompatible waste streams.

    • Contaminated Labware:

      • Disposable Labware (e.g., pipette tips, microfuge tubes): Place in the designated solid chemical waste container.

      • Reusable Labware (e.g., glassware): Rinse with an appropriate solvent (e.g., ethanol or acetone) in a fume hood. Collect the initial rinsate as hazardous chemical waste. Subsequent washes with soap and water can typically be disposed of down the drain, but confirm this with your institution's EHS guidelines.

  • Waste Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Waste Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department. They will ensure the waste is transported to an approved waste disposal facility for final destruction, typically via incineration.

Spill Management

In the event of a small spill of this compound:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Wear the recommended PPE.

  • Contain the Spill:

    • Solid: Gently sweep up the material to avoid creating dust. Use a damp paper towel to wipe the area clean.

    • Liquid (in solvent): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).

  • Collect Waste: Place all contaminated materials into the designated hazardous waste container.

  • Clean the Area: Decontaminate the spill area with soap and water.

Chemical and Physical Properties of this compound

The following table summarizes the known chemical and physical properties of this compound.[1]

PropertyValue
Molecular Formula C₃₀H₅₀O
Molecular Weight 426.7 g/mol
IUPAC Name (3R,5aR,7S,9aS)-3-[(2R,5E)-6,10-dimethylundeca-5,9-dien-2-yl]-3,6,6,9a-tetramethyl-1,2,4,5,5a,7,8,9-octahydrocyclopenta[a]naphthalen-7-ol
Chemical Class Triterpenoid

Visual Guides

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Thalianol_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated Solids waste_type->solid_waste Solid liquid_waste This compound in Solution waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware waste_type->contaminated_labware Labware solid_container Collect in Labeled Solid Chemical Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Chemical Waste Container (Solvent-Compatible) liquid_waste->liquid_container labware_type Reusable or Disposable? contaminated_labware->labware_type storage Store Sealed Container in Satellite Accumulation Area solid_container->storage liquid_container->storage disposable_labware Dispose in Solid Chemical Waste Container labware_type->disposable_labware Disposable reusable_labware Rinse with Solvent labware_type->reusable_labware Reusable disposable_labware->solid_container rinsate_collection Collect Rinsate as Liquid Chemical Waste reusable_labware->rinsate_collection rinsate_collection->liquid_container pickup Arrange for EHS Pickup storage->pickup

Caption: Workflow for the Segregation and Disposal of this compound Waste.

References

Personal protective equipment for handling Thalianol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Thalianol is a tricyclic triterpenoid found in the plant Arabidopsis thaliana and is primarily a subject of biological research.[1][2][3] While specific, comprehensive toxicity and hazard data are not widely available, its classification as a potent, biologically active compound necessitates rigorous safety protocols. This guide is based on best practices for handling potent research compounds and should be supplemented by a thorough, activity-specific risk assessment by qualified personnel.[4][5]

The primary routes of occupational exposure to potent compounds are inhalation, skin contact, ingestion, and accidental puncture.[5] Therefore, a comprehensive safety program involving engineering controls, administrative procedures, and personal protective equipment (PPE) is essential to minimize risk.[5][6]

Hazard Profile and Chemical Data

A risk assessment must be conducted prior to handling this compound.[4] The following table summarizes key known data and potential hazards to inform this assessment.

Property Data Source
Molecular Formula C₃₀H₅₀OPubChem[1]
Molecular Weight 426.7 g/mol PubChem[1]
Physical State Solid / Crystalline (Assumed)N/A
Primary Routes of Exposure Inhalation (as dust), Dermal Contact, IngestionGeneral Guidance[5]
Known Biological Activity Modulates root growth and development in plants.[3][7]ResearchGate[3][7]
Toxicity Not fully characterized. Assume high potency.N/A
GHS Hazard Class (Assumed) Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage/Irritation, Specific Target Organ ToxicityGeneral Guidance

Personal Protective Equipment (PPE) Selection

The use of appropriate PPE is a critical secondary control measure after engineering solutions like fume hoods or glove boxes.[6] PPE selection is dependent on the specific procedure and the quantity of this compound being handled.[4]

Activity Recommended PPE Rationale
Weighing and Dispensing (Powder) • Full-face powered air-purifying respirator (PAPR) • Disposable, solid-front lab coat with tight cuffs • Double nitrile gloves • Disposable sleevesHigh risk of aerosolization and inhalation of potent powder. Full respiratory protection and double gloving are essential to prevent exposure.[4][8]
Solution Preparation & Handling • Chemical fume hood or other ventilated enclosure • Lab coat or disposable gown • Chemical splash goggles with side shields • Nitrile glovesReduced risk of aerosolization, but splashes and spills are possible. Protects skin and eyes from direct contact.[4]
General Laboratory Use • Lab coat • Safety glasses with side shields • Nitrile glovesStandard laboratory practice to prevent incidental contact.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution from solid this compound. This procedure must be performed within a certified chemical fume hood or a containment device like a glove box.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Spatula

  • Weigh paper or boat

  • Appropriate volumetric flask (e.g., 10 mL)

  • Pipettes and sterile, filtered tips

  • Vortex mixer

  • Labeled storage vial

Procedure:

  • Pre-Donning PPE: Before entering the designated handling area, don the appropriate PPE as specified in the table above for "Solution Preparation & Handling."

  • Area Preparation: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary materials within the hood to minimize movement in and out of the containment area.

  • Weighing this compound:

    • Tare the analytical balance with a weigh boat.

    • Carefully dispense the required mass of this compound (e.g., 4.27 mg for 1 mL of 10 mM solution) onto the weigh boat. Avoid generating dust.

    • Record the exact mass.

  • Solubilization:

    • Carefully transfer the weighed this compound into the volumetric flask.

    • Using a pipette, add a small amount of DMSO (approximately half the final volume) to the flask.

    • Gently swirl or vortex the flask until the solid is completely dissolved.

  • Final Dilution:

    • Add DMSO to the flask until the solution reaches the calibration mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Storage:

    • Transfer the final stock solution to a clearly labeled storage vial. The label should include: "this compound," concentration (10 mM in DMSO), date of preparation, and your initials.

    • Store the vial under appropriate conditions (e.g., -20°C, protected from light).

  • Decontamination and Waste Disposal:

    • All disposable items that came into contact with this compound (e.g., weigh boat, pipette tips, gloves) must be placed in a designated, sealed hazardous waste container.[4]

    • Wipe down the work surface, spatula, and any other equipment with an appropriate deactivating solution (e.g., 70% ethanol), followed by a final wipe-down with water.

    • Doff PPE in the correct sequence to avoid cross-contamination and dispose of it as hazardous waste.[4]

  • Hygiene: Immediately wash hands and face thoroughly after completing the procedure.

Operational Plans: Spill and Disposal

Emergency Spill Plan:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or generates airborne powder.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Contain: For liquid spills, cover with an inert absorbent material. For solid spills, gently cover with a damp paper towel to avoid generating dust.

  • Clean: Carefully collect all contaminated materials using non-sparking tools. Place waste into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor and institutional safety office.

Waste Disposal Plan:

  • Solid Waste: All this compound-contaminated solid materials (gloves, bench paper, pipette tips, etc.) must be collected in a dedicated, puncture-resistant, and sealed container.

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a compatible, sealed container. Do not mix with other waste streams unless explicitly permitted.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[4]

  • Final Disposal: All this compound waste must be disposed of through a certified hazardous waste vendor in accordance with institutional and regulatory guidelines.[4]

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling potent compounds like this compound.

SafeHandlingWorkflow RiskAssessment 1. Risk Assessment (Quantity, Procedure) Controls 2. Select Controls (Fume Hood, Glovebox) RiskAssessment->Controls Identifies Needs PPE 3. Don Appropriate PPE (Gloves, Goggles, Coat) Controls->PPE Determines Level Handling 4. Execute Procedure (Weighing, Dissolving) PPE->Handling Decon 5. Decontaminate (Surfaces, Equipment) Handling->Decon Waste 6. Segregate Waste (Sharps, Solids, Liquids) Handling->Waste Doffing 7. Doff PPE Decon->Doffing Waste->Doffing Disposal 8. Final Disposal (Certified Vendor) Doffing->Disposal

Caption: General workflow for the safe handling of a potent research compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thalianol
Reactant of Route 2
Thalianol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.